Mal-PEG3-NH2 TFA
Description
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Structure
3D Structure of Parent
Properties
Molecular Formula |
C14H21F3N2O7 |
|---|---|
Molecular Weight |
386.32 g/mol |
IUPAC Name |
1-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]pyrrole-2,5-dione;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C12H20N2O5.C2HF3O2/c13-3-5-17-7-9-19-10-8-18-6-4-14-11(15)1-2-12(14)16;3-2(4,5)1(6)7/h1-2H,3-10,13H2;(H,6,7) |
InChI Key |
XJFZSMGECVGGCF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCOCCOCCOCCN.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Foundational & Exploratory
The Bifunctional Core: A Technical Guide to Mal-PEG3-NH2 TFA
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the structure, properties, and applications of the heterobifunctional crosslinker, Maleimide-PEG3-Amine Trifluoroacetate (Mal-PEG3-NH2 TFA). This reagent is a cornerstone in modern bioconjugation, enabling the precise linkage of molecules for applications ranging from antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs) to advanced nanoparticle functionalization.
Core Structure and Functional Anatomy
This compound is a precisely engineered molecule composed of three key functional domains: a maleimide group, a hydrophilic polyethylene glycol (PEG) spacer, and a primary amine group, which is supplied as a trifluoroacetic acid (TFA) salt.
-
Maleimide (Mal): This functional group provides a highly selective reaction site for sulfhydryl (thiol) groups (-SH), which are predominantly found in the side chains of cysteine residues in proteins and peptides. The reaction proceeds via a Michael addition, forming a stable thioether bond. This specific reactivity is crucial for site-specific conjugation to biomolecules.
-
Polyethylene Glycol (PEG3): The central core of the molecule consists of a three-unit polyethylene glycol spacer. This flexible, hydrophilic chain imparts several desirable properties to the final conjugate. It increases aqueous solubility, reduces aggregation, can minimize immunogenicity, and provides spatial separation between the conjugated molecules, which can be critical for maintaining their biological activity.
-
Amine (NH2) as a Trifluoroacetate (TFA) Salt: The terminal primary amine serves as a versatile nucleophile. It readily reacts with electrophilic groups such as carboxylic acids (often activated with reagents like EDC and NHS) or N-hydroxysuccinimide (NHS) esters to form stable amide bonds. The amine is provided as a TFA salt to enhance its stability and solubility.
The trifluoroacetic acid counterion is typically removed during the reaction by the use of a non-nucleophilic base or by adjusting the pH of the reaction buffer.
Physicochemical and Reactivity Data
Quantitative data for this compound is summarized below, compiled from various chemical suppliers. Purity and molecular weight can have slight variations between batches and suppliers.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₂₁F₃N₂O₆ | [1] |
| Molecular Weight | 370.33 g/mol | [1] |
| Purity | >95% or >96% | [1][2] |
| Physical Form | Colorless oil or white solid | [2] |
| Solubility | Soluble in DCM, THF, Acetonitrile, DMF, DMSO, and water | |
| Storage Conditions | Store at -20°C, protected from light and moisture |
Experimental Protocols
The bifunctional nature of this compound allows for two primary modes of conjugation: a thiol-reactive conjugation via the maleimide group and an amine-reactive conjugation. These can be performed in a sequential manner to link two different molecules.
General Two-Step Bioconjugation Protocol
This protocol outlines a general strategy for conjugating a thiol-containing molecule (Molecule A-SH) to an amine-reactive molecule (Molecule B-COOH, activated as an NHS ester).
Materials:
-
This compound
-
Molecule A with a free sulfhydryl group (e.g., a cysteine-containing peptide)
-
Molecule B with a carboxylic acid or NHS ester (e.g., a protein, nanoparticle, or small molecule)
-
Activation reagents for carboxylic acid (if applicable): EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide)
-
Reaction Buffers:
-
Phosphate-buffered saline (PBS), pH 6.5-7.5 for maleimide reaction
-
MES buffer (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0 for EDC/NHS activation
-
Borate buffer or PBS, pH 7.2-8.5 for amine coupling
-
-
Quenching reagents (optional): L-cysteine or β-mercaptoethanol for the maleimide reaction; Tris or hydroxylamine for the amine reaction.
-
Desalting columns for purification.
Procedure:
Step 1: Reaction of Mal-PEG3-NH2 with Molecule B (Amine-Carboxyl Coupling)
-
Preparation of Molecule B:
-
If Molecule B has a carboxylic acid, dissolve it in MES buffer. Add a 5-10 fold molar excess of EDC and NHS. Incubate for 15-30 minutes at room temperature to activate the carboxyl group.
-
If Molecule B is an NHS ester, dissolve it in a suitable anhydrous organic solvent like DMF or DMSO.
-
-
Reaction:
-
Dissolve this compound in the reaction buffer (e.g., PBS, pH 7.2-8.5).
-
Add the activated Molecule B to the Mal-PEG3-NH2 solution. A 1.5 to 5-fold molar excess of the activated Molecule B is recommended.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.
-
-
Purification:
-
Remove the excess unreacted Molecule B and byproducts using a desalting column or dialysis, exchanging the buffer to PBS, pH 6.5-7.0, in preparation for the next step.
-
Step 2: Reaction of the Maleimide-Functionalized Molecule B with Molecule A (Thiol-Maleimide Coupling)
-
Preparation of Molecule A:
-
Ensure Molecule A has a free, reduced sulfhydryl group. If necessary, reduce any disulfide bonds using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). Remove the reducing agent using a desalting column.
-
-
Reaction:
-
Add Molecule A-SH to the purified maleimide-activated Molecule B from Step 1. A 1.1 to 1.5-fold molar excess of Molecule A-SH is typically sufficient.
-
Incubate for 1-2 hours at room temperature or 4 hours at 4°C. The reaction should be performed in a buffer with a pH of 6.5-7.5.
-
-
Quenching (Optional):
-
To quench any unreacted maleimide groups, add a small molecule thiol like L-cysteine.
-
-
Final Purification:
-
Purify the final conjugate using size exclusion chromatography (SEC) or affinity chromatography to remove any unreacted components.
-
Key Applications and Workflows
Antibody-Drug Conjugate (ADC) Synthesis
This compound is a valuable tool in the construction of ADCs. In a typical workflow, the linker is first conjugated to a cytotoxic drug, and the resulting drug-linker complex is then attached to an antibody.
Caption: Workflow for Antibody-Drug Conjugate (ADC) Synthesis.
PROTAC Development
In the development of PROTACs, this compound can be used to link a warhead (targeting the protein of interest) to a ligand for an E3 ubiquitin ligase.
Caption: PROTAC Synthesis using this compound.
Nanoparticle Surface Functionalization
This compound can be used to functionalize the surface of nanoparticles, such as gold nanoparticles or quantum dots, to attach targeting ligands or therapeutic molecules.
Caption: Workflow for Nanoparticle Surface Functionalization.
Stability and Storage Considerations
Proper handling and storage of this compound are critical to maintain its reactivity.
-
Storage: The compound should be stored at -20°C under an inert atmosphere (e.g., argon or nitrogen) and protected from light.
-
Moisture Sensitivity: The maleimide group can hydrolyze, especially at pH values above 7.5. It is recommended to equilibrate the reagent to room temperature before opening to prevent moisture condensation.
-
Solution Stability: Solutions of this compound should be prepared fresh for each use. If storage of a stock solution is necessary, it should be in an anhydrous solvent such as DMF or DMSO at -20°C.
By understanding the fundamental structure, reactivity, and protocols associated with this compound, researchers can effectively leverage this versatile crosslinker to advance their work in drug development, diagnostics, and biomaterials science.
References
An In-Depth Technical Guide to the Mechanism of Action of Mal-PEG3-NH2 TFA in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action and application of Mal-PEG3-NH2 TFA, a heterobifunctional crosslinker integral to the field of bioconjugation. This document delves into the chemistry of its reactive moieties, the role of its polyethylene glycol (PEG) spacer, and the practical considerations for its use in creating stable and functional bioconjugates. Detailed experimental protocols and quantitative data are provided to enable researchers to effectively utilize this versatile reagent in their work.
Core Concepts: Understanding the this compound Linker
This compound is a chemical crosslinker featuring three key components: a maleimide group, a three-unit polyethylene glycol (PEG3) spacer, and a primary amine group, supplied as a trifluoroacetic acid (TFA) salt. This strategic design allows for the sequential and specific covalent bonding of two different molecules, a cornerstone of modern bioconjugation techniques used in drug delivery, diagnostics, and proteomics.
-
Maleimide Group: This functional group is highly reactive towards sulfhydryl (thiol) groups, which are present in the side chains of cysteine residues in proteins and peptides.[1][2] The reaction, a Michael addition, proceeds with high specificity under mild physiological conditions (pH 6.5-7.5), forming a stable thioether bond.[2][3] At pH values above 7.5, the maleimide group can also react with primary amines, and its hydrolysis to a non-reactive maleamic acid becomes more pronounced.[2]
-
PEG3 Spacer: The short polyethylene glycol chain serves as a flexible, hydrophilic spacer arm. The hydrophilicity of the PEG linker can improve the solubility of the resulting bioconjugate, which is particularly beneficial when working with hydrophobic molecules. The spacer also helps to minimize steric hindrance between the conjugated molecules, preserving their biological activity.
-
Amine Group (as TFA salt): The primary amine (-NH2) provides a reactive site for conjugation to molecules containing activated carboxyl groups, such as N-hydroxysuccinimide (NHS) esters. The amine group is typically supplied as a TFA salt to improve its stability and solubility. The TFA salt is readily neutralized under basic reaction conditions to allow for conjugation.
Mechanism of Action in Bioconjugation
The utility of this compound lies in its ability to facilitate a two-step conjugation process, allowing for controlled and specific linking of two distinct biomolecules.
Step 1: Amine-Reactive Conjugation
The first step typically involves the reaction of the primary amine of the linker with an activated carboxyl group on the first biomolecule (Molecule A). A common method is the use of an NHS ester-activated molecule. The amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester and displacing the NHS group to form a stable amide bond. This reaction is most efficient at a slightly alkaline pH (7.2-8.5).
Step 2: Thiol-Reactive Conjugation
Following the first conjugation and purification to remove excess reactants, the maleimide group on the now-modified Molecule A is available to react with a thiol-containing biomolecule (Molecule B). The thiol group of a cysteine residue attacks the double bond of the maleimide ring, forming a stable thioether linkage. This reaction is highly specific for thiols within the pH range of 6.5-7.5.
Below is a Graphviz diagram illustrating the two-step bioconjugation workflow.
Quantitative Data on Reaction Parameters
Table 1: Influence of pH and Temperature on Maleimide Hydrolysis
| pH | Temperature (°C) | Observed Rate Constant (s⁻¹) | Stability |
| 3.0 | 37 | Very low | High stability |
| 5.5 | 20 | Extremely slow | High stability |
| 5.5 | 37 | Slowly decreases | High stability |
| 7.4 | 20 | 1.24 x 10⁻⁵ | Moderate stability |
| 7.4 | 37 | 6.55 x 10⁻⁵ | Faster hydrolysis |
| 9.0 | 37 | Rapid decrease | Low stability |
Table 2: Stability of Maleimide-Thiol Conjugates (Thioether Bond)
The thioether bond formed between a maleimide and a thiol can undergo a retro-Michael reaction, leading to deconjugation. The stability is influenced by the local chemical environment and the presence of other thiols. Hydrolysis of the thiosuccinimide ring can stabilize the conjugate.
| Condition | Observation | Reference |
| Incubation in PBS (pH 7.4) at 37°C | The half-life of N-alkyl thiosuccinimides is approximately 27 hours, while N-aryl variants have a half-life of about 1.5 hours. | |
| Incubation in the presence of glutathione (GSH) | The retro-Michael reaction is accelerated in the presence of competing thiols like glutathione, a common intracellular antioxidant. The rate of this exchange depends on the structure of the maleimide and the accessibility of the thioether bond. | |
| Storage at 4°C vs. 20°C | Storage of maleimide-functionalized nanoparticles at 4°C for 7 days resulted in a ~10% decrease in reactivity, whereas storage at 20°C led to a ~40% loss of reactivity. |
Experimental Protocols
The following are detailed protocols for a two-step bioconjugation using a heterobifunctional linker like this compound. These should be considered as a starting point, and optimization for specific biomolecules is recommended.
Protocol 1: Two-Step Conjugation of a Peptide to a Protein
This protocol describes the conjugation of a thiol-containing peptide to a protein with accessible primary amines.
Materials:
-
Protein to be labeled (1-5 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-7.5)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Thiol-containing peptide
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
Quenching buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
-
Linker Activation of Protein:
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.
-
Add a 10- to 20-fold molar excess of the linker stock solution to the protein solution.
-
Incubate the reaction for 30-60 minutes at room temperature with gentle stirring.
-
-
Removal of Excess Linker:
-
Remove non-reacted linker using a desalting column equilibrated with PBS, pH 6.5-7.0.
-
-
Conjugation to Thiol-Containing Peptide:
-
Immediately add the thiol-containing peptide to the maleimide-activated protein solution. A 1.5- to 5-fold molar excess of the peptide over the protein is recommended as a starting point.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching (Optional):
-
To quench any unreacted maleimide groups, add a final concentration of 1 mM β-mercaptoethanol or cysteine. Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Purify the final protein-peptide conjugate using a desalting column, dialysis, or size-exclusion chromatography to remove excess peptide and quenching reagent.
-
-
Characterization:
-
Analyze the conjugate by SDS-PAGE, mass spectrometry, and/or other relevant techniques to confirm conjugation and determine the degree of labeling.
-
Protocol 2: Labeling of Cell Surface Proteins
This protocol outlines a method for labeling cysteine residues on the extracellular domains of cell surface proteins on living cells.
Materials:
-
Cell suspension in ice-cold PBS
-
This compound
-
Anhydrous DMSO
-
Fluorescent dye or biotin with an NHS ester group
-
TCEP (tris(2-carboxyethyl)phosphine) (optional, for mild reduction)
-
Quenching and Wash Buffer: Ice-cold PBS with 1% BSA or 5% FBS
Procedure:
-
Preparation of Labeled Linker:
-
Perform an amine-reactive conjugation between this compound and an NHS-ester activated label (e.g., fluorescent dye) in an appropriate buffer, following a similar procedure to Step 2 in Protocol 1. Purify the labeled linker.
-
-
Cell Preparation:
-
Wash cells twice with ice-cold PBS and resuspend at a concentration of 1-10 x 10⁶ cells/mL in ice-cold PBS.
-
-
Mild Reduction of Cell Surface Thiols (Optional):
-
To increase the number of available thiols, treat the cells with a mild reducing agent like TCEP (100-500 µM) for 10-15 minutes at room temperature.
-
Wash the cells twice with ice-cold PBS to remove the TCEP.
-
-
Labeling Reaction:
-
Prepare a stock solution of the labeled linker in anhydrous DMSO.
-
Dilute the stock solution in ice-cold PBS to the desired final labeling concentration (a starting concentration of 10-50 µM is recommended).
-
Add the diluted labeled linker to the cell suspension.
-
Incubate for 30 minutes on ice or at 4°C, protected from light.
-
-
Quenching and Washing:
-
Add Quenching and Wash Buffer to the cell suspension to react with any remaining maleimide groups.
-
Incubate for 5-10 minutes on ice.
-
Wash the cells three times with the Quenching and Wash Buffer.
-
-
Analysis:
-
Resuspend the final cell pellet in an appropriate buffer for analysis by flow cytometry, fluorescence microscopy, or other downstream applications.
-
Applications and Visualizations
The versatility of this compound makes it a valuable tool in various research and development areas.
Antibody-Drug Conjugates (ADCs)
In the development of ADCs, a potent cytotoxic drug can be linked to a monoclonal antibody that specifically targets a tumor-associated antigen. The linker plays a crucial role in the stability and efficacy of the ADC. The following diagram illustrates the mechanism of action of an ADC targeting a cancer cell.
Probing Protein-Protein Interactions
Crosslinkers are used to covalently link interacting proteins, allowing for their identification and the mapping of interaction interfaces using mass spectrometry. The following diagram illustrates a general workflow for a cross-linking mass spectrometry (CXMS) experiment.
Conclusion
This compound is a powerful and versatile tool for bioconjugation, enabling the precise and controlled linkage of diverse biomolecules. A thorough understanding of its mechanism of action, the reactivity of its functional groups, and the factors influencing reaction efficiency and conjugate stability is crucial for its successful application. The protocols and data presented in this guide provide a solid foundation for researchers to design and execute robust bioconjugation strategies for a wide range of applications in drug development, diagnostics, and fundamental biological research. As with any chemical reagent, careful optimization of reaction conditions for each specific application is paramount to achieving the desired outcome.
References
The Strategic Application of Mal-PEG3-NH2 TFA as a PROTAC Linker: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic strategies, moving beyond mere inhibition to induce the selective degradation of disease-causing proteins.[1] These heterobifunctional molecules are comprised of two key moieties: a ligand that binds the protein of interest (POI) and another that recruits an E3 ubiquitin ligase, joined by a chemical linker.[1][2] This linker is far from a passive spacer; its composition, length, and flexibility are critical determinants of a PROTAC's efficacy, influencing ternary complex formation, cell permeability, and pharmacokinetic properties.[2][3]
Among the diverse array of linker architectures, those based on polyethylene glycol (PEG) have gained prominence. This guide provides an in-depth technical overview of a specific, versatile PEGylated linker, Mal-PEG3-NH2 TFA (Maleimide-Triethylene Glycol-Amine, Trifluoroacetic acid salt). We will explore its core attributes, its role in PROTAC synthesis, and the methodologies used to evaluate the resulting protein degraders, using the degradation of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) as a case study.
Core Concepts: The Role of the Mal-PEG3-NH2 Linker
This compound is a heterobifunctional linker designed for the precise conjugation of two different molecular entities. Its structure consists of a maleimide group, a primary amine group, and a three-unit polyethylene glycol chain.
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Maleimide Group: This functional group exhibits high reactivity and specificity towards sulfhydryl (thiol) groups, commonly found in cysteine residues of peptides and proteins, or engineered into small molecule ligands. This allows for a stable thioether bond formation under mild conditions.
-
Amine Group (NH2): The primary amine serves as a versatile nucleophile, readily participating in amide bond formation with activated carboxylic acids (e.g., NHS esters) or other coupling reactions. This end is typically used to conjugate the E3 ligase ligand.
-
PEG3 Chain: The three-unit PEG spacer imparts several advantageous properties to the PROTAC molecule. It enhances hydrophilicity, which can improve the solubility of often large and greasy PROTAC molecules. The flexibility of the PEG chain is crucial for allowing the two ends of the PROTAC to optimally orient the POI and the E3 ligase, facilitating the formation of a productive ternary complex required for ubiquitination.
The trifluoroacetic acid (TFA) salt form ensures the stability and solubility of the amine group during storage and handling.
Data Presentation: Physicochemical Properties
A clear understanding of the linker's physical and chemical properties is essential for its effective application in PROTAC synthesis and for predicting the properties of the final conjugate.
| Property | Value | Reference |
| Chemical Name | Maleimide-PEG3-Amine TFA salt | |
| CAS Number | 2830214-77-0 | |
| Molecular Formula | C₁₄H₂₁F₃N₂O₆ | |
| Molecular Weight | 370.33 g/mol | |
| Purity | >96% | |
| Physical Form | Colorless oil | |
| Solubility | Soluble in DCM, THF, Acetonitrile, DMF, DMSO | |
| Storage Conditions | -20°C |
PROTAC Mechanism of Action & Relevant Signaling Pathway
PROTACs function by hijacking the cell's own ubiquitin-proteasome system (UPS) to induce degradation of a target protein. The process, illustrated below, is catalytic, with a single PROTAC molecule capable of inducing the degradation of multiple target protein molecules.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
A key therapeutic target for inflammatory diseases is IRAK4, a critical kinase in the innate immune signaling pathway. PROTACs utilizing PEG linkers have been successfully developed to target IRAK4 for degradation, thereby inhibiting downstream inflammatory signaling.
Caption: The IRAK4 signaling pathway and the intervention point for an IRAK4-targeting PROTAC.
Experimental Protocols
Protocol 1: Synthesis of an IRAK4-Targeting PROTAC
This protocol provides a representative two-step synthesis for conjugating an IRAK4 inhibitor (containing a free amine) and an E3 ligase ligand (pomalidomide, functionalized with a thiol-reactive group) using a Mal-PEG3-NH2 linker. This is adapted from methodologies for creating similar PEG-linked PROTACs.
Caption: General workflow for the two-step synthesis of a PROTAC using Mal-PEG3-NH2.
Materials:
-
IRAK4 inhibitor with a carboxylic acid handle (e.g., a derivative of PF-06650833)
-
This compound
-
Pomalidomide ligand functionalized with a thiol group
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (Dimethylformamide)
-
Reverse-phase HPLC for purification
-
Mass spectrometer and NMR for characterization
Methodology:
-
Step 1: Amide Coupling of Linker to IRAK4 Inhibitor a. Dissolve the IRAK4 inhibitor-COOH (1.0 eq) in anhydrous DMF. b. Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 10 minutes at room temperature to activate the carboxylic acid. c. In a separate vial, dissolve this compound (1.1 eq) in anhydrous DMF and add DIPEA (2.0 eq) to neutralize the TFA salt. d. Add the neutralized linker solution to the activated IRAK4 inhibitor solution. e. Allow the reaction to proceed at room temperature for 4-6 hours, monitoring by LC-MS until the starting material is consumed. f. Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Maleimide-PEG3-IRAK4 intermediate.
-
Step 2: Thiol-Maleimide Conjugation to Pomalidomide Ligand a. Dissolve the crude intermediate from Step 1 (1.0 eq) in a mixture of DMF and water (e.g., 9:1 v/v). b. Dissolve the pomalidomide-thiol ligand (1.2 eq) in DMF. c. Add the pomalidomide solution to the intermediate solution and stir at room temperature. d. Monitor the reaction by LC-MS. The reaction is typically complete within 1-2 hours. e. Upon completion, the crude PROTAC is ready for purification.
-
Purification and Characterization a. Purify the crude product by reverse-phase preparative HPLC using a water/acetonitrile gradient containing 0.1% TFA. b. Collect fractions containing the desired product, pool, and lyophilize to obtain the final PROTAC as a solid. c. Confirm the identity and purity of the final compound using high-resolution mass spectrometry (HRMS) and ¹H NMR.
Protocol 2: Western Blot for PROTAC-Induced Protein Degradation
This protocol is used to determine the key efficacy parameters of a PROTAC: the DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation achieved).
Materials:
-
Cell line expressing the target protein (e.g., OCI-LY10 or TMD8 cells for IRAK4)
-
Cell culture medium and supplements
-
PROTAC stock solution (in DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, electrophoresis and transfer equipment
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein (e.g., anti-IRAK4)
-
Primary antibody for a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescent substrate and imaging system
Methodology:
-
Cell Treatment: a. Seed cells in 6-well plates at a density that will ensure they are in the exponential growth phase at the time of harvest. Allow cells to adhere overnight. b. Prepare serial dilutions of the PROTAC in the cell culture medium. A typical concentration range might be 1000 nM down to 0.1 nM. Include a vehicle-only control (e.g., 0.1% DMSO). c. Remove the old medium and add the medium containing the different PROTAC concentrations or vehicle control. d. Incubate the cells for a specified time (e.g., 24 hours) at 37°C.
-
Cell Lysis and Protein Quantification: a. After treatment, wash the cells twice with ice-cold PBS. b. Add ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube. c. Incubate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. d. Transfer the supernatant (protein lysate) to a new tube. e. Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting: a. Normalize all samples to the same protein concentration with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes. b. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis. c. Transfer the separated proteins to a PVDF membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with the primary antibody against the target protein (e.g., anti-IRAK4) overnight at 4°C. f. Wash the membrane three times with TBST. g. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane three times with TBST. i. Apply the ECL substrate and capture the chemiluminescent signal with an imaging system. j. Strip the membrane (if necessary) and re-probe with the loading control primary antibody, followed by the secondary antibody and imaging.
-
Data Analysis: a. Quantify the band intensities for the target protein and the loading control using densitometry software (e.g., ImageJ). b. Normalize the target protein band intensity to its corresponding loading control band intensity. c. Calculate the percentage of protein remaining for each PROTAC concentration relative to the vehicle control (set to 100%). d. Plot the percentage of remaining protein against the log of the PROTAC concentration. Fit the data to a dose-response curve (e.g., four-parameter logistic regression) using software like GraphPad Prism to determine the DC50 and Dmax values.
Quantitative Data Summary: IRAK4 Degradation
The following table summarizes representative biological data for a PEG-linked IRAK4-targeting PROTAC (Compound 9 from Wang et al., 2022), which utilizes a linker structurally analogous to Mal-PEG3-NH2. This data demonstrates the potent and cell-line-specific degradation achieved.
| PROTAC Compound | Cell Line | Linker Type | DC50 (nM) | Dmax (%) | Reference |
| Compound 9 | OCI-LY10 | PEG2 | 1.1 ± 0.1 | >95 | |
| Compound 9 | TMD8 | PEG2 | 1.3 ± 0.2 | >95 |
Note: While the cited reference uses a "PEG2" designation, the synthesis scheme is consistent with the general structure achievable with a Mal-PEG3-NH2 linker. The data serves as a strong proxy for the expected performance.
Conclusion
The this compound linker is a powerful and versatile tool in the development of novel PROTACs. Its heterobifunctional nature allows for a controlled, sequential conjugation strategy, while the integrated PEG chain confers beneficial physicochemical properties such as enhanced solubility and conformational flexibility. These attributes are critical for optimizing the formation of the ternary complex and ultimately achieving potent and efficient degradation of the target protein. The detailed protocols and data presented herein provide a comprehensive framework for researchers to synthesize and evaluate PROTACs using this and similar PEGylated linkers, accelerating the discovery of new therapeutics in the rapidly advancing field of targeted protein degradation.
References
- 1. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Trifluoroacetic Acid (TFA) Salt in Mal-PEG3-NH2 Formulations: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the purpose and implications of the trifluoroacetic acid (TFA) salt in Mal-PEG3-NH2 formulations. Mal-PEG3-NH2 is a heterobifunctional linker critical in bioconjugation, particularly in the development of targeted therapeutics like antibody-drug conjugates (ADCs). Understanding the role of the TFA salt is paramount for the successful design, synthesis, and application of these complex biomolecules.
The Origin and Function of TFA Salt in Mal-PEG3-NH2
Mal-PEG3-NH2, a molecule featuring a maleimide group at one end and an amine group at the other, separated by a three-unit polyethylene glycol (PEG) spacer, is typically supplied as a trifluoroacetate (TFA) salt. The presence of this salt is a direct consequence of the synthetic and purification methods employed in its manufacture.
During the final steps of synthesis, strong acids are often used to deprotect the amine group. Subsequently, reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying the final product to a high degree. Trifluoroacetic acid is a common mobile phase modifier in RP-HPLC for peptides and other amine-containing molecules. It acts as an ion-pairing agent, neutralizing the positive charge of the protonated amine group on the Mal-PEG3-NH2. This process improves the chromatographic peak shape and resolution, leading to a purer final product.
As the purified Mal-PEG3-NH2 is collected and lyophilized, the trifluoroacetate anion remains ionically bound to the protonated terminal amine group (-NH3+), forming the stable TFA salt. Therefore, the primary purpose of the TFA salt is not as a deliberately added component for formulation, but rather as a residual counter-ion from the purification process that ensures the stability and purity of the linker.
Physicochemical Properties and Formulation Considerations
The presence of the TFA salt influences several key properties of the Mal-PEG3-NH2 linker:
-
Solubility: The salt form generally enhances the solubility of the linker in aqueous and polar organic solvents, which is advantageous for subsequent bioconjugation reactions.
-
Stability: The TFA salt stabilizes the amine group, preventing its degradation and maintaining the linker's integrity during storage.
-
pH: In solution, the TFA salt will create a slightly acidic environment. This is an important consideration when planning conjugation reactions, as the pH of the reaction buffer will need to be carefully controlled to ensure optimal reactivity of both the maleimide and amine functionalities.
-
Molecular Weight: The TFA counter-ion adds to the overall molecular weight of the compound. This must be accounted for when calculating molar equivalents for conjugation reactions.
For many research applications, the presence of the TFA salt is not detrimental. However, for in vivo and some cell-based studies, the potential toxicity of trifluoroacetic acid is a concern. Therefore, it may be necessary to remove the TFA salt or exchange it for a more biocompatible counter-ion, such as acetate or hydrochloride.
Data Presentation: TFA Content in Amine-Containing Formulations
Table 1: Representative TFA Content in Amine-Containing Molecules (Peptides)
| Analytical Method | Typical TFA Content (% w/w) | Reference |
| Ion Chromatography | 15 - 20% | [1] |
| 19F NMR | < 1% - 35% | |
| HPLC-ELSD | ~25% (before exchange) |
Note: The data in this table is based on studies of synthetic peptides and should be considered as an estimate for Mal-PEG3-NH2. The actual TFA content can vary between batches and suppliers. For precise quantitative analysis, methods such as ion chromatography or 19F NMR are recommended.
Experimental Protocols
General Protocol for Antibody-Drug Conjugate (ADC) Preparation using Mal-PEG3-NH2 TFA Salt
This protocol describes a typical workflow for conjugating a cytotoxic drug (payload) to an antibody via a Mal-PEG3-NH2 linker.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) for antibody reduction
-
This compound salt
-
Payload with a reactive group for conjugation to the amine of the linker (e.g., an NHS ester)
-
Reaction buffers (e.g., phosphate buffer, borate buffer)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Antibody Reduction:
-
Incubate the antibody solution with a 5-20 fold molar excess of TCEP or DTT at 37°C for 1-2 hours to reduce the interchain disulfide bonds, exposing free thiol groups.
-
Remove the excess reducing agent using a desalting column.
-
-
Linker-Payload Conjugation (Amine Reaction):
-
In a separate reaction, conjugate the payload to the amine group of Mal-PEG3-NH2. If the payload has a carboxylic acid group, use a coupling agent like EDC/NHS to activate it before adding the this compound salt.
-
The reaction is typically carried out in an anhydrous organic solvent like DMF or DMSO.
-
Purify the linker-payload conjugate using RP-HPLC.
-
-
Antibody-Linker-Payload Conjugation (Maleimide Reaction):
-
Dissolve the purified linker-payload in a suitable buffer (e.g., PBS with EDTA).
-
Add the linker-payload solution to the reduced antibody solution at a molar ratio of approximately 5-10 moles of linker-payload per mole of antibody.
-
Allow the reaction to proceed at room temperature for 1-4 hours or at 4°C overnight.
-
-
Quenching:
-
Quench the reaction by adding an excess of N-acetylcysteine to cap any unreacted maleimide groups.
-
-
Purification:
-
Purify the resulting ADC using size-exclusion chromatography (SEC) to remove unreacted linker-payload and any aggregates.
-
-
Characterization:
-
Characterize the ADC for drug-to-antibody ratio (DAR), purity, and aggregation using techniques such as UV-Vis spectroscopy, hydrophobic interaction chromatography (HIC), and SEC.
-
Protocol for TFA Removal/Exchange
For applications sensitive to TFA, the counter-ion can be exchanged.
Materials:
-
This compound salt
-
Hydrochloric acid (HCl) or Acetic acid
-
Deionized water
-
Lyophilizer
Procedure (HCl Exchange):
-
Dissolve the this compound salt in a 100 mM HCl solution.
-
Let the solution stand for 5-10 minutes at room temperature.
-
Freeze the solution using liquid nitrogen or a dry ice/acetone bath.
-
Lyophilize the frozen solution to obtain the hydrochloride salt of Mal-PEG3-NH2.
-
For complete removal, this process can be repeated 2-3 times.
Mandatory Visualizations
Signaling and Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate key processes involving Mal-PEG3-NH2.
Caption: Mechanism of action of an antibody-drug conjugate with a non-cleavable linker.
Caption: General workflow for the synthesis of an antibody-drug conjugate.
References
Navigating the Formulation Landscape: A Technical Guide to the Solubility and Stability of Mal-PEG3-NH2 TFA
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of bioconjugation and drug delivery, the precise characteristics of linker molecules are paramount to the success of novel therapeutics. Mal-PEG3-NH2 TFA, a heterobifunctional linker, offers a versatile platform for connecting molecules of interest. However, its efficacy is intrinsically tied to its behavior in various solvent systems. This in-depth technical guide provides a comprehensive overview of the solubility and stability of this compound, offering crucial data and protocols to aid in formulation development and experimental design.
Solubility Profile of this compound
The solubility of this compound is dictated by the interplay of its three core components: the hydrophilic polyethylene glycol (PEG) spacer, the reactive maleimide group, and the amine group present as a trifluoroacetate (TFA) salt. The PEG chain enhances aqueous solubility, while the overall solubility is also influenced by the solvent's polarity and its ability to solvate the different functional groups.
Table 1: Quantitative and Qualitative Solubility of this compound
| Solvent | Type | Solubility (at 25°C) | Observations and Remarks |
| Water | Polar Protic | > 10 mg/mL[1] | The PEG3 spacer imparts good aqueous solubility. The TFA salt form of the amine group also contributes positively to water solubility. Solutions should be prepared fresh for applications where maleimide reactivity is critical. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble[1][2] | Readily dissolves to form clear solutions. A common solvent for preparing stock solutions. |
| Dimethylformamide (DMF) | Polar Aprotic | Soluble[2] | Another suitable organic solvent for creating stock solutions. |
| Dichloromethane (DCM) | Nonpolar | Soluble[2] | Demonstrates solubility in chlorinated organic solvents. |
| Chloroform | Nonpolar | Soluble | Similar to DCM, it is a viable nonpolar solvent for this molecule. |
| Ethanol | Polar Protic | Soluble | Generally soluble, though potentially to a lesser extent than in water, DMSO, or DMF. |
| Acetonitrile | Polar Aprotic | Soluble | A common solvent in reversed-phase chromatography, showing good solubility. |
| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | Another ether-based solvent in which solubility is observed. |
Note: The quantitative data provided is based on information from suppliers and publicly available data sheets. It is strongly recommended to perform in-house solubility testing for specific applications and buffer systems.
The trifluoroacetate (TFA) counter-ion can influence the physicochemical properties of the molecule, including its solubility. While TFA salts are common due to their use in peptide and linker purification, they can sometimes affect downstream biological assays. If required, the TFA salt can be exchanged for other counter-ions like hydrochloride or acetate.
Stability Profile: The Criticality of the Maleimide Group
The stability of this compound is largely governed by the hydrolytic stability of the maleimide ring. The primary degradation pathway involves the opening of the maleimide ring to form a non-reactive maleamic acid derivative, which can no longer participate in thiol-maleimide conjugation reactions. This hydrolysis is highly dependent on the pH of the solution.
pH-Dependent Hydrolysis
The maleimide group is most stable at acidic to slightly acidic pH (pH < 6.5). As the pH increases towards neutral and alkaline conditions, the rate of hydrolysis significantly increases.
Table 2: Stability of the Maleimide Group of this compound in Aqueous Buffers
| pH Range | Condition | Stability of Maleimide Group | Remarks |
| < 6.5 | Acidic | High | The maleimide ring is relatively stable against hydrolysis. This is the optimal pH range for long-term storage of aqueous solutions, although refrigerated temperatures are still recommended. |
| 6.5 - 7.5 | Neutral | Moderate | This is the optimal pH range for the reaction between the maleimide and a thiol group. However, at this pH, a competing hydrolysis reaction occurs. Therefore, solutions should be prepared fresh and used promptly. |
| > 7.5 | Alkaline | Low | The rate of maleimide hydrolysis is significantly accelerated. At pH > 8, the maleimide group is highly unstable and will rapidly convert to the inactive maleamic acid. |
Factors Influencing Stability
-
Temperature: Higher temperatures will accelerate the rate of hydrolysis at all pH values. It is recommended to store stock solutions at -20°C or below and to perform conjugation reactions at controlled room temperature or on ice if the reaction kinetics allow.
-
Buffer Composition: While pH is the primary driver, the specific buffer components can also influence stability. It is advisable to test stability in the specific buffer system intended for use.
-
Presence of Nucleophiles: The amine group within the this compound molecule itself, or other nucleophiles in the reaction mixture, can potentially react with the maleimide group, especially at higher pH values.
Experimental Protocols
The following are detailed methodologies for assessing the solubility and stability of this compound.
Protocol for Solubility Determination
This protocol outlines a method to determine the approximate solubility of this compound in a given solvent.
Objective: To determine the concentration at which this compound fully dissolves in a specific solvent at a defined temperature.
Materials:
-
This compound
-
Selected solvents (e.g., Water, DMSO, Ethanol)
-
Vortex mixer
-
Analytical balance
-
Microcentrifuge tubes or small glass vials
-
Visual inspection under a light source
Procedure:
-
Preparation of Solvent: Ensure all solvents are of high purity. For aqueous solutions, use deionized water or a specific buffer.
-
Weighing the Compound: Accurately weigh a small amount of this compound (e.g., 1 mg) into a pre-weighed microcentrifuge tube.
-
Initial Solvent Addition: Add a calculated volume of the solvent to the tube to achieve a high initial concentration (e.g., 100 mg/mL).
-
Dissolution: Vortex the tube vigorously for 1-2 minutes.
-
Visual Inspection: Visually inspect the solution against a light source to check for any undissolved particles.
-
Serial Dilution (if not soluble): If the compound is not fully dissolved, add a known volume of solvent to dilute the concentration (e.g., to 50 mg/mL). Repeat step 4 and 5.
-
Determining Solubility: Continue the process of adding solvent in known volumes until the compound is fully dissolved. The solubility is the concentration at which a clear solution is obtained.
-
Confirmation (Optional): For a more quantitative measure, the saturated solution can be centrifuged, and the concentration of the supernatant can be determined using a suitable analytical method like HPLC with a UV detector (if the maleimide group's absorbance is used) or an Evaporative Light Scattering Detector (ELSD).
Protocol for Stability Assessment by HPLC
This protocol provides a method to monitor the degradation of the maleimide group of this compound over time in a specific buffer.
Objective: To quantify the rate of hydrolysis of the maleimide group at a given pH and temperature.
Materials:
-
This compound
-
Buffers of desired pH (e.g., pH 5.0, 7.4, 8.5)
-
HPLC system with a C18 column and a UV detector
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Thermostated incubator or water bath
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent like DMSO or acetonitrile (e.g., 10 mg/mL).
-
Initiation of Stability Study:
-
Add a small aliquot of the stock solution to a larger volume of the pre-warmed buffer of interest to achieve a final concentration of ~1 mg/mL.
-
Immediately vortex the solution and take the "time zero" sample by transferring an aliquot to an HPLC vial.
-
Incubate the remaining solution at the desired temperature (e.g., 25°C or 37°C).
-
-
Time-Point Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw aliquots of the solution and transfer them to HPLC vials. If necessary, quench the reaction by adding a small amount of acid (e.g., TFA) to lower the pH.
-
HPLC Analysis:
-
Inject the samples onto the HPLC system.
-
Use a gradient elution method to separate the intact this compound from its hydrolysis product (maleamic acid). A typical gradient would be from 5% to 95% Mobile Phase B over 20-30 minutes.
-
Monitor the elution at a wavelength where the maleimide group absorbs (around 300 nm). The hydrolysis product will have a significantly lower or no absorbance at this wavelength.
-
-
Data Analysis:
-
Integrate the peak area of the intact this compound at each time point.
-
Plot the percentage of the remaining intact compound against time.
-
From this plot, the half-life (t½) of the maleimide group under the tested conditions can be calculated.
-
Visualizing Key Processes and Structures
Diagrams generated using Graphviz provide a clear visual representation of the molecule, experimental workflows, and degradation pathways.
Caption: Chemical structure of this compound.
Caption: Experimental workflow for solubility and stability testing.
Caption: Primary degradation pathway of the maleimide group.
Conclusion
A thorough understanding of the solubility and stability of this compound is essential for its successful application in research and drug development. This guide provides a foundational understanding, quantitative and qualitative data, and detailed experimental protocols to empower scientists to optimize their formulation and conjugation strategies. By carefully considering the solvent systems, pH, and temperature, the full potential of this versatile linker can be harnessed to create novel and effective bioconjugates.
References
storage and handling recommendations for Mal-PEG3-NH2 TFA.
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical information and recommendations for the proper storage and handling of Maleimide-PEG3-Amine, trifluoroacetate salt (Mal-PEG3-NH2 TFA). Adherence to these guidelines is crucial for maintaining the integrity, reactivity, and performance of this heterobifunctional crosslinker in research and drug development applications.
Introduction
This compound is a valuable tool in bioconjugation, protein modification, and the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. It features a maleimide group for covalent linkage to thiol moieties (e.g., cysteine residues in proteins) and a primary amine for conjugation to carboxyl groups or activated esters. The polyethylene glycol (PEG) spacer enhances solubility and can reduce the immunogenicity of the resulting conjugate. The trifluoroacetate (TFA) salt form can influence solubility and handling characteristics.
The stability of the maleimide group is a critical factor for successful conjugation. It is susceptible to hydrolysis, particularly in aqueous environments with elevated pH. Therefore, precise storage and handling are paramount to prevent degradation and ensure reproducible experimental outcomes.
Chemical and Physical Properties
A summary of the key properties of this compound is presented in the table below. These values are compiled from various suppliers and should be considered typical. For lot-specific data, always refer to the Certificate of Analysis (CoA) provided by the manufacturer.
| Property | Value |
| Molecular Formula | C₁₄H₂₁F₃N₂O₆ (for the free base) |
| Molecular Weight | Approximately 370.33 g/mol (for the free base) |
| Purity | Typically >95% or >96% |
| Physical Form | May be a colorless oil or a solid |
| Solubility | Soluble in DCM, THF, Acetonitrile, DMF, and DMSO[1] |
| Reactive Groups | Maleimide (reacts with thiols), Amine (reacts with carboxyls/esters) |
Storage Recommendations
Proper storage is essential to prevent the degradation of this compound, primarily through the hydrolysis of the maleimide ring.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C for long-term storage (months to years) [1][2] | Minimizes the rate of chemical degradation. |
| 0-4°C for short-term storage (days to weeks) [2] | Suitable for temporary storage between uses. | |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Protects against moisture and oxygen, which can contribute to degradation. |
| Moisture | Keep in a tightly sealed container in a dry environment or desiccator. | The maleimide group is susceptible to hydrolysis. |
| Light | Protect from light. | While not always specified, protection from light is a general good practice for complex organic molecules to prevent photodegradation. |
| Container | Use the original supplier vial or a tightly sealed, inert container (e.g., amber glass). | Ensures a proper seal and protection from light. |
Handling and Use
General Handling Precautions
While a specific safety data sheet for this compound may not be readily available, general laboratory safety precautions for handling chemical reagents should be followed. Based on information for similar compounds, no major adverse health effects are expected from inhalation, ingestion, or skin contact under normal laboratory conditions. However, it is good practice to:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handle the compound in a well-ventilated area or a fume hood.
-
Avoid all unnecessary exposure and ensure prompt removal from skin, eyes, and clothing.
Preparing Solutions
The stability of this compound in solution is highly dependent on the solvent and pH.
-
Aqueous Solutions : Due to the risk of maleimide hydrolysis, aqueous solutions should be prepared immediately before use.
-
pH Considerations : The maleimide group is most stable at a pH of 6.5-7.5. Above pH 7.5, the rate of hydrolysis increases significantly.
-
Stock Solutions : For longer-term storage of solutions, prepare stock solutions in anhydrous organic solvents such as DMF or DMSO and store them at -20°C or -80°C. When stored at -80°C in a suitable solvent, stock solutions may be stable for up to 6 months.
Experimental Protocols
The following is a generalized protocol for a typical bioconjugation reaction involving the maleimide group of this compound with a thiol-containing protein.
Materials
-
This compound
-
Thiol-containing protein (e.g., a cysteine-containing antibody or peptide)
-
Reaction Buffer: Phosphate buffer (e.g., PBS), HEPES, or another suitable non-amine, non-thiol buffer, pH 6.5-7.5.
-
Anhydrous DMF or DMSO for stock solution preparation.
-
Desalting column for purification.
Procedure
-
Prepare Protein Solution : Dissolve the thiol-containing protein in the reaction buffer. If the protein has disulfide bonds that need to be reduced to generate free thiols, perform this step according to a standard reduction protocol (e.g., using DTT or TCEP) and subsequently remove the reducing agent.
-
Prepare this compound Solution :
-
Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO.
-
Immediately before addition to the protein solution, dilute the stock solution in the reaction buffer.
-
-
Conjugation Reaction :
-
Add the this compound solution to the protein solution. A molar excess of the PEG linker (typically 2-20 fold) is generally used. The optimal ratio should be determined empirically.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight. The reaction is typically rapid at room temperature.
-
-
Quenching (Optional) : To quench any unreacted maleimide, a small molecule thiol such as cysteine or 2-mercaptoethanol can be added to the reaction mixture.
-
Purification : Remove excess, unreacted this compound and other small molecules from the conjugated protein using a desalting column, dialysis, or size-exclusion chromatography.
Visualizations
Recommended Storage and Handling Workflow
References
A Technical Guide to Mal-PEG3-NH2 TFA: Properties, Characterization, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the heterobifunctional crosslinker, Maleimide-PEG3-Amine Trifluoroacetate (Mal-PEG3-NH2 TFA). We will delve into its core molecular weight and purity specifications, detailed experimental protocols for its characterization, and its critical role in advanced bioconjugation strategies, particularly in the development of Antibody-Drug Conjugates (ADCs).
Core Specifications of this compound
This compound is a versatile linker molecule featuring a maleimide group at one end and a primary amine at the other, separated by a three-unit polyethylene glycol (PEG) spacer. The trifluoroacetate (TFA) salt form enhances its stability and solubility. The specifications for this compound can vary slightly between suppliers, and it is crucial to understand the precise molecular characteristics of the product being used.
A notable discrepancy exists in the reported molecular weights for compounds marketed under similar names. This often arises from variations in the PEG chain length. The accurate molecular formula for the Mal-PEG3-NH2 free base is C12H20N2O4, and for its TFA salt, it is C14H21F3N2O6.
Below is a summary of the key quantitative data for this compound.
| Parameter | Specification | Source |
| Molecular Formula | C14H21F3N2O6 | [1] |
| Molecular Weight | 370.33 g/mol | [1] |
| Purity | >95% or >96% | [1][2] |
| Appearance | White solid or oil | [2] |
| Solubility | Soluble in water, DMSO, DMF, DCM, THF, Acetonitrile |
Experimental Protocols for Characterization
Accurate characterization of this compound is essential to ensure its suitability for downstream applications. The following are detailed methodologies for confirming the identity, purity, and integrity of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is a powerful tool for elucidating the chemical structure of this compound.
-
¹H NMR (Proton NMR): This technique is used to confirm the presence of key structural motifs.
-
Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent, such as Deuterated Chloroform (CDCl3) or Deuterated Dimethyl Sulfoxide (DMSO-d6).
-
Acquisition: Acquire the spectrum on a 400 MHz or higher NMR spectrometer.
-
Expected Chemical Shifts (δ):
-
Maleimide protons: A characteristic singlet peak around 6.7-7.0 ppm.
-
PEG chain protons: A series of multiplet peaks between 3.5 and 3.8 ppm.
-
Protons adjacent to the amine and maleimide: Peaks in the range of 2.5-3.5 ppm.
-
Amine protons: A broad singlet, the position of which can vary depending on the solvent and concentration.
-
-
-
¹³C NMR (Carbon NMR): This provides further confirmation of the carbon skeleton.
-
Sample Preparation: Use a more concentrated sample (20-50 mg) in a deuterated solvent.
-
Acquisition: Acquire the spectrum on a 100 MHz or higher NMR spectrometer.
-
Expected Chemical Shifts (δ):
-
Maleimide carbonyl carbons: Resonances around 170 ppm.
-
Maleimide vinyl carbons: Peaks around 134 ppm.
-
PEG chain carbons: A prominent peak around 70 ppm.
-
-
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is the standard method for determining the purity of this compound. A reverse-phase method is typically employed.
-
Instrumentation: An HPLC system equipped with a C18 column and a suitable detector (e.g., UV-Vis, Evaporative Light Scattering Detector (ELSD), or Charged Aerosol Detector (CAD)). Since the PEG backbone lacks a strong UV chromophore, ELSD or CAD is often preferred for accurate quantification.
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
-
Gradient Elution: A typical gradient would be from 5% to 95% Solvent B over 20-30 minutes.
-
Detection:
-
UV: Monitor at a low wavelength (e.g., 210-220 nm) to detect the maleimide group.
-
ELSD/CAD: Provides a more uniform response for the entire molecule.
-
-
Data Analysis: The purity is calculated by integrating the peak area of the main component and expressing it as a percentage of the total peak area.
Mass Spectrometry (MS) for Molecular Weight Verification
Mass spectrometry is used to confirm the molecular weight of the compound.
-
Technique: Electrospray Ionization Mass Spectrometry (ESI-MS) is commonly used.
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent, such as acetonitrile or methanol with 0.1% formic acid.
-
Analysis: Infuse the sample directly into the mass spectrometer.
-
Expected Result: In positive ion mode, the spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 371.14.
Applications in Bioconjugation and Drug Development
This compound is a key player in the field of bioconjugation, primarily due to its heterobifunctional nature. The maleimide group reacts specifically with sulfhydryl (thiol) groups of cysteine residues in proteins and peptides, while the amine group can be coupled to carboxylic acids or activated esters.
Role in Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapies that combine the specificity of an antibody with the potency of a cytotoxic drug. The linker is a critical component of an ADC, influencing its stability, solubility, and pharmacokinetic profile.
The hydrophilic PEG spacer of this compound offers several advantages in ADC design:
-
Enhanced Solubility: It can improve the solubility of hydrophobic drug payloads, reducing the propensity for aggregation.
-
Improved Pharmacokinetics: The PEG linker can increase the hydrodynamic volume of the ADC, potentially leading to a longer circulation half-life.
-
Reduced Immunogenicity: PEGylation is a well-established method for reducing the immunogenicity of therapeutic proteins.
The maleimide group allows for site-specific conjugation to cysteine residues on the antibody, which can be naturally occurring or engineered at specific locations. This covalent attachment forms a stable thioether bond. The amine end of the linker can be used to attach the cytotoxic payload, often through an amide bond formation.
Visualizing Key Processes
To better understand the experimental and functional aspects of this compound, the following diagrams illustrate a typical characterization workflow and its application in an ADC signaling pathway.
Caption: Workflow for the characterization of this compound.
Caption: Generalized signaling pathway for an ADC.
References
Methodological & Application
Application Notes and Protocols for Antibody-Drug Conjugation using Mal-PEG3-NH2 TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics designed for the targeted delivery of cytotoxic agents to cancer cells. This approach minimizes systemic toxicity while maximizing efficacy at the tumor site. The linker, which connects the antibody to the drug payload, is a critical component influencing the stability, pharmacokinetics, and overall performance of the ADC. This document provides a detailed protocol for the conjugation of a drug to an antibody using the heterobifunctional linker, Maleimide-PEG3-Amine, supplied as a trifluoroacetic acid (TFA) salt (Mal-PEG3-NH2 TFA).
The Mal-PEG3-NH2 linker offers a strategic approach for ADC development. The maleimide group facilitates a stable, covalent thioether bond with free sulfhydryl groups on the antibody, typically generated by the reduction of interchain disulfide bonds. The terminal amine group, after neutralization of the TFA salt, provides a reactive handle for the attachment of a cytotoxic drug, often through an amide bond formation with an activated carboxylic acid derivative of the drug. The polyethylene glycol (PEG) spacer enhances the solubility and can improve the pharmacokinetic properties of the resulting ADC.
This protocol outlines the necessary steps for antibody reduction, drug-linker activation, conjugation, and subsequent purification and characterization of the final ADC.
Materials and Reagents
| Reagent | Supplier | Purpose |
| Monoclonal Antibody (mAb) | User-defined | Targeting moiety |
| This compound | Various | Heterobifunctional linker |
| Tris(2-carboxyethyl)phosphine (TCEP) | Various | Reducing agent |
| N,N-Diisopropylethylamine (DIPEA) | Various | Base for amine neutralization |
| Cytotoxic Drug with NHS ester | User-defined | Payload |
| Phosphate Buffered Saline (PBS), pH 7.2-7.4 | Various | Buffer for antibody handling |
| Borate Buffer, pH 8.0 | Various | Buffer for amine conjugation |
| Sephadex G-25 Desalting Column | Various | Buffer exchange and purification |
| Hydrophobic Interaction Chromatography (HIC) Column | Various | ADC characterization |
| Size Exclusion Chromatography (SEC) Column | Various | ADC purification and analysis |
| Anhydrous Dimethylsulfoxide (DMSO) | Various | Solvent for linker and drug |
Experimental Protocols
Protocol 1: Antibody Reduction
This protocol describes the partial reduction of the antibody's interchain disulfide bonds to generate free thiol groups for conjugation. The extent of reduction can be controlled by the molar excess of the reducing agent to achieve a desired Drug-to-Antibody Ratio (DAR).
-
Antibody Preparation: Prepare the antibody solution at a concentration of 5-10 mg/mL in a degassed conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.2).
-
TCEP Addition: Prepare a fresh stock solution of TCEP (e.g., 10 mM in conjugation buffer). Add the required volume of TCEP solution to the antibody solution to achieve a molar excess of 2-5 fold over the antibody.
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours with gentle agitation.
-
Purification: Immediately after incubation, remove the excess TCEP by buffer exchange into a degassed conjugation buffer using a desalting column (e.g., Sephadex G-25). The reduced antibody is now ready for conjugation.
Protocol 2: Drug-Linker Conjugation to Antibody
This protocol involves a two-step process: first, the maleimide group of the linker reacts with the reduced antibody, and second, the amine group of the linker is conjugated to the NHS-ester activated drug.
Step 2A: Conjugation of Mal-PEG3-NH2 to the Reduced Antibody
-
Linker Preparation: Dissolve the this compound salt in anhydrous DMSO to prepare a 10 mM stock solution.
-
Conjugation Reaction: Add a 5-10 fold molar excess of the Mal-PEG3-NH2 solution to the reduced antibody solution from Protocol 1.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
Step 2B: Conjugation of NHS-Ester Drug to the Antibody-Linker Intermediate
-
pH Adjustment: Adjust the pH of the reaction mixture from Step 2A to 8.0 by adding a suitable buffer (e.g., Borate buffer).
-
Amine Neutralization: Add a small amount of DIPEA to neutralize the TFA salt of the amine, liberating the free amine for reaction.
-
Drug Addition: Prepare a stock solution of the NHS-ester activated drug in anhydrous DMSO. Add a 3-5 fold molar excess of the drug solution to the reaction mixture.
-
Incubation: Incubate for 2-4 hours at room temperature, protected from light.
-
Quenching: Quench the reaction by adding an excess of a small molecule amine (e.g., Tris or glycine) to react with any unreacted NHS-ester.
Protocol 3: ADC Purification and Characterization
This protocol describes the purification of the ADC and its characterization to determine purity, aggregation, and the average Drug-to-Antibody Ratio (DAR).
-
Purification: Purify the ADC from unreacted drug-linker and other small molecules using a desalting column or Size Exclusion Chromatography (SEC).
-
Characterization:
-
Purity and Aggregation: Analyze the purified ADC using SEC to determine the percentage of monomer, aggregate, and fragment.
-
Drug-to-Antibody Ratio (DAR): Determine the average DAR using Hydrophobic Interaction Chromatography (HIC). The number of conjugated drugs increases the hydrophobicity of the antibody, allowing for the separation of species with different DARs. UV-Vis spectroscopy can also be used if the drug has a distinct absorbance peak.
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the identity and determine the precise mass of the ADC, providing detailed information on the distribution of different drug-loaded species.
-
Data Presentation
Table 1: Summary of Reaction Conditions and Outcomes
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Antibody Concentration | 5 mg/mL | 10 mg/mL | 10 mg/mL |
| TCEP:mAb Molar Ratio | 2.5:1 | 3:1 | 3.5:1 |
| Linker:mAb Molar Ratio | 5:1 | 7:1 | 10:1 |
| Drug:mAb Molar Ratio | 3:1 | 4:1 | 5:1 |
| Average DAR (by HIC) | 2.1 | 3.8 | 4.5 |
| % Monomer (by SEC) | >98% | >97% | >95% |
| % Aggregate (by SEC) | <2% | <3% | <5% |
Visualizations
Caption: Experimental workflow for antibody-drug conjugation.
Caption: Generalized ADC mechanism of action signaling pathway.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low DAR | Incomplete antibody reduction. | Increase TCEP:mAb ratio or incubation time. Ensure TCEP solution is fresh. |
| Insufficient linker or drug. | Increase molar excess of linker or drug. | |
| Hydrolysis of maleimide or NHS ester. | Ensure anhydrous solvents are used for stock solutions. Perform reactions promptly. | |
| High Aggregation | Hydrophobic drug payload. | Optimize conjugation conditions (lower temperature, shorter incubation). Use a more hydrophilic PEG linker. |
| High DAR. | Target a lower DAR by reducing the amount of TCEP. | |
| Incorrect buffer conditions. | Ensure appropriate pH and ionic strength of buffers. | |
| Poor Purity | Inefficient purification. | Optimize SEC or desalting column conditions. Consider alternative purification methods like affinity chromatography. |
Conclusion
The use of the this compound linker provides a versatile and efficient method for the production of antibody-drug conjugates. By carefully controlling the reaction conditions, particularly the extent of antibody reduction and the molar ratios of the reactants, it is possible to generate ADCs with a desired drug-to-antibody ratio and favorable physicochemical properties. The protocols and guidelines presented in this document serve as a comprehensive resource for researchers in the field of ADC development.
Application Notes and Protocols for Mal-PEG3-NH2 TFA in Targeted Drug Delivery Systems
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mal-PEG3-NH2 TFA is a heterobifunctional linker designed for the development of targeted drug delivery systems. This linker features a maleimide group at one end and an amine group at the other, separated by a short, hydrophilic 3-unit polyethylene glycol (PEG) spacer. The maleimide group allows for the covalent conjugation of thiol-containing molecules, such as cytotoxic drugs or peptides, while the terminal amine group provides a reactive handle for the attachment of targeting ligands, such as antibodies or small molecules. The PEG spacer enhances the solubility and biocompatibility of the resulting conjugate.[1][2][3] This document provides detailed application notes and protocols for the use of this compound in the construction of targeted drug delivery systems.
Principle of Application
The core utility of this compound lies in its ability to link a therapeutic payload to a targeting moiety. The general workflow involves a two-step conjugation process. First, a thiol-containing drug is reacted with the maleimide terminus of the linker. Subsequently, a targeting ligand with a reactive carboxyl group (or other suitable functionality) is conjugated to the amine terminus of the drug-linker conjugate. The resulting targeted drug conjugate can then be formulated into a suitable delivery vehicle, such as lipid nanoparticles or polymeric micelles, for systemic administration.
Quantitative Data Summary
The following tables provide representative data for the characterization of a targeted drug delivery system constructed using this compound. Note: This data is illustrative and may vary depending on the specific drug, targeting ligand, and formulation.
Table 1: Drug-Linker Conjugation Efficiency
| Parameter | Value | Method of Analysis |
| Drug | Cysteine-modified Doxorubicin | HPLC, Mass Spectrometry |
| Linker | This compound | |
| Molar Ratio (Drug:Linker) | 1:1.5 | |
| Conjugation Efficiency | > 90% | HPLC |
| Purified Yield | 85% |
Table 2: Characterization of Targeted Nanoparticles
| Parameter | Value | Method of Analysis |
| Nanoparticle Type | Lipid Nanoparticle (LNP) | |
| Targeting Ligand | Folic Acid | |
| Drug Loading Capacity (DLC) | 5.2% (w/w) | UV-Vis Spectroscopy |
| Encapsulation Efficiency (EE) | 92% | UV-Vis Spectroscopy |
| Average Particle Size | 110 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | 0.15 | DLS |
| Zeta Potential | -15 mV | DLS |
Table 3: In Vitro Efficacy in Folate Receptor-Positive (FR+) Cancer Cells
| Formulation | IC50 (nM) | Assay |
| Free Doxorubicin | 250 | MTT Assay |
| Non-Targeted Nanoparticles | 180 | MTT Assay |
| Folate-Targeted Nanoparticles | 45 | MTT Assay |
Experimental Protocols
Protocol 1: Conjugation of a Thiol-Containing Drug to this compound
This protocol describes the reaction between the maleimide group of the linker and a thiol group on the drug molecule.
Materials:
-
Thiol-containing drug
-
This compound
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, containing 1-2 mM EDTA.[4]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching reagent: N-ethylmaleimide or free cysteine
-
Purification system: Preparative HPLC or size-exclusion chromatography
Procedure:
-
Preparation of Reactants:
-
Dissolve the thiol-containing drug in the conjugation buffer. If the drug has limited aqueous solubility, it can be dissolved in a minimal amount of DMF or DMSO first and then added to the buffer.
-
Dissolve this compound in the conjugation buffer immediately before use. A 1.5 to 5-fold molar excess of the linker over the drug is recommended.
-
-
Conjugation Reaction:
-
Add the this compound solution to the drug solution with gentle stirring.
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C. The reaction should be protected from light.
-
Monitor the reaction progress by analytical HPLC or LC-MS.
-
-
Quenching the Reaction:
-
Once the reaction is complete, add a 2-fold molar excess of a quenching reagent (relative to the initial amount of linker) to cap any unreacted maleimide groups. Incubate for 30 minutes.
-
-
Purification:
-
Purify the drug-linker conjugate using preparative HPLC with a suitable C18 column or by size-exclusion chromatography to remove unreacted drug, linker, and quenching reagent.
-
Lyophilize the purified fractions to obtain the drug-PEG3-NH2 conjugate.
-
Protocol 2: Conjugation of a Targeting Ligand to the Drug-PEG3-NH2 Conjugate
This protocol details the attachment of a targeting ligand with a carboxylic acid group to the amine terminus of the drug-linker conjugate using carbodiimide chemistry.
Materials:
-
Drug-PEG3-NH2 conjugate
-
Targeting ligand with a carboxylic acid group (e.g., Folic Acid)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Reaction Buffer: MES buffer (pH 6.0) or PBS (pH 7.4)
-
Anhydrous DMF or DMSO
-
Purification system: Preparative HPLC or dialysis
Procedure:
-
Activation of the Targeting Ligand:
-
Dissolve the targeting ligand in anhydrous DMF or DMSO.
-
Add a 1.5-fold molar excess of both EDC and NHS to the targeting ligand solution.
-
Stir the reaction mixture at room temperature for 1-2 hours to form the NHS-activated targeting ligand.
-
-
Conjugation to Drug-Linker:
-
Dissolve the Drug-PEG3-NH2 conjugate in the reaction buffer.
-
Add the activated targeting ligand solution to the Drug-PEG3-NH2 solution. The molar ratio of activated ligand to the drug-linker conjugate is typically between 2:1 and 5:1.
-
Adjust the pH of the reaction mixture to 7.5-8.0 and stir overnight at room temperature.
-
-
Purification:
-
Purify the final targeted drug conjugate using preparative HPLC or by extensive dialysis against an appropriate buffer to remove unreacted components.
-
Characterize the final product by HPLC, mass spectrometry, and NMR.
-
Protocol 3: Formulation of Targeted Lipid Nanoparticles (LNPs)
This protocol describes the formulation of the targeted drug conjugate into lipid nanoparticles using a microfluidic mixing method.[5]
Materials:
-
Targeted drug conjugate
-
Lipid mixture in ethanol (e.g., DSPC, Cholesterol, DSPE-PEG(2000))
-
Aqueous buffer (e.g., citrate buffer, pH 4.0)
-
Microfluidic mixing device (e.g., NanoAssemblr)
-
Dialysis cassettes
Procedure:
-
Preparation of Solutions:
-
Dissolve the targeted drug conjugate in the aqueous buffer.
-
Dissolve the lipid mixture in ethanol. The targeted drug conjugate can be incorporated by co-dissolving with the lipids if it is sufficiently hydrophobic, or it can be added to the aqueous phase. For surface functionalization, a lipid-PEG-maleimide can be included in the lipid mixture to conjugate a thiol-containing targeting ligand post-formulation.
-
-
Nanoparticle Assembly:
-
Set the flow rates of the microfluidic device according to the manufacturer's instructions (a typical flow rate ratio is 3:1 aqueous to organic).
-
Inject the lipid-ethanol solution and the aqueous solution containing the drug conjugate into the respective inlets of the microfluidic device.
-
Collect the resulting nanoparticle suspension from the outlet.
-
-
Purification and Characterization:
-
Dialyze the nanoparticle suspension against PBS (pH 7.4) for 24 hours to remove ethanol and unencapsulated drug.
-
Characterize the nanoparticles for size, polydispersity index, and zeta potential using Dynamic Light Scattering (DLS).
-
Determine the drug loading and encapsulation efficiency using UV-Vis spectroscopy after lysing the nanoparticles with a suitable solvent.
-
Protocol 4: In Vitro Cellular Uptake and Cytotoxicity Assay
This protocol outlines the evaluation of the targeted nanoparticles' efficacy in a relevant cancer cell line.
Materials:
-
Targeted and non-targeted nanoparticles
-
Cancer cell line (e.g., HeLa or MCF-7 for folate receptor-positive cancers)
-
Cell culture medium and supplements
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of the free drug, targeted nanoparticles, and non-targeted nanoparticles in the cell culture medium.
-
Remove the old medium from the cells and add the drug-containing medium.
-
Incubate the cells for 48-72 hours.
-
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth) for each formulation.
-
Visualizations
Caption: Experimental workflow for creating a targeted drug delivery system.
References
Application Notes and Protocols for Mal-PEG3-NH2 TFA in Protein Labeling and Peptide Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mal-PEG3-NH2 TFA is a heterobifunctional crosslinker that plays a pivotal role in modern bioconjugation strategies. This reagent features a maleimide group at one end and an amine group at the other, connected by a 3-unit polyethylene glycol (PEG) spacer. The maleimide moiety selectively reacts with sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins and peptides, to form a stable thioether bond.[1][][3] The terminal amine group can be conjugated to molecules containing carboxylic acids or activated NHS esters.[4] The inclusion of the PEG spacer enhances the solubility and stability of the resulting conjugate, reduces immunogenicity, and provides a flexible linkage between the conjugated molecules.[5] These properties make this compound an invaluable tool in the development of antibody-drug conjugates (ADCs), targeted drug delivery systems, and other advanced biotherapeutics.
Chemical Principle
The primary reaction mechanism involves the Michael addition of a thiol group to the electron-deficient double bond of the maleimide ring. This reaction is highly efficient and selective for thiols within a pH range of 6.5 to 7.5. At a pH above 7.5, the maleimide group can also react with primary amines, and hydrolysis of the maleimide ring can occur.
Caption: Maleimide-Thiol Conjugation Reaction.
Applications
-
Protein Labeling: Site-specific labeling of proteins containing cysteine residues with fluorescent tags, enzymes, or other functional groups for diagnostic and research purposes.
-
Peptide Conjugation: Modification of peptides to improve their pharmacokinetic properties or to attach them to carrier molecules.
-
Antibody-Drug Conjugates (ADCs): Used as a linker to attach cytotoxic drugs to monoclonal antibodies, enabling targeted delivery to cancer cells.
-
Surface Functionalization: Immobilization of proteins or peptides onto surfaces for applications in biosensors and diagnostics.
Quantitative Data Summary
| Parameter | Recommended Value/Range | Notes |
| Reaction pH | 6.5 - 7.5 | Optimal for selective maleimide-thiol reaction. Higher pH can lead to side reactions with amines. |
| Molar Ratio (Maleimide:Thiol) | 10:1 to 20:1 | A molar excess of the maleimide reagent is generally recommended to ensure efficient conjugation. |
| Reaction Time | 1 - 4 hours at room temperature or 2 - 8 hours at 4°C | Incubation time can be optimized based on the specific biomolecules being conjugated. |
| Protein Concentration | 1 - 10 mg/mL | A common concentration range for efficient labeling. |
| Solvent for this compound | Anhydrous DMSO or DMF | The reagent should be dissolved immediately before use. |
Experimental Protocols
Protocol 1: Labeling a Protein with this compound
This protocol describes the steps for conjugating this compound to a protein containing accessible cysteine residues.
Materials:
-
Protein of interest
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Thiol-free buffer (e.g., PBS, Tris, HEPES), pH 7.0-7.5, degassed
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) (optional, for disulfide bond reduction)
-
Desalting columns (e.g., Zeba™ Spin desalting column)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in a degassed, thiol-free buffer at a concentration of 1-10 mg/mL.
-
If the protein's cysteine residues are involved in disulfide bonds, reduction is necessary. Add a 10-100 fold molar excess of TCEP to the protein solution and incubate for 20-30 minutes at room temperature.
-
Remove excess TCEP using a desalting column equilibrated with the reaction buffer.
-
-
Maleimide Reagent Preparation:
-
Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a stock concentration of 10 mM.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution.
-
Incubate the reaction, protected from light, for 2 hours at room temperature or overnight at 4°C.
-
-
Purification:
-
Remove excess, unreacted this compound using a desalting column, dialysis, HPLC, or FPLC. The choice of method depends on the scale of the reaction and the properties of the protein.
-
-
Storage:
-
For immediate use, store the purified conjugate solution at 2-8°C, protected from light, for up to one week.
-
For long-term storage, add a cryoprotectant like 50% glycerol and store at -20°C for up to a year. Adding a stabilizing protein like BSA (5-10 mg/mL) and a microbial inhibitor like sodium azide (0.01-0.03%) can also be beneficial.
-
Caption: Protein Labeling Workflow.
Protocol 2: Two-Step Peptide-Protein Conjugation
This protocol outlines the conjugation of a peptide to a protein using this compound as a crosslinker. This is a two-step process where the linker is first attached to one molecule and then the second molecule is added.
Materials:
-
Amine-containing protein (Protein-NH2)
-
Thiol-containing peptide (Peptide-SH)
-
This compound
-
Amine-reactive crosslinker (e.g., NHS ester)
-
Conjugation Buffer (e.g., PBS, pH 7.2-7.5)
-
Quenching buffer (e.g., 1M Tris-HCl, pH 8.0)
-
Desalting columns
Procedure:
Step 1: Activation of Amine-Containing Protein
-
Protein Preparation:
-
Prepare the amine-containing protein in the conjugation buffer.
-
-
Crosslinker Reaction:
-
React the amine-containing protein with an amine-reactive crosslinker that also contains a maleimide group (this can be achieved by first reacting the amine of Mal-PEG3-NH2 with an NHS-ester containing molecule, or by using a commercially available Maleimide-PEG-NHS ester). For this example, we assume the use of a pre-activated Maleimide-PEG-NHS ester for simplicity.
-
Add a 10- to 50-fold molar excess of the Maleimide-PEG-NHS ester to the protein solution.
-
Incubate for 30 minutes at room temperature or 2 hours at 4°C.
-
-
Purification:
-
Remove the excess crosslinker using a desalting column equilibrated with the conjugation buffer.
-
Step 2: Conjugation with Thiol-Containing Peptide
-
Peptide Preparation:
-
Ensure the thiol-containing peptide is reduced and ready for conjugation.
-
-
Conjugation Reaction:
-
Combine the maleimide-activated protein with the thiol-containing peptide. The molar ratio should be optimized based on the desired final conjugate.
-
Incubate the reaction mixture for 30 minutes at room temperature or 2 hours at 4°C.
-
-
Quenching (Optional):
-
To stop the reaction, add a buffer containing reduced cysteine at a concentration several times greater than the initial thiol concentration of the peptide.
-
-
Final Purification:
-
Purify the final peptide-protein conjugate using an appropriate method such as size-exclusion chromatography (SEC), HPLC, or dialysis to remove any unreacted peptide and other byproducts.
-
Caption: Two-Step Conjugation Workflow.
Troubleshooting and Considerations
-
Maleimide Instability: Maleimide groups can hydrolyze in aqueous solutions, especially at pH values above 7.5. Therefore, it is crucial to prepare maleimide solutions fresh and use them promptly.
-
Thiol Oxidation: Thiols are susceptible to oxidation, leading to the formation of disulfide bonds that do not react with maleimides. It is important to work with degassed buffers and consider the use of reducing agents like TCEP.
-
Side Reactions: For peptides with an N-terminal cysteine, a side reaction leading to thiazine rearrangement can occur, which may complicate purification and characterization.
-
Purification: The choice of purification method is critical to remove unreacted reagents and byproducts, which can interfere with downstream applications. Dialysis is generally recommended only for water-soluble maleimides.
By following these guidelines and protocols, researchers can effectively utilize this compound for a wide range of bioconjugation applications, from basic research to the development of novel therapeutics.
References
step-by-step guide for thiol-maleimide reaction with Mal-PEG3-NH2 TFA.
Application Notes: Thiol-Maleimide Conjugation Using Mal-PEG3-NH2
Introduction
The thiol-maleimide reaction is a cornerstone of bioconjugation, prized for its high efficiency and specificity. It facilitates the covalent linkage of molecules by forming a stable thioether bond between a sulfhydryl (thiol) group, commonly found on cysteine residues in proteins and peptides, and a maleimide group.[1][2] This Michael addition reaction is highly chemoselective for thiols within a specific pH range, making it ideal for targeted modification of biomolecules under mild, aqueous conditions.[3]
The reagent, Mal-PEG3-NH2 TFA, is a heterobifunctional linker. It features a maleimide group at one end for reaction with thiols, and a primary amine group (-NH2) at the other, separated by a 3-unit polyethylene glycol (PEG) spacer.[4][5]
-
Maleimide Group: Reacts specifically with free sulfhydryl groups.
-
PEG3 Spacer: A short, hydrophilic polyethylene glycol chain that enhances solubility and provides spatial separation between the conjugated molecules.
-
Amine Group (-NH2): Available for subsequent conjugation reactions, such as coupling to carboxyl groups or N-hydroxysuccinimide (NHS) esters.
-
Trifluoroacetic Acid (TFA) Salt: The amine group is supplied as a TFA salt, which aids in stability and solubility. The salt will be neutralized in the reaction buffer.
Mechanism of Action
The conjugation proceeds via a nucleophilic attack of a thiolate anion on one of the double-bonded carbons of the maleimide ring. This reaction is most efficient and specific in the pH range of 6.5 to 7.5. Below pH 6.5, the reaction rate decreases as the thiol group is predominantly protonated. Above pH 7.5, the maleimide ring becomes susceptible to hydrolysis, and competitive side reactions with primary amines (such as lysine residues) can occur.
Caption: Thiol-Maleimide Reaction Mechanism.
Key Experimental Parameters
Successful conjugation depends on the careful optimization of several factors. The following tables summarize critical parameters and recommended starting conditions.
| Parameter | Recommendation | Rationale & Notes |
| pH | 6.5 - 7.5 | Balances reaction speed and specificity. At pH 7.0, the reaction with thiols is ~1,000 times faster than with amines. |
| Buffer Choice | Phosphate (PBS), HEPES, Tris | Use non-thiol containing buffers. Degas buffers to prevent thiol oxidation. |
| Reducing Agent | TCEP (Tris(2-carboxyethyl)phosphine) | Use a 10-100x molar excess to reduce disulfide bonds. TCEP is stable and does not contain thiols, so it does not need to be removed before adding the maleimide reagent. |
| Chelating Agent | EDTA (1-5 mM) | Include in buffers to sequester divalent metal ions that can catalyze thiol oxidation. |
| Solvent for Reagent | Anhydrous DMSO or DMF | This compound should be dissolved in a dry organic solvent immediately before use due to the maleimide group's sensitivity to hydrolysis. |
| Substrate Type | Recommended Molar Ratio (Maleimide:Thiol) | Typical Reaction Time | Efficiency Example |
| Small Peptide (e.g., cRGDfK) | 2:1 | 30 min @ RT | 84 ± 4% |
| Nanobody | 5:1 | 2 hours @ RT | 58 ± 12% |
| General Protein (e.g., IgG) | 10:1 to 20:1 | 2 hours @ RT or Overnight @ 4°C | Varies; must be optimized empirically. |
Experimental Protocol
This protocol provides a step-by-step guide for conjugating a thiol-containing protein with this compound.
1. Materials and Reagent Preparation
-
Thiol-Containing Protein: Prepare a solution of your protein (e.g., 1-10 mg/mL) in a degassed reaction buffer.
-
Reaction Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.2, containing 1-5 mM EDTA. Degas by vacuum or by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Reducing Agent (Optional): 100 mM TCEP stock solution in water.
-
Maleimide Reagent: this compound. Allow the vial to warm to room temperature before opening to prevent moisture condensation.
-
Maleimide Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Quenching Solution: 1 M β-mercaptoethanol (BME) or L-cysteine in water.
-
Purification System: Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) equilibrated with the desired storage buffer.
2. Experimental Workflow Diagram
Caption: Step-by-step workflow for protein conjugation.
3. Conjugation Procedure
-
Protein Preparation: Dissolve the thiol-containing protein to a concentration of 1-10 mg/mL in the degassed Reaction Buffer.
-
(Optional) Reduction of Disulfide Bonds: If your protein contains disulfide bonds that must be reduced to expose free thiols, add TCEP from the stock solution to a final molar excess of 10-20 fold over the protein. Incubate for 30 minutes at room temperature. Note: If using DTT, it must be removed by dialysis or desalting column before adding the maleimide reagent.
-
Maleimide Addition: Immediately after preparing the 10 mM stock solution, add the required volume to the protein solution to achieve the desired molar ratio (start with 10-20x molar excess of maleimide over protein). Mix gently but thoroughly.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C. Protect the reaction from light, especially if the final conjugate is light-sensitive.
-
Quenching (Optional but Recommended): To stop the reaction and consume any unreacted maleimide, add a quenching agent like β-mercaptoethanol or L-cysteine to a final concentration of ~20-50 mM. Incubate for 15 minutes.
4. Purification
-
Load the quenched reaction mixture onto a pre-equilibrated size-exclusion chromatography (SEC) column.
-
Elute the protein conjugate using a suitable storage buffer (e.g., PBS, pH 7.4).
-
Collect fractions and monitor the protein concentration using absorbance at 280 nm (A280).
-
The first peak to elute will contain the high-molecular-weight protein-PEG conjugate, while later fractions will contain low-molecular-weight unreacted PEG reagent and quenching agent.
5. Characterization
-
SDS-PAGE: Analyze the purified conjugate by SDS-PAGE. A successful conjugation will show a band shift, with the conjugated protein migrating slower (appearing at a higher molecular weight) than the unconjugated starting protein.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): Confirm the exact mass of the conjugate to determine the degree of labeling (i.e., the number of PEG molecules attached per protein).
-
Functional Assay: Perform a relevant bioassay to ensure that the conjugation process has not compromised the biological activity of the protein.
References
Applications of Mal-PEG3-NH2 TFA in the Synthesis of PEGylated Block Copolymers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Mal-PEG3-NH2 TFA, a heterobifunctional linker, in the synthesis of PEGylated block copolymers. These copolymers are of significant interest in drug delivery, nanotechnology, and biomedical research due to their ability to self-assemble into nanostructures like micelles and nanoparticles, enhancing the solubility, stability, and therapeutic efficacy of encapsulated agents.
Introduction to this compound
This compound is a short-chain polyethylene glycol (PEG) linker containing a maleimide group at one end and an amine group at the other. The trifluoroacetic acid (TFA) salt form ensures the stability of the amine group. This linker is a valuable tool for conjugating different polymer blocks to create well-defined amphiphilic block copolymers.[1][2]
-
Maleimide Group (-Mal): Reacts specifically and efficiently with thiol groups (-SH) via a Michael addition reaction, forming a stable thioether bond. This "click" chemistry approach is highly selective and proceeds under mild aqueous conditions.[2][3]
-
Amine Group (-NH2): A versatile functional group that can react with activated carboxylic acids (e.g., NHS esters) or be used as an initiator for ring-opening polymerization of N-carboxyanhydrides (NCAs) to form polypeptides.[4]
The short PEG3 spacer offers a balance of hydrophilicity and defined length, making it an attractive component for introducing a flexible, water-soluble linkage between polymer blocks.
Synthesis Strategies for PEGylated Block Copolymers
Two primary strategies can be employed to synthesize PEGylated block copolymers using this compound:
Strategy A: "Grafting-to" Approach
In this approach, two pre-synthesized polymer blocks, one with a terminal thiol group and the other with an activated carboxyl group, are coupled using the Mal-PEG3-NH2 linker.
Strategy B: "Grafting-from" Approach
Here, the amine end of Mal-PEG3-NH2 is used to initiate the polymerization of a second block, such as a polypeptide from an N-carboxyanhydride (NCA). The resulting macroinitiator is then reacted with a thiol-terminated polymer.
Below are detailed protocols for synthesizing representative PEGylated block copolymers.
Experimental Protocols
Synthesis of a Thiol-Terminated Polymer Block (Example: Thiol-terminated Poly(ε-caprolactone), PCL-SH)
This protocol describes the synthesis of a thiol-terminated hydrophobic block, which can then be conjugated to a maleimide-functionalized hydrophilic block.
Materials:
-
ε-caprolactone (ε-CL)
-
3-mercapto-1-propanol
-
Stannous octoate (Sn(Oct)₂)
-
Toluene, anhydrous
-
Dichloromethane (DCM), anhydrous
-
Methanol
-
Diethyl ether
Procedure:
-
Polymerization:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the desired amount of ε-caprolactone and anhydrous toluene.
-
Add 3-mercapto-1-propanol as the initiator. The molar ratio of monomer to initiator will determine the target molecular weight of the PCL block.
-
Add a catalytic amount of stannous octoate (typically ~0.1 mol% relative to the monomer).
-
Heat the reaction mixture to 110-130°C and stir for 4-24 hours, monitoring the reaction progress by ¹H NMR or GPC.
-
-
Purification:
-
Cool the reaction mixture to room temperature and dissolve it in a minimal amount of dichloromethane.
-
Precipitate the polymer by adding the solution dropwise to a large excess of cold diethyl ether or methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration or centrifugation.
-
Repeat the dissolution-precipitation step two more times to ensure the removal of unreacted monomer and initiator.
-
Dry the purified PCL-SH polymer under vacuum overnight.
-
Characterization: The molecular weight (Mn), polydispersity index (PDI), and end-group functionality of the PCL-SH should be confirmed by Gel Permeation Chromatography (GPC) and ¹H NMR spectroscopy.
Synthesis of a Maleimide-Functionalized PEG Block (Mal-PEG3-Polymer)
This protocol details the functionalization of a polymer with the Mal-PEG3-NH2 linker.
Materials:
-
Polymer with a terminal activated carboxylic acid (e.g., Polymer-NHS ester)
-
This compound
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Amidation Reaction:
-
Dissolve the Polymer-NHS ester in anhydrous DMF or DCM in a flame-dried flask under an inert atmosphere.
-
In a separate vial, dissolve this compound in a minimal amount of the same anhydrous solvent. Add 2-3 molar equivalents of a non-nucleophilic base like TEA or DIPEA to neutralize the TFA salt and deprotonate the amine.
-
Add the Mal-PEG3-NH2 solution to the polymer solution and stir at room temperature for 12-24 hours.
-
-
Purification:
-
Precipitate the resulting Mal-PEG3-Polymer by adding the reaction mixture to cold diethyl ether.
-
Collect the polymer by filtration and wash it with diethyl ether to remove unreacted linker and byproducts.
-
Dry the final product under vacuum.
-
Characterization: Successful conjugation can be confirmed by ¹H NMR, looking for the characteristic peaks of the maleimide group and the PEG linker, and by GPC to observe the shift in molecular weight.
Thiol-Maleimide "Click" Conjugation to form the Block Copolymer
This protocol outlines the final step of conjugating the two polymer blocks.
Materials:
-
Thiol-terminated polymer (e.g., PCL-SH from section 3.1)
-
Maleimide-functionalized polymer (e.g., Mal-PEG3-Polymer from section 3.2)
-
Anhydrous, degassed solvent (e.g., DMF, DCM, or a mixture)
Procedure:
-
Conjugation Reaction:
-
Dissolve the thiol-terminated polymer and the maleimide-functionalized polymer in a 1:1 to 1.2:1 molar ratio (thiol:maleimide) in the chosen anhydrous, degassed solvent.
-
Stir the reaction mixture at room temperature under an inert atmosphere for 2-24 hours. The reaction is typically rapid and can be monitored by GPC.
-
-
Purification:
-
Purify the resulting block copolymer by precipitation in a non-solvent (e.g., cold diethyl ether or methanol) to remove any unreacted starting polymers.
-
Further purification can be achieved by dialysis if necessary.
-
Dry the final PEGylated block copolymer under vacuum.
-
Characterization: The final block copolymer should be characterized by GPC to confirm the formation of a higher molecular weight product with a narrow PDI. ¹H NMR should be used to verify the presence of both polymer blocks and the successful conjugation, indicated by the disappearance of the maleimide proton signals and the appearance of new signals corresponding to the thioether linkage.
Quantitative Data Summary
The following table summarizes typical molecular characteristics of polymers synthesized using maleimide-PEG linkers. Note that these are examples from the literature and may vary based on the specific monomers and reaction conditions used.
| Polymer Block | Synthesis Method | Mn ( g/mol ) | PDI | Reference |
| PCL-COOH | Ring-Opening Polymerization | 4,600 - 8,600 | 1.14 - 1.24 | |
| PCL-PEG-OH | Coupling of PCL-COCl and HO-PEG-OH | 9,200 - 13,200 | Not Reported | |
| PCL-PEG-MAL | End-group functionalization | 9,200 - 13,200 | Not Reported | |
| Polystyrene-b-poly(2-hydroxyethyl methacrylate) | Thiol-Maleimide Ligation | up to 128,000 | 1.18 |
Visualizations
Logical Workflow for "Grafting-to" Synthesis
Caption: Workflow for the "grafting-to" synthesis of a PEGylated block copolymer.
Signaling Pathway of Thiol-Maleimide "Click" Reaction
Caption: Reaction mechanism of the thiol-maleimide "click" conjugation.
Conclusion
This compound is a versatile heterobifunctional linker that enables the synthesis of well-defined PEGylated block copolymers through robust and efficient conjugation strategies. The protocols and data presented here provide a foundation for researchers to design and synthesize novel block copolymers for a wide range of applications, particularly in the development of advanced drug delivery systems. The modularity of the "click" chemistry approach allows for the combination of diverse polymer blocks, paving the way for the creation of functional materials with tailored properties.
References
Application Note: Reactivity and Protocols for Mal-PEG3-NH2 TFA in Bioconjugation
Audience: Researchers, scientists, and drug development professionals.
Subject: This document provides detailed application notes and experimental protocols for the use of the heterobifunctional linker, Mal-PEG3-NH2 TFA, focusing on its amine group reactivity with carboxylic acids and activated esters.
Introduction
Mal-PEG3-NH2 is a versatile, linear heterobifunctional crosslinker featuring a maleimide group at one end and a primary amine at the other, separated by a 3-unit polyethylene glycol (PEG) spacer.[1][2][3] The maleimide group enables specific, covalent conjugation to thiol (-SH) groups, typically found in cysteine residues of proteins.[][5] The terminal primary amine (-NH2) serves as a nucleophile, readily reacting with activated carboxylic acids (like NHS esters) or with carboxylic acids in the presence of coupling agents to form stable amide bonds.
The PEG spacer enhances the water solubility of the linker and the resulting conjugate, reduces potential immunogenicity, and provides a flexible connection between the conjugated molecules. These properties make Mal-PEG3-NH2 an invaluable tool in drug development, particularly for creating antibody-drug conjugates (ADCs), PROTACs, and functionalizing nanoparticles for targeted drug delivery. This linker is typically supplied as a trifluoroacetic acid (TFA) salt.
Physicochemical Properties
The properties of this compound are summarized below. Proper storage is critical to maintain the reactivity of the maleimide and amine functional groups.
| Property | Value | Source(s) |
| Chemical Formula | C17H26F3N3O8 | |
| Molecular Weight | 457.40 g/mol | |
| Purity | >95% | |
| Physical Form | Colorless oil or white/off-white powder | |
| Solubility | Soluble in water, DMF, DMSO, DCM, THF, Acetonitrile | |
| Storage Conditions | Store at -20°C, keep dry and protected from light. |
Amine Reactivity and Applications
The terminal primary amine of Mal-PEG3-NH2 is a versatile functional group that can be conjugated to molecules containing either a carboxylic acid or an activated ester.
Reactivity with Carboxylic Acids via EDC/NHS Coupling
Direct reaction between a primary amine and a carboxylic acid is generally unfavorable as it results in a non-reactive salt. To facilitate the formation of a stable amide bond, carbodiimide coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used. The efficiency of this reaction is significantly enhanced by the addition of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. The process involves two key steps:
-
Activation: EDC activates the carboxyl group, forming a highly reactive but unstable O-acylisourea intermediate.
-
Stabilization & Coupling: NHS reacts with the intermediate to form a semi-stable NHS ester. This amine-reactive ester is less susceptible to hydrolysis in aqueous solutions than the O-acylisourea intermediate. It then efficiently reacts with the primary amine of Mal-PEG3-NH2 to form the final amide bond.
This two-step protocol minimizes the risk of self-polymerization of molecules that contain both carboxyl and amine groups.
A. Materials
-
Molecule with carboxylic acid (-COOH)
-
This compound
-
EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)
-
NHS or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M Ethanolamine
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
B. Procedure
-
Preparation: Equilibrate all reagents to room temperature before use. Prepare EDC and NHS/Sulfo-NHS solutions immediately before the activation step, as EDC is susceptible to hydrolysis.
-
Carboxyl Activation:
-
Dissolve the carboxyl-containing molecule in Activation Buffer.
-
Add a 5 to 10-fold molar excess of both EDC and NHS/Sulfo-NHS to the solution.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Amine Coupling:
-
Dissolve this compound in the Coupling Buffer. If the TFA salt is used, the buffer will neutralize it, freeing the primary amine.
-
Add a 1.5 to 5-fold molar excess of the Mal-PEG3-NH2 solution to the activated carboxyl molecule mixture.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching: Add Quenching Solution to a final concentration of 10-50 mM to block any unreacted NHS esters. Incubate for 30 minutes at room temperature.
-
Purification: Remove excess reagents and byproducts (e.g., hydrolyzed EDC and NHS) from the final conjugate via dialysis, size-exclusion chromatography (SEC), or other appropriate purification methods.
C. Reaction Parameters
| Parameter | Recommended Range | Notes |
| pH | Activation: 5.5-6.5; Coupling: 7.2-8.5 | MES buffer is ideal for activation as it lacks primary amines. Higher pH for coupling deprotonates the primary amine, increasing its nucleophilicity. |
| Molar Ratio (EDC:NHS:COOH) | 2-10 : 2-10 : 1 | Excess is used to drive the reaction to completion. |
| Molar Ratio (Amine:COOH) | 1.5-5 : 1 | Excess amine ensures all activated carboxyls are consumed. |
| Temperature | 4°C to 25°C | Room temperature is faster, but 4°C can improve stability for sensitive molecules. |
| Reaction Time | Activation: 15-30 min; Coupling: 2-12 hours | Reaction progress can be monitored by LC-MS or TLC. |
Reactivity with Activated Esters
Mal-PEG3-NH2 reacts directly with activated esters, such as N-hydroxysuccinimide (NHS) esters, to form a stable amide bond. This reaction is highly efficient and proceeds under mild aqueous conditions without the need for coupling agents. The primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester and displacing the NHS leaving group.
A. Materials
-
Molecule with an activated NHS ester group
-
This compound
-
Reaction Buffer: Phosphate-Buffered Saline (PBS) or Bicarbonate/Carbonate buffer, pH 8.0-8.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.5
-
Anhydrous DMF or DMSO (if needed to dissolve the NHS ester)
B. Procedure
-
Preparation: Equilibrate reagents to room temperature. If the NHS ester is not water-soluble, dissolve it in a minimal amount of anhydrous DMSO or DMF first.
-
Coupling Reaction:
-
Dissolve the this compound in the Reaction Buffer.
-
Immediately add the NHS ester-containing molecule to the Mal-PEG3-NH2 solution. A 1.5 to 5-fold molar excess of the amine is recommended.
-
Incubate for 30-60 minutes at room temperature. The reaction can be extended up to 2 hours if necessary.
-
-
Quenching: Add Quenching Solution to a final concentration of 20-50 mM to hydrolyze any unreacted NHS esters and consume any remaining linker. Incubate for 30 minutes.
-
Purification: Purify the conjugate using an appropriate method such as dialysis, desalting columns, or chromatography to remove reaction byproducts and excess reagents.
C. Reaction Parameters
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.5 | Optimal pH for NHS ester coupling is around 8.3. Hydrolysis of the NHS ester is a competing reaction that increases with higher pH. |
| Molar Ratio (Amine:NHS Ester) | 1.5 - 5 : 1 | An excess of the amine component can help drive the reaction to completion. |
| Temperature | 4°C to 25°C | Room temperature is typically sufficient for a rapid reaction. |
| Reaction Time | 30 - 120 minutes | Reaction is generally complete within 2 hours. |
Downstream Application: Maleimide-Thiol Conjugation
Once the amine end of Mal-PEG3-NH2 has been successfully conjugated, the terminal maleimide group is available for reaction with a thiol-containing molecule, such as a protein or peptide with an accessible cysteine residue. This subsequent reaction forms a stable thioether bond and completes the crosslinking strategy.
The maleimide-thiol reaction is highly specific and efficient within a pH range of 6.5-7.5. At pH values above 7.5, the maleimide group can also react with primary amines, leading to a loss of specificity. Therefore, maintaining proper pH control during this second conjugation step is critical for a successful outcome.
References
Application Notes and Protocols for Therapeutic Agent Development using Mal-PEG3-NH2 TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mal-PEG3-NH2 TFA is a heterobifunctional linker that plays a crucial role in the development of targeted therapeutic agents, most notably Antibody-Drug Conjugates (ADCs). This linker is comprised of three key components: a maleimide group, a short three-unit polyethylene glycol (PEG) spacer, and a primary amine group, provided as a trifluoroacetic acid (TFA) salt.
-
Maleimide Group: Reacts specifically with sulfhydryl (thiol) groups, typically found in the cysteine residues of antibodies or other proteins. This reaction forms a stable thioether bond.
-
PEG3-Spacer: The short polyethylene glycol chain enhances the solubility and biocompatibility of the resulting conjugate. The PEG spacer can also influence the pharmacokinetic properties of the therapeutic agent.
-
Amine (NH2) Group: Provides a reactive site for the covalent attachment of a therapeutic payload, such as a cytotoxic drug. This is often achieved through the formation of an amide bond with a carboxylic acid group on the drug, a reaction facilitated by coupling agents.
These application notes provide an overview of the use of this compound in the synthesis of ADCs, including detailed experimental protocols, quantitative data from relevant studies, and visualizations of key biological pathways and experimental workflows.
Applications in Therapeutic Agent Development
The primary application of this compound is in the construction of ADCs. ADCs are a class of biopharmaceuticals designed to deliver a potent cytotoxic agent directly to cancer cells by targeting a specific cell surface antigen. This targeted delivery strategy aims to increase the therapeutic window of the cytotoxic agent, maximizing its efficacy while minimizing systemic toxicity.
This compound serves as the bridge connecting the tumor-targeting antibody to the cell-killing payload. The properties of the linker are critical to the overall performance of the ADC, impacting its stability in circulation, drug-to-antibody ratio (DAR), and the efficiency of payload release at the target site. The use of a short PEG linker like PEG3 can be advantageous in certain contexts, potentially influencing the stability and potency of the ADC.
Quantitative Data on ADC Performance
The following tables summarize representative quantitative data from studies on ADCs, illustrating key performance metrics. While the specific linker may vary across studies, the data for short-chain PEG linkers provide valuable insights into the expected performance of conjugates synthesized with this compound.
Table 1: In Vitro Cytotoxicity of ADCs with Different Payloads and Short PEG Linkers
| Antibody Target | Cell Line | Payload | Linker Type | IC50 (ng/mL) | Reference |
| HER2 | N87 | MMAE | Maleimide-PEG-based | 13 - 50 | [1] |
| HER2 | BT474 | MMAE | Maleimide-PEG-based | 13 - 50 | [1] |
| EGFR | MDA-MB-468 | Camptothecin | Maleimide-PEG-based | Varies | [2] |
| HER2 | SK-BR-3 | Camptothecin | Maleimide-PEG-based | Varies | [2] |
| CD30 | CD30+ Lymphoma | MMAE | Maleimide-PEG (various lengths) | Comparable EC50 values | [3] |
Note: IC50 values can vary significantly based on the specific antibody, payload, cell line, and experimental conditions.
Table 2: In Vivo Tumor Growth Inhibition of ADCs
| Antibody Target | Tumor Model | ADC | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| EGFR | A431 Xenograft | PanP-DM1 | Not specified | Nearly complete tumor regression | |
| CD137 | H22 Liver Cancer | ADG106 | 5.0 mg/kg | Dose-dependent | |
| HER2 | NCI-N87 Xenograft | ZHER2-PEG10K-MMAE | 1.5 and 0.6 mg/kg | Significant |
Note: In vivo efficacy is dependent on the tumor model, dosing schedule, and the specific characteristics of the ADC.
Table 3: Pharmacokinetic Properties of ADCs with Varying PEG Linker Lengths
| Linker | Clearance (mL/day/kg) in Rats |
| No PEG | ~15 |
| PEG2 | ~10 |
| PEG4 | ~7 |
| PEG8 | ~5 |
| PEG12 | ~5 |
| PEG24 | ~5 |
Data adapted from Burke et al., 2017, illustrating the general trend of decreased clearance with increased PEG linker length.
Experimental Protocols
Protocol 1: Antibody Reduction and Purification
This protocol describes the partial reduction of interchain disulfide bonds in a monoclonal antibody to generate free thiol groups for conjugation.
Materials:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 0.5 M, pH 7.0)
-
EDTA solution (e.g., 0.5 M, pH 7.5)
-
Reducing buffer (e.g., DPBS with 5 mM EDTA)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare the antibody solution at a suitable concentration (e.g., 2-10 mg/mL) in the reducing buffer.
-
Add a calculated molar excess of TCEP to the antibody solution. A 10-fold molar excess is a common starting point.
-
Incubate the reaction mixture at 37°C for 30-60 minutes. The incubation time can be varied to control the extent of reduction.
-
Immediately purify the reduced antibody using a desalting column or size-exclusion chromatography to remove excess TCEP.
-
Determine the concentration of the reduced antibody and the number of free thiol groups per antibody.
Protocol 2: Conjugation of this compound to a Cytotoxic Payload
This protocol describes the conjugation of the amine group of the linker to a carboxylic acid-containing payload.
Materials:
-
This compound
-
Cytotoxic payload with a carboxylic acid group
-
Anhydrous Dimethylformamide (DMF)
-
DIPEA (N,N-Diisopropylethylamine)
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or other suitable coupling agent
-
Ethyl acetate
-
Saturated sodium bicarbonate solution and brine
Procedure:
-
Dissolve the cytotoxic drug and this compound in anhydrous DMF.
-
Add DIPEA to neutralize the TFA salt and create a basic environment.
-
Add the coupling agent (e.g., PyBOP) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, work up the reaction by diluting with ethyl acetate and washing with saturated sodium bicarbonate solution and brine.
-
Purify the drug-linker conjugate using an appropriate chromatographic method.
Protocol 3: Conjugation of the Drug-Linker to the Reduced Antibody
This protocol describes the final step of conjugating the maleimide-functionalized payload to the reduced antibody.
Materials:
-
Reduced antibody solution
-
Drug-linker conjugate solution in a suitable organic co-solvent (e.g., DMSO or DMA)
-
Conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.4)
Procedure:
-
Cool the reduced antibody solution on ice.
-
Slowly add the drug-linker solution to the antibody solution with gentle stirring. A molar excess of the drug-linker (e.g., 1.5-fold per thiol) is typically used.
-
Ensure the final concentration of the organic co-solvent is below 10% (v/v) to prevent antibody denaturation.
-
Allow the reaction to proceed on ice or at room temperature for 1-4 hours.
-
Quench the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine.
-
Purify the resulting ADC using size-exclusion chromatography or tangential flow filtration to remove unconjugated drug-linker and other impurities.
Protocol 4: Characterization of the Antibody-Drug Conjugate
Methods:
-
Drug-to-Antibody Ratio (DAR): Determined by UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry.
-
Purity and Aggregation: Assessed by Size-Exclusion Chromatography (SEC).
-
In Vitro Cytotoxicity: Evaluated using cell viability assays (e.g., MTT or CellTiter-Glo) on target-expressing cancer cell lines to determine the IC50 value.
-
In Vivo Efficacy: Assessed in preclinical animal models (e.g., xenograft models) by monitoring tumor growth inhibition.
Signaling Pathways and Mechanisms of Action
The therapeutic agents developed using this compound exert their effects by targeting specific cellular signaling pathways that are often dysregulated in cancer.
HER2-Targeted ADC Signaling
ADCs targeting the HER2 receptor, which is overexpressed in some breast and gastric cancers, can interfere with downstream signaling pathways. Upon binding to HER2, the ADC is internalized, leading to the release of the cytotoxic payload. The binding of the antibody component itself can also inhibit HER2 signaling, affecting the PI3K-AKT and RAS-MAPK pathways, which are critical for cell proliferation and survival.
References
Application Notes and Protocols for Mal-PEG3-NH2 TFA as a Crosslinking Reagent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mal-PEG3-NH2 TFA is a heterobifunctional crosslinking reagent that contains a maleimide group at one end and an amine group at the other, connected by a 3-unit polyethylene glycol (PEG) spacer.[1][2][3] This reagent is a valuable tool in bioconjugation, enabling the covalent linkage of two different molecules with high specificity and efficiency. The maleimide group reacts specifically with sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins and peptides, to form a stable thioether bond.[4][5] The primary amine group can react with activated esters, such as N-hydroxysuccinimide (NHS) esters, or carboxylic acids, to form stable amide bonds.
The integrated PEG spacer enhances the solubility and stability of the resulting conjugate, reduces immunogenicity, and provides a flexible linker between the conjugated molecules. These properties make this compound an ideal reagent for a variety of applications, including the development of antibody-drug conjugates (ADCs), the creation of functionalized proteins and peptides, and the formation of biocompatible hydrogels for 3D cell culture and drug delivery.
Chemical Properties and Handling
Mal-PEG3-NH2 is typically supplied as a trifluoroacetate (TFA) salt. It is important to be aware that the TFA counter-ion can potentially affect the biological activity of the final conjugate in sensitive cellular assays and may interfere with spectroscopic analysis. If TFA is a concern for the intended application, it may be necessary to perform a salt exchange step.
Storage and Stability:
-
Store this compound at -20°C, protected from moisture.
-
Equilibrate the reagent to room temperature before opening the vial to prevent condensation.
-
Prepare solutions of the reagent immediately before use, as the maleimide group is susceptible to hydrolysis, especially at pH values above 7.5.
Solubility:
-
This compound is soluble in water and many common organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).
Core Reaction Chemistries
The utility of this compound lies in its two distinct reactive functionalities, allowing for sequential, two-step conjugation reactions.
Maleimide-Thiol Conjugation
The reaction between a maleimide and a thiol group is a Michael addition that proceeds rapidly and with high specificity under mild conditions.
-
Mechanism: The nucleophilic thiol group attacks the electron-deficient double bond of the maleimide ring, forming a stable covalent thioether linkage.
-
Optimal pH: The reaction is most efficient and selective for thiols at a pH range of 6.5-7.5. At pH values above 7.5, the maleimide group can also react with primary amines, and the rate of hydrolysis of the maleimide ring increases.
-
Buffers: Phosphate-buffered saline (PBS) and HEPES buffers are commonly used. Buffers containing primary amines (e.g., Tris) or thiols (e.g., DTT) should be avoided as they will compete with the intended reaction.
Amine-Reactive Conjugation
The primary amine group of Mal-PEG3-NH2 provides a handle for conjugation to molecules containing carboxylic acids or their activated esters.
-
Mechanism: The amine group acts as a nucleophile, attacking the carbonyl carbon of an activated carboxylic acid (e.g., an NHS ester) to form a stable amide bond.
-
Optimal pH: The reaction of primary amines with NHS esters is typically carried out at a pH of 7.2-8.5.
Applications and Protocols
Application 1: Two-Step Protein-Protein Conjugation
This protocol describes the conjugation of two proteins, Protein A (containing accessible primary amines) and Protein B (containing a free sulfhydryl group), using this compound.
Experimental Workflow:
Caption: Two-step protein-protein conjugation workflow.
Protocol:
Materials:
-
Protein A (with accessible primary amines)
-
Protein B (with a free sulfhydryl group)
-
This compound
-
Anhydrous DMSO or DMF
-
Conjugation Buffer A: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Conjugation Buffer B: PBS, pH 6.5-7.0, degassed
-
Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching reagent: Cysteine or 2-mercaptoethanol
-
Desalting columns (e.g., size-exclusion chromatography)
-
Purification system (e.g., HPLC, FPLC)
Procedure:
Step 1: Activation of Protein A with this compound
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10-20 mM) immediately before use.
-
Dissolve Protein A in Conjugation Buffer A to a concentration of 1-10 mg/mL.
-
Add the this compound stock solution to the Protein A solution. The optimal molar ratio of crosslinker to protein should be determined empirically, but a starting range of 5:1 to 20:1 is recommended.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Remove the excess, unreacted crosslinker using a desalting column equilibrated with Conjugation Buffer B.
Step 2: Conjugation of Maleimide-Activated Protein A to Protein B
-
If Protein B contains disulfide bonds, reduce them by incubating with a 50-100 fold molar excess of TCEP for 30-60 minutes at room temperature. Remove the excess TCEP using a desalting column equilibrated with degassed Conjugation Buffer B.
-
Immediately combine the maleimide-activated Protein A with Protein B in a 1:1 to 1.5:1 molar ratio.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
To quench the reaction, add a quenching reagent (e.g., cysteine) to a final concentration several-fold higher than the initial concentration of maleimide groups.
-
Purify the final conjugate using an appropriate chromatographic method such as size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or hydrophobic interaction chromatography (HIC).
Quantitative Data Summary for Protein-Protein Conjugation:
| Parameter | Recommended Range | Citation(s) |
| Step 1 (Amine Reaction) | ||
| pH | 7.2 - 8.5 | |
| Molar Ratio (Linker:Protein) | 5:1 to 20:1 | |
| Reaction Time | 1-2 hours at RT or overnight at 4°C | |
| Step 2 (Thiol Reaction) | ||
| pH | 6.5 - 7.5 | |
| Molar Ratio (Maleimide:Thiol) | 1:1 to 1.5:1 | |
| Reaction Time | 2 hours at RT or overnight at 4°C |
Application 2: Antibody-Drug Conjugate (ADC) Development
This compound can be used to link a cytotoxic drug to an antibody. The PEG linker can improve the solubility and pharmacokinetic profile of the ADC.
Logical Relationship Diagram for ADC Action:
References
- 1. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. precisepeg.com [precisepeg.com]
- 4. bachem.com [bachem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Mal-PEG3-NH2 TFA in PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTACs and the Role of PEG Linkers
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the body's own cellular machinery to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][3] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[1][4]
The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex. Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their hydrophilicity, biocompatibility, and the ability to modulate the distance and orientation between the two ligands. Mal-PEG3-NH2 TFA is a heterobifunctional PEG linker containing a maleimide group and an amine group, separated by a three-unit PEG chain. The maleimide group can readily react with a thiol (sulfhydryl) group on a POI ligand, while the amine group can form a stable amide bond with a carboxylic acid on an E3 ligase ligand, making it a versatile tool for PROTAC synthesis.
This compound in PROTAC Synthesis: An Overview
This compound serves as a flexible and hydrophilic spacer to connect the POI-binding and E3 ligase-binding moieties of a PROTAC. The PEG3 linker provides sufficient length and flexibility to allow for the optimal orientation of the two proteins to facilitate efficient ubiquitination.
Key Features of this compound in PROTAC Development:
-
Heterobifunctionality: The maleimide and amine functional groups allow for the specific and sequential conjugation of the POI and E3 ligase ligands.
-
Hydrophilicity: The PEG component enhances the aqueous solubility of the resulting PROTAC, which can improve its pharmacokinetic properties.
-
Defined Length: The three-unit PEG chain provides a specific and optimized distance between the two ends of the PROTAC molecule.
-
Flexibility: The flexible nature of the PEG chain can accommodate various binding orientations within the ternary complex.
Experimental Protocols
The following protocols provide a general framework for the synthesis and evaluation of PROTACs utilizing a Mal-PEGn-NH2 linker. These may require optimization based on the specific properties of the POI and E3 ligase ligands.
Protocol 1: Synthesis of a PROTAC using this compound
This protocol describes a two-step synthesis of a PROTAC, starting with the conjugation of the this compound linker to an E3 ligase ligand containing a carboxylic acid, followed by conjugation to a POI ligand containing a thiol group.
Step 1: Amide Coupling of E3 Ligase Ligand to this compound
-
Reagents and Materials:
-
E3 ligase ligand with a carboxylic acid functional group (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Nitrogen atmosphere
-
Standard glassware for organic synthesis
-
-
Procedure:
-
Dissolve the E3 ligase ligand-COOH in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add this compound to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the E3 ligase-linker intermediate.
-
Step 2: Thiol-Maleimide Ligation of POI Ligand to the E3 Ligase-Linker Intermediate
-
Reagents and Materials:
-
POI ligand with a thiol functional group (1.0 eq)
-
E3 ligase-linker intermediate (from Step 1) (1.1 eq)
-
Phosphate-buffered saline (PBS), pH 7.2-7.4
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) as a co-solvent (if needed for solubility)
-
-
Procedure:
-
Dissolve the POI ligand-SH and the E3 ligase-linker intermediate in PBS. If solubility is an issue, a minimal amount of DMF or DMSO can be added as a co-solvent.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, the reaction mixture can be directly purified by preparative High-Performance Liquid Chromatography (HPLC) to yield the final PROTAC.
-
Protocol 2: Characterization of the Synthesized PROTAC
-
Purity and Identity Confirmation:
-
LC-MS: To confirm the molecular weight and purity of the final PROTAC.
-
NMR: To confirm the structure of the final PROTAC.
-
-
In Vitro Degradation Assay (Western Blot):
-
Cell Culture: Culture a cell line that endogenously expresses the POI.
-
Treatment: Treat the cells with varying concentrations of the synthesized PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Lyse the cells and quantify the total protein concentration.
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against the POI and a loading control (e.g., GAPDH or β-actin).
-
Quantification: Quantify the band intensities to determine the extent of POI degradation.
-
-
Determination of DC50 and Dmax:
-
DC50 (half-maximal degradation concentration): The concentration of the PROTAC that induces 50% degradation of the POI.
-
Dmax (maximum degradation): The maximum percentage of POI degradation achieved.
-
These values are calculated by fitting the data from the in vitro degradation assay to a dose-response curve.
-
Quantitative Data Presentation
The efficacy of a PROTAC is typically quantified by its DC50 and Dmax values. The following table provides illustrative data for PROTACs with short PEG linkers targeting various proteins. While specific data for a PROTAC using the this compound linker is not publicly available, these values serve as a representative example of the potency that can be achieved.
| PROTAC Target | Linker Type | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| FAK | PEG-based | 6.16 ± 1.13 | >90 | A549 | |
| KRAS G12C | PEG-based | ~100 | ~90 | NCI-H358 | |
| FAK | PEG-based | ~50 | >80 | OVCAR3 |
Signaling Pathways and Experimental Workflows
Visualizing the mechanism of action and experimental procedures is crucial for understanding and implementing PROTAC technology.
Caption: General mechanism of PROTAC-induced protein degradation.
Caption: Experimental workflow for PROTAC synthesis and evaluation.
Signaling Pathway Example: FAK Degradation
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and survival, and its overexpression is implicated in various cancers. PROTACs targeting FAK can effectively induce its degradation, thereby inhibiting both its kinase-dependent and -independent scaffolding functions.
Caption: FAK signaling pathway and the effect of a FAK-targeting PROTAC.
Conclusion
This compound is a valuable and versatile linker for the development of PROTACs. Its heterobifunctional nature, combined with the favorable properties of the PEG spacer, facilitates the synthesis of potent and effective protein degraders. The protocols and information provided in these application notes offer a comprehensive guide for researchers to design, synthesize, and evaluate novel PROTACs for therapeutic applications.
References
- 1. Development and characterization of selective FAK inhibitors and PROTACs with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mal-amido-PEG3-NHS ester | PROTAC Linkers | 2055353-77-8 | Invivochem [invivochem.com]
- 3. Design, synthesis, and biological evaluation of potent FAK-degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring targeted degradation of KRAS G12C with PROTACs [dailyreporter.esmo.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Mal-PEG3-NH2 TFA Conjugation
Welcome to the technical support center for improving the conjugation efficiency of Mal-PEG3-NH2 TFA. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for maleimide-thiol conjugation?
The optimal pH range for the reaction between a maleimide and a thiol is typically 6.5-7.5.[1][2][3] Within this range, the thiol group is sufficiently deprotonated to be reactive, while minimizing the hydrolysis of the maleimide group.[3] At a pH of 7.0, the reaction of maleimides with thiols is about 1,000 times faster than with amines, ensuring high selectivity.[1]
Q2: What is the recommended molar ratio of Mal-PEG3-NH2 to my thiol-containing molecule?
A 10 to 20-fold molar excess of the maleimide reagent is a common starting point for labeling proteins. However, the optimal ratio can be influenced by factors like steric hindrance, especially with larger molecules. For smaller peptides, a 2:1 maleimide to thiol ratio has been shown to be effective, while for larger molecules like nanobodies, a 5:1 ratio may yield better results. It is highly recommended to perform small-scale optimization experiments with varying molar ratios to find the ideal condition for your specific molecule.
Q3: My protein has disulfide bonds. Do I need to reduce them before conjugation?
Yes, maleimides react with free sulfhydryl (-SH) groups, not with disulfide bonds (S-S). Therefore, if you intend to label cysteine residues involved in disulfide bridges, you must first reduce these bonds.
Q4: How should I store this compound?
It is recommended to store this compound at -20°C in a dry environment, protected from light. Aqueous solutions of maleimides are not recommended for long-term storage due to the risk of hydrolysis. If a solution must be prepared, use a dry, water-miscible organic solvent like DMSO or DMF and prepare it immediately before use.
Q5: What is the role of the TFA salt in my Mal-PEG3-NH2 reagent?
The trifluoroacetic acid (TFA) salt is a counterion to the amine group of the PEG linker, resulting from the purification process, often by reversed-phase HPLC using TFA in the mobile phase. When dissolving the reagent, the TFA may slightly acidify the solution. It is crucial to ensure your reaction buffer has sufficient buffering capacity to maintain the optimal pH of 6.5-7.5.
Q6: How can I confirm that my conjugation reaction was successful?
Several analytical techniques can be used to assess conjugation efficiency. These include:
-
SDS-PAGE: A simple method to visualize the increase in molecular weight of the conjugated protein.
-
Size Exclusion Chromatography (SEC): Can separate the PEGylated protein from the unreacted protein and PEG reagent.
-
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): Useful for analyzing and purifying peptides and small proteins.
-
Mass Spectrometry (MS): Provides precise mass information to confirm the addition of the PEG linker.
Troubleshooting Guide
Issue: Low or No Conjugation Efficiency
This is a common issue that can arise from several factors. Follow this guide to diagnose and resolve the problem.
| Potential Cause | Recommended Action | Explanation |
| Maleimide Hydrolysis | 1. Prepare fresh solutions of Mal-PEG3-NH2 in an anhydrous solvent like DMSO or DMF immediately before use. 2. Ensure the reaction pH does not exceed 7.5, as the rate of hydrolysis increases with higher pH. | The maleimide ring is susceptible to hydrolysis, which renders it unreactive towards thiols. Storing maleimide reagents in aqueous solutions can lead to significant degradation. |
| Thiol Oxidation | 1. Degas buffers to remove dissolved oxygen. 2. Add a chelating agent like EDTA (1-5 mM) to the reaction buffer to sequester metal ions that can catalyze oxidation. 3. If necessary, reduce disulfide bonds again immediately prior to conjugation. | Free thiols can oxidize to form disulfide bonds, which are unreactive with maleimides. |
| Suboptimal pH | 1. Verify the pH of your reaction buffer is between 6.5 and 7.5. 2. Use a buffer with sufficient buffering capacity to counteract the acidity of the TFA salt. | The reaction rate is significantly slower at pH values below 6.5. Above pH 7.5, side reactions with amines and maleimide hydrolysis become more prevalent. |
| Incorrect Stoichiometry | 1. Optimize the molar ratio of Mal-PEG3-NH2 to your thiol-containing molecule. Start with a 10-20 fold excess of the maleimide reagent for proteins. | A sufficient excess of the maleimide reagent is often needed to drive the reaction to completion. However, for some molecules, a lower excess may be optimal. |
| Presence of Competing Thiols | 1. If using a thiol-containing reducing agent like DTT, ensure it is completely removed before adding the maleimide reagent. | Any extraneous thiols in the reaction mixture will compete with your molecule of interest for reaction with the maleimide. |
Troubleshooting Decision Tree
References
preventing hydrolysis of the maleimide group in Mal-PEG3-NH2 TFA
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and use of Mal-PEG3-NH2 TFA, with a specific focus on preventing the hydrolysis of the maleimide group to ensure successful conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is maleimide hydrolysis and why is it a concern for my experiments with this compound?
A1: Maleimide hydrolysis is a chemical reaction in which the maleimide ring of your this compound molecule opens up when it reacts with water. This process forms a non-reactive maleamic acid derivative.[1] This is a significant issue because the hydrolyzed maleimide can no longer react with thiol groups (e.g., on cysteine residues of proteins), leading to failed or inefficient conjugation reactions, ultimately impacting your experimental outcomes.[1]
Q2: What are the primary factors that influence the rate of maleimide hydrolysis?
A2: The main factors influencing the rate of maleimide hydrolysis are:
-
pH: The rate of hydrolysis significantly increases with a higher pH. Alkaline conditions (pH > 7.5) lead to rapid hydrolysis.[1]
-
Temperature: Higher temperatures accelerate the rate of hydrolysis.[1]
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Aqueous Environment: Prolonged exposure to water or aqueous solutions will lead to hydrolysis. It is not recommended to store maleimide-containing products in aqueous solutions.[1]
Q3: What is the optimal pH range for performing conjugation reactions with this compound to minimize hydrolysis?
A3: The optimal pH range for maleimide conjugation is between 6.5 and 7.5. Within this range, the thiol group is sufficiently nucleophilic to react efficiently with the maleimide, while the rate of maleimide hydrolysis remains relatively low. At a pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than their reaction with amines. Above pH 7.5, the hydrolysis of the maleimide group becomes significantly faster, and the maleimide can also react competitively with primary amines.
Q4: How should I prepare and store my this compound to prevent premature hydrolysis?
A4: To ensure the stability of the maleimide group, you should:
-
Storage of Solid Compound: Store the solid this compound at -20°C in a desiccated environment. Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation.
-
Stock Solutions: Prepare stock solutions of this compound immediately before use in an anhydrous, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). Unused stock solutions can be stored at -20°C for up to one month, protected from light.
-
Aqueous Solutions: Aqueous solutions of maleimide-containing reagents should be made immediately before use and should not be stored for extended periods.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no conjugation efficiency | Hydrolysis of the maleimide group prior to the reaction. | - Ensure this compound was stored correctly (solid at -20°C or as a fresh solution in anhydrous DMSO). - Prepare aqueous solutions of the maleimide linker immediately before use. - Verify the pH of the reaction buffer is within the optimal range of 6.5-7.5. |
| Incorrect buffer composition. | - Use non-amine containing buffers such as phosphate-buffered saline (PBS), MES, or HEPES. - Avoid buffers containing primary amines (e.g., Tris) or thiols (e.g., DTT). | |
| Inconsistent results between experiments | Variable levels of maleimide hydrolysis. | - Standardize the time the maleimide reagent is in an aqueous solution before initiating the conjugation. - Control the reaction temperature consistently. - Use fresh aliquots of the maleimide stock solution for each experiment. |
| Precipitation of the reagent during the reaction | Poor aqueous solubility of the maleimide reagent. | - If precipitation occurs, consider increasing the proportion of an organic co-solvent like DMSO or DMF in the reaction mixture. |
Experimental Protocols
Protocol 1: General Procedure for Protein Thiol Conjugation
This protocol provides a general guideline for conjugating this compound to a protein via its cysteine residues.
Materials:
-
Protein with free thiol groups
-
This compound
-
Anhydrous DMSO or DMF
-
Conjugation Buffer: Phosphate-buffered saline (PBS), HEPES, or MES buffer (pH 6.5-7.5). Degas the buffer before use.
-
(Optional) Reducing agent: TCEP (tris(2-carboxyethyl)phosphine)
-
(Optional) Quenching reagent: L-cysteine or β-mercaptoethanol
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the degassed conjugation buffer at a concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100 fold molar excess of TCEP to the protein solution. Incubate for 20-30 minutes at room temperature. Note: If DTT is used as a reducing agent, it must be removed before adding the maleimide reagent.
-
-
Maleimide Reagent Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
-
Conjugation Reaction:
-
Add the freshly prepared this compound solution to the protein solution. A 10-20 fold molar excess of the maleimide reagent over the protein is a common starting point, but the optimal ratio should be determined empirically.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, a small molecule thiol such as L-cysteine or β-mercaptoethanol can be added to react with any excess maleimide.
-
-
Purification:
-
Remove the excess unreacted maleimide reagent and other byproducts by size-exclusion chromatography or dialysis.
-
Protocol 2: Assessing Maleimide Stability
This protocol can be used to evaluate the stability of the maleimide group under your specific experimental conditions.
Materials:
-
This compound
-
Reaction buffer of interest (e.g., PBS at pH 7.2)
-
Thiol-reactive fluorescent dye (e.g., Thiol-reactive dye 488)
-
Spectrofluorometer or plate reader
Procedure:
-
Prepare a solution of this compound in the reaction buffer at the desired concentration.
-
At various time points (e.g., 0, 30, 60, 120 minutes), take an aliquot of the this compound solution.
-
To each aliquot, add a known concentration of a thiol-containing molecule (e.g., N-acetyl-L-cysteine).
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After a short incubation period (e.g., 10 minutes) to allow for the reaction, add a thiol-reactive fluorescent dye.
-
Measure the fluorescence intensity. A decrease in fluorescence over the initial time points indicates the hydrolysis of the maleimide group, as there are fewer reactive maleimides available to react with the thiol, leaving more free thiols to react with the fluorescent dye.
Visualizations
Caption: Hydrolysis pathway of the maleimide group.
Caption: Workflow for troubleshooting low conjugation efficiency.
References
Technical Support Center: Optimizing Reactions with Mal-PEG3-NH2 TFA
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the reaction conditions for Mal-PEG3-NH2 TFA with thiol-containing molecules.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the reaction between Mal-PEG3-NH2 and a thiol?
A1: The optimal pH range for the maleimide-thiol conjugation is between 6.5 and 7.5.[1][2][3] Within this range, the thiol group is sufficiently nucleophilic to react efficiently with the maleimide, while minimizing the competing hydrolysis of the maleimide ring.[2] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high selectivity.[4]
Q2: What type of buffer should I use for the conjugation reaction?
A2: Phosphate-buffered saline (PBS) is a commonly used buffer for maleimide-thiol conjugations. It is also recommended to degas the buffer to remove dissolved oxygen and to include a chelating agent like EDTA (1-5 mM) to prevent the oxidation of thiols, which can be catalyzed by metal ions. Amine-containing buffers such as Tris should be avoided as they can react with the maleimide group.
Q3: How should I prepare and store the this compound reagent?
A3: It is recommended to prepare stock solutions of the maleimide reagent immediately before use. Dissolve the this compound in a dry, water-miscible organic solvent like DMSO or DMF. Avoid storing maleimide reagents in aqueous solutions for extended periods, as the maleimide group is susceptible to hydrolysis, which renders it unreactive to thiols. If aqueous storage is necessary, use a buffer with a slightly acidic pH (6.0-6.5) and store at 4°C for short durations. Long-term storage of maleimide-functionalized molecules at 4°C for 7 days can result in a ~10% decrease in reactivity, while storage at 20°C can lead to a ~40% loss of reactivity.
Q4: What is maleimide hydrolysis and how can I prevent it?
A4: Maleimide hydrolysis is the chemical breakdown of the maleimide ring in the presence of water, which results in the formation of an unreactive maleamic acid. This side reaction reduces the efficiency of the conjugation. The rate of hydrolysis is highly dependent on the pH, increasing significantly at pH values above 7.5. To minimize hydrolysis, it is crucial to perform the conjugation reaction within the optimal pH range of 6.5-7.5 and to use freshly prepared maleimide solutions.
Q5: What are the common side reactions in maleimide-thiol conjugations?
A5: Besides hydrolysis, other potential side reactions include the formation of disulfide bonds between thiol-containing molecules and thiazine rearrangement, especially if the thiol is on an N-terminal cysteine. The thioether bond formed can also be reversible under certain conditions.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation Yield | Maleimide Hydrolysis: The maleimide group on your this compound has hydrolyzed and is no longer reactive. | - Ensure the reaction pH is strictly maintained between 6.5 and 7.5. - Prepare the this compound solution immediately before use. - Avoid storing the maleimide reagent in aqueous buffers. |
| Thiol Oxidation: The thiol groups on your molecule of interest have oxidized to form disulfide bonds, which are unreactive with maleimides. | - Reduce any existing disulfide bonds using a reducing agent like TCEP or DTT. If using DTT, it must be removed before adding the maleimide reagent. - Degas your reaction buffer to remove oxygen. - Add a chelating agent like EDTA (1-5 mM) to the buffer to sequester metal ions that can catalyze oxidation. | |
| Incorrect Molar Ratio: The ratio of maleimide to thiol is not optimal. | - A 10-20 fold molar excess of the maleimide reagent is a common starting point for labeling proteins. However, this should be optimized for your specific application. For smaller peptides, a 2:1 maleimide to thiol ratio has been found to be optimal, while for larger molecules, a 5:1 ratio may be more effective. | |
| Presence of Unexpected Byproducts | Reaction with Primary Amines: If the pH is too high, the maleimide can react with primary amines on your molecule. | - Maintain the reaction pH between 6.5 and 7.5 to ensure selectivity for thiols. |
| Thiazine Rearrangement: This can occur if you are conjugating to an N-terminal cysteine. | - If possible, avoid using an N-terminal cysteine for conjugation. - Performing the conjugation at a slightly acidic pH (around 5) can prevent this, but subsequent steps should also be kept acidic. | |
| Instability of the Conjugate | Reversibility of the Thioether Bond: The bond formed between the maleimide and thiol can be reversible. | - After the conjugation reaction, the thiosuccinimide ring can be intentionally hydrolyzed to form a more stable ring-opened structure. This can be accelerated by using specific catalysts or by incorporating electron-withdrawing groups in the maleimide structure. |
Experimental Protocols
Protocol 1: Reduction of Disulfide Bonds in a Protein
This protocol is for reducing disulfide bonds in a protein to generate free thiols for conjugation.
Using TCEP (Tris(2-carboxyethyl)phosphine):
-
Prepare your protein solution in a degassed buffer (e.g., PBS, pH 7.2) containing 1-5 mM EDTA.
-
Add TCEP to the protein solution to a final concentration of 5-50 mM. A 2-10 fold molar excess of TCEP over the protein's disulfide bonds is a good starting point.
-
Incubate the solution at room temperature for 30-60 minutes.
-
The reduced protein solution can be used directly in the conjugation reaction without removing the TCEP.
Using DTT (Dithiothreitol):
-
Prepare your protein solution in a suitable buffer. DTT is most active at pH > 7.
-
Add DTT to the protein solution to a final concentration of 10-100 mM.
-
Incubate at room temperature for 30-60 minutes.
-
Crucially, remove the excess DTT using a desalting column or through buffer exchange before proceeding with the conjugation reaction to prevent it from reacting with your maleimide reagent.
Protocol 2: General Procedure for this compound Conjugation
-
Prepare the Thiol-Containing Molecule: If necessary, reduce any disulfide bonds as described in Protocol 1. Ensure the final buffer is degassed, contains 1-5 mM EDTA, and is at a pH between 6.5 and 7.5.
-
Prepare the this compound Solution: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF.
-
Perform the Conjugation: Add the dissolved this compound to the solution of the thiol-containing molecule. A 10-20 fold molar excess of the maleimide reagent is a common starting point, but this should be optimized.
-
Incubate: Allow the reaction to proceed at room temperature for 2 hours or at 4°C overnight. Gentle mixing can be applied.
-
Quench the Reaction: To stop the reaction, add a small molecule thiol like cysteine or 2-mercaptoethanol to react with any excess maleimide.
-
Purify the Conjugate: The final conjugate can be purified using methods such as size-exclusion chromatography (SEC) to remove unreacted reagents and the quenching agent.
Visual Guides
References
troubleshooting poor yield in Mal-PEG3-NH2 TFA reactions
Technical Support Center: Mal-PEG3-NH2 TFA Reactions
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing poor yield in reactions involving this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
The this compound reagent is a heterobifunctional linker with a thiol-reactive maleimide group and a primary amine, which is supplied as a trifluoroacetic acid (TFA) salt. [1][2]Poor yields can arise from issues related to either of these reactive ends or the overall reaction conditions. This guide is divided into sections addressing the maleimide and amine functionalities.
Section 1: Troubleshooting the Maleimide-Thiol Conjugation
The maleimide group selectively reacts with free sulfhydryl (thiol) groups on molecules like cysteine residues in proteins to form a stable thioether bond. [3] Q1: My maleimide conjugation yield is low. What is the most common cause?
A: The most common causes for low yield are suboptimal pH, hydrolysis of the maleimide ring before it can react, and oxidation of the target thiol groups. [4] Q2: What is the optimal pH for the maleimide-thiol reaction and why?
A: The optimal pH range is 6.5 to 7.5 . [5]* Below pH 6.5: The reaction rate slows significantly because the thiol group (-SH) is less likely to be in its more reactive thiolate anion form (-S⁻).
-
Above pH 7.5: The maleimide group becomes increasingly susceptible to hydrolysis (reaction with water), which opens the ring to form an unreactive maleamic acid. Additionally, at higher pH, reaction with primary amines (e.g., lysine residues) becomes a competitive side reaction. At pH 7.0, the reaction with thiols is about 1,000 times faster than with amines, ensuring high selectivity.
Q3: My protein's cysteine residues are in disulfide bonds. Do I need to reduce them?
A: Yes, absolutely. Maleimides only react with free sulfhydryl (-SH) groups, not with oxidized disulfide bonds (-S-S-). You must reduce the disulfide bonds prior to conjugation.
-
Recommended Reducing Agent: TCEP (tris(2-carboxyethyl)phosphine) is often preferred. It is highly effective, stable, and does not contain a thiol group itself, meaning it does not need to be removed before adding your maleimide reagent.
-
Alternative: DTT (dithiothreitol) is also a strong reducing agent but contains thiol groups. Therefore, any excess DTT must be completely removed (e.g., via a desalting column) before adding the Mal-PEG3-NH2 linker to prevent it from consuming the reagent.
Q4: How can I prevent the maleimide group on my linker from degrading?
A: Maleimide stability is critical.
-
Storage: Store the solid this compound reagent in a freezer at -20°C or lower for long-term storage.
-
Stock Solutions: Prepare stock solutions of the maleimide linker in an anhydrous (dry) organic solvent like DMSO or DMF immediately before use. Do not store maleimides in aqueous buffers for extended periods due to the risk of hydrolysis.
-
Reaction Buffer: Use degassed buffers for the conjugation reaction to remove dissolved oxygen, which can promote the re-oxidation of free thiols. Including a chelating agent like 1-5 mM EDTA can also help by sequestering metal ions that catalyze oxidation.
Q5: What molar ratio of maleimide linker to thiol-containing molecule should I use?
A: A 10 to 20-fold molar excess of the maleimide reagent over the thiol-containing molecule is a common starting point for protein labeling. However, the optimal ratio can be affected by factors like steric hindrance and should be determined empirically for your specific system.
Section 2: Troubleshooting the Amine (-NH2 TFA) Coupling Reaction
The other end of the linker is a primary amine, provided as a TFA salt. This amine is typically reacted with an activated carboxylic acid (e.g., using EDC/NHS chemistry) to form a stable amide bond.
Q6: The amine is a TFA salt. Do I need to do anything before starting the coupling reaction?
A: Yes. The amine is protonated (-NH3+) by the trifluoroacetic acid, making it non-nucleophilic and unreactive. You must add a non-nucleophilic base, such as DIPEA (diisopropylethylamine) or triethylamine (TEA), to the reaction mixture to deprotonate the amine in situ, converting it to its reactive free amine form (-NH2).
Q7: I am seeing a side product with the mass of my molecule plus a trifluoroacetyl group. What is happening?
A: In EDC/NHS coupling reactions, the TFA counter-ion can sometimes compete with your desired carboxylic acid, leading to the formation of a trifluoroacetylated amide as a side product. While some researchers report this is not a major issue, others have observed it significantly.
-
Mitigation Strategy 1: Instead of adding the base in situ, you can perform a basic wash (e.g., with aqueous NaHCO3) to "free-base" the amine before the reaction, though this can be difficult if your molecule is water-soluble.
-
Mitigation Strategy 2: Another approach is to swap the TFA salt for an HCl salt by repeatedly dissolving the compound in a solution with HCl and removing the solvent.
Q8: What are the optimal conditions for an EDC/NHS coupling reaction?
A: EDC/NHS couplings are typically performed in a two-step process to improve efficiency and reduce side reactions.
-
Activation Step: The carboxylic acid is first activated with EDC and NHS (or water-soluble sulfo-NHS). This step is most efficient at a slightly acidic pH of 4.5-6.0 in a buffer free of amines and carboxylates (e.g., MES buffer).
-
Coupling Step: The pH is then raised to 7.2-8.0 before adding the amine-containing molecule (your deprotonated Mal-PEG3-NH2). This pH range is optimal for the reaction between the NHS-ester and the primary amine.
Quantitative Data Summary
Table 1: Effect of pH on Maleimide Reaction Characteristics
| pH Range | Thiol Reactivity | Amine Reactivity (Side Reaction) | Maleimide Hydrolysis Rate | Recommendation |
|---|---|---|---|---|
| < 6.5 | Slow | Negligible | Very Slow | Not recommended due to slow reaction rate. |
| 6.5 - 7.5 | Optimal | Very Low | Low to Moderate | Recommended range for selective thiol conjugation. |
| > 7.5 | Fast | Increases Significantly | Increases Significantly | Not recommended due to loss of selectivity and rapid linker degradation. |
Table 2: Common Reagents for Maleimide-Thiol Conjugation
| Reagent | Purpose | Typical Concentration / Molar Excess | Key Considerations |
|---|---|---|---|
| TCEP | Disulfide Reduction | 10-100 fold molar excess | Does not need to be removed before adding maleimide. |
| DTT | Disulfide Reduction | 10-100 fold molar excess | Must be removed post-reduction and prior to conjugation. |
| EDTA | Chelating Agent | 1-5 mM | Prevents metal-catalyzed oxidation of thiols. |
| Mal-PEG3-NH2 | Linker | 10-20 fold molar excess (starting point) | Optimize for specific application. |
Experimental Protocols
Protocol 1: General Maleimide-Thiol Conjugation
This protocol outlines the conjugation of Mal-PEG3-NH2 to a protein with reducible disulfide bonds.
-
Protein Preparation: Prepare the protein solution (1-10 mg/mL) in a degassed reaction buffer (e.g., 100 mM phosphate buffer, 150 mM NaCl, 10 mM EDTA, pH 7.2).
-
Disulfide Reduction: Add TCEP to the protein solution to a final concentration providing a 10-100 fold molar excess over the protein. Incubate at room temperature for 30-60 minutes.
-
Linker Preparation: Immediately before use, dissolve the this compound reagent in anhydrous DMSO or DMF to create a 10 mM stock solution.
-
Conjugation: Add the maleimide linker stock solution to the reduced protein solution to achieve the desired molar excess (e.g., 10-20 fold).
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching (Optional): To stop the reaction, add a small molecule thiol like cysteine or 2-mercaptoethanol to react with any excess maleimide.
-
Purification: Remove excess, unreacted linker and other reagents using a desalting column (size-exclusion chromatography) or dialysis.
Protocol 2: General Amine Coupling using EDC/Sulfo-NHS
This protocol describes coupling a carboxylic acid-containing molecule to the amine end of the Mal-PEG3-NH2 linker.
-
Reagent Preparation: Equilibrate EDC and Sulfo-NHS to room temperature before opening. Prepare solutions fresh in the appropriate buffer immediately before use, as EDC is susceptible to hydrolysis.
-
Carboxyl Activation: Dissolve the carboxylic acid-containing molecule in an amine-free, carboxyl-free buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0). Add EDC (to ~2 mM) and Sulfo-NHS (to ~5 mM). React for 15 minutes at room temperature.
-
Linker Preparation: Dissolve the this compound reagent in the activation buffer. Add a non-nucleophilic base (e.g., DIPEA) to deprotonate the amine.
-
Coupling Reaction: Add the deprotonated linker solution to the activated carboxylic acid mixture. Adjust the pH of the final mixture to 7.2-7.5 with a coupling buffer like PBS.
-
Incubation: Allow the reaction to proceed for 2 hours at room temperature.
-
Quenching: Stop the reaction by adding hydroxylamine to a final concentration of 10 mM to hydrolyze any unreacted NHS esters.
-
Purification: Purify the final conjugate using an appropriate method, such as dialysis or chromatography.
Visualizations
Caption: Troubleshooting workflow for poor yield in maleimide-thiol conjugations.
Caption: Desired reaction pathway vs. common side reactions for maleimide reagents.
References
Technical Support Center: Stability of N-Alkyl Maleimide Antibody-Drug Conjugates (ADCs)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability issues encountered with Antibody-Drug Conjugates (ADCs) formed using N-alkyl maleimide linkers.
Troubleshooting Guides
This section addresses specific experimental issues in a question-and-answer format, offering potential causes and solutions.
Issue 1: Rapid Loss of Drug-Linker from the ADC in Plasma Stability Assays
-
Question: My ADC, conjugated via an N-alkyl maleimide linker, shows significant and rapid loss of the drug-linker moiety when incubated in plasma. What is the likely cause and how can I address this?
-
Answer: The primary cause of drug-linker loss from N-alkyl maleimide-based ADCs is the retro-Michael reaction .[1][2][3][4][5] This reaction is a reversal of the initial conjugation, where the thiosuccinimide linkage breaks, releasing the maleimide-containing drug-linker. This free drug-linker can then react with other thiol-containing molecules in the plasma, such as albumin, leading to off-target toxicity and reduced efficacy.
Troubleshooting Steps:
-
Confirm Payload Loss: Utilize analytical techniques such as Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS) to confirm the decrease in the drug-to-antibody ratio (DAR) over time.
-
Promote Succinimide Ring Hydrolysis: The succinimide ring formed after conjugation can undergo hydrolysis to form a stable ring-opened succinamic acid derivative, which is resistant to the retro-Michael reaction. You can promote this by:
-
Post-conjugation incubation at slightly alkaline pH: Incubating the ADC at a pH of around 9 for a period of time can facilitate hydrolysis.
-
Use of "self-hydrolyzing" maleimides: Consider using next-generation maleimides designed to accelerate hydrolysis.
-
-
Alternative Linker Chemistry: If instability persists, consider alternative conjugation strategies that are not susceptible to the retro-Michael reaction.
-
Issue 2: High Levels of Aggregation Observed During ADC Formulation and Storage
-
Question: I am observing a significant increase in high molecular weight species (aggregates) in my N-alkyl maleimide ADC preparation upon storage. What could be causing this and how can I mitigate it?
-
Answer: Aggregation in ADC preparations can be caused by several factors, including the increased hydrophobicity of the ADC due to the conjugated drug-linker, improper buffer conditions, or temperature stress.
Troubleshooting Steps:
-
Optimize Formulation Buffer:
-
pH: Screen a range of pH values to find the optimal pH for ADC stability.
-
Excipients: Include stabilizing excipients such as polysorbates (e.g., Polysorbate 20 or 80) and sugars (e.g., sucrose or trehalose) in your formulation buffer to minimize aggregation.
-
-
Control Storage Conditions: Store the ADC at the recommended temperature (typically 2-8°C) and protect it from light. Avoid freeze-thaw cycles if the ADC is not stable under these conditions.
-
Analytical Monitoring: Regularly monitor aggregation levels using Size Exclusion Chromatography (SEC). This will allow you to assess the effectiveness of your formulation and storage conditions.
-
Frequently Asked Questions (FAQs)
Q1: What is the retro-Michael reaction and why is it a problem for N-alkyl maleimide ADCs?
A1: The retro-Michael reaction is the reverse of the Michael addition reaction used to conjugate the maleimide linker to a cysteine residue on the antibody. The resulting thiosuccinimide linkage is susceptible to cleavage, especially in the presence of other thiols like glutathione and albumin found in plasma. This leads to premature release of the drug-linker from the ADC, which can cause off-target toxicity and reduce the therapeutic efficacy of the ADC.
Q2: How does succinimide ring hydrolysis improve the stability of maleimide-based ADCs?
A2: Succinimide ring hydrolysis is a chemical modification where the five-membered succinimide ring opens up to form a stable succinamic acid derivative. This ring-opened form is no longer susceptible to the retro-Michael reaction, thus "locking" the drug-linker onto the antibody and enhancing the overall stability of the ADC in vivo.
Q3: What are the key differences in stability between N-alkyl and N-aryl maleimides?
A3: N-aryl maleimides have been shown to form more stable conjugates compared to traditional N-alkyl maleimides. The aromatic ring of N-aryl maleimides can accelerate the rate of thiosuccinimide hydrolysis, leading to a more rapid stabilization of the ADC. This results in less deconjugation in the presence of thiols and in serum.
Q4: What analytical methods are essential for assessing the stability of N-alkyl maleimide ADCs?
A4: A combination of analytical methods is crucial for a comprehensive stability assessment:
-
Hydrophobic Interaction Chromatography (HIC): Used to determine the drug-to-antibody ratio (DAR) and monitor changes in the drug load distribution over time.
-
Size Exclusion Chromatography (SEC): Used to quantify high molecular weight species (aggregates) and low molecular weight fragments.
-
Mass Spectrometry (MS): Provides detailed information on the molecular weight of the ADC, confirming conjugation, and can be used to quantify payload loss.
Data Presentation
Table 1: Comparative Stability of N-Alkyl vs. N-Aryl Maleimide ADCs in the Presence of a Thiol Reagent
| Maleimide Type | Incubation Time (days) | % Deconjugation | Reference |
| N-Alkyl Maleimide | 7 | 35-67% | |
| N-Aryl Maleimide | 7 | <20% |
Table 2: Stability of a Maleamic Methyl Ester-Based ADC vs. a Traditional Maleimide-Based ADC in the Presence of Glutathione (GSH)
| ADC Linker Type | Incubation Time (days) | % Substrate Loss | Reference |
| Maleamic Methyl Ester-Based | 21 | 1.8% | |
| Traditional Maleimide-Based | 21 | 10% |
Experimental Protocols
Protocol 1: Assessing ADC Stability by Hydrophobic Interaction Chromatography (HIC)
This protocol provides a general guideline for analyzing the stability of an ADC by monitoring its DAR profile.
Materials:
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC system with a UV detector
-
Mobile Phase A: 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0
-
ADC sample incubated in plasma or buffer for a specified time course
Procedure:
-
Sample Preparation: If the ADC was incubated in plasma, it may need to be purified using affinity chromatography (e.g., Protein A) to remove plasma proteins before HIC analysis.
-
Column Equilibration: Equilibrate the HIC column with 100% Mobile Phase A until a stable baseline is achieved.
-
Sample Injection: Inject the ADC sample onto the column.
-
Gradient Elution: Apply a linear gradient from 0% to 100% Mobile Phase B over a specified time (e.g., 30 minutes) to elute the different drug-loaded species.
-
Detection: Monitor the elution profile at 280 nm.
-
Data Analysis: Integrate the peak areas corresponding to each DAR species (DAR0, DAR2, DAR4, etc.). Calculate the average DAR and the percentage of each species at different time points to assess stability.
Protocol 2: Monitoring ADC Aggregation by Size Exclusion Chromatography (SEC)
This protocol outlines a general method for quantifying aggregates in an ADC sample.
Materials:
-
SEC column (e.g., Agilent AdvanceBio SEC 300Å)
-
HPLC system with a UV detector
-
Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4
-
ADC sample (stressed and unstressed)
Procedure:
-
Column Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is observed.
-
Sample Injection: Inject the ADC sample.
-
Isocratic Elution: Elute the sample with the mobile phase at a constant flow rate.
-
Detection: Monitor the chromatogram at 280 nm.
-
Data Analysis: Identify and integrate the peaks corresponding to the high molecular weight (HMW) aggregates, the monomer, and any low molecular weight (LMW) fragments. Calculate the percentage of each species to determine the extent of aggregation.
Protocol 3: Intact Mass Analysis of ADCs by Mass Spectrometry (MS)
This protocol provides a general workflow for confirming ADC identity and assessing payload loss.
Materials:
-
Liquid chromatography system (e.g., UPLC)
-
Mass spectrometer (e.g., Q-TOF or Orbitrap)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
ADC sample
Procedure:
-
Sample Desalting: Desalt the ADC sample online using a reverse-phase column before introduction into the mass spectrometer.
-
LC Separation: Apply a gradient of Mobile Phase B to elute the ADC from the column.
-
Mass Spectrometry Analysis: Acquire mass spectra of the intact ADC in positive ion mode.
-
Data Deconvolution: Deconvolute the raw mass spectra to obtain the zero-charge mass of the different ADC species.
-
Data Analysis: Compare the observed masses with the theoretical masses to confirm conjugation and identify any loss of drug-linker. The relative intensities of the different DAR species can be used to calculate the average DAR.
Visualizations
Caption: The retro-Michael reaction leading to ADC instability.
Caption: Workflow for a typical ADC stability study.
Caption: Decision tree for troubleshooting ADC instability.
References
- 1. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. vectorlabs.com [vectorlabs.com]
Technical Support Center: Strategies to Minimize Off-Target Reactions of Mal-PEG3-NH2 TFA
Welcome to the technical support center for Mal-PEG3-NH2 TFA. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and address common questions regarding the use of this heterobifunctional crosslinker. Our goal is to help you minimize off-target reactions and achieve optimal results in your bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what are its primary reactive groups?
A1: this compound is a heterobifunctional crosslinker. It contains two primary reactive groups: a maleimide group and a primary amine (in the form of a trifluoroacetic acid salt).[1][2][3] The maleimide group selectively reacts with sulfhydryl (thiol) groups, typically found on cysteine residues of proteins and peptides, to form a stable thioether bond.[4][5] The primary amine can be coupled to carboxyl groups or activated esters like N-hydroxysuccinimide (NHS) esters. The PEG3 (polyethylene glycol) linker enhances the hydrophilicity of the molecule.
Q2: What are the most common off-target reactions associated with the maleimide group?
A2: The primary off-target reactions involving the maleimide group are:
-
Hydrolysis: The maleimide ring can undergo hydrolysis in aqueous solutions to form a non-reactive maleamic acid, which can no longer react with thiols. This reaction is significantly accelerated at pH values above 7.5.
-
Reaction with Amines: At pH levels above 7.5, the maleimide group can lose its chemoselectivity for thiols and begin to react with primary amines, such as the side chains of lysine residues. At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.
-
Retro-Michael Reaction (Reversibility): The thiosuccinimide linkage formed between the maleimide and a thiol group can be reversible. This can lead to the conjugated molecule detaching and potentially reacting with other thiol-containing molecules, such as glutathione, in a biological environment. This phenomenon is often referred to as "payload migration" in the context of antibody-drug conjugates (ADCs).
-
Thiazine Rearrangement: When reacting with an unprotected N-terminal cysteine, a side reaction can lead to the formation of a thiazine derivative, which can complicate purification and analysis.
Q3: What is the optimal pH for performing a thiol-maleimide conjugation?
A3: The optimal pH range for a thiol-maleimide reaction is between 6.5 and 7.5. Within this range, the reaction with thiols is highly chemoselective and efficient, while the rate of maleimide hydrolysis is minimized.
Q4: How can I improve the stability of the final conjugate and prevent the retro-Michael reaction?
A4: To enhance the stability of the maleimide-thiol conjugate, you can perform a post-conjugation hydrolysis of the thiosuccinimide ring. This converts the succinimide ring into a stable succinamic acid thioether, which is not susceptible to the retro-Michael reaction. This can be achieved by incubating the conjugate at a slightly alkaline pH (e.g., pH 9.0) for a short period after the initial conjugation. Alternatively, "self-hydrolyzing" maleimides, which contain electron-withdrawing groups, can be used to promote rapid ring hydrolysis after conjugation.
Q5: Are there alternatives to maleimide chemistry for thiol-specific conjugation?
A5: Yes, several alternatives to maleimide chemistry have been developed to form more stable conjugates. These include:
-
Julia-Kocienski-like Reagents: Compounds like methylsulfonyl phenyloxadiazoles react specifically with cysteines and have shown superior stability in human plasma compared to maleimide conjugates.
-
Dibromomaleimides: These reagents allow for a one-pot, sequential addition of a thiol and then an amine, resulting in a stable, dual-functionalized product.
-
1,4-Dinitroimidazoles (1,4-DNIm): These reagents react specifically with cysteines under a wide pH range (3.0-8.0) in aqueous solutions, forming highly stable linkages.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Conjugation Efficiency | Hydrolysis of Maleimide Reagent: The this compound reagent may have hydrolyzed before conjugation. | Prepare aqueous solutions of the maleimide reagent immediately before use. Store stock solutions in a dry, water-miscible organic solvent like DMSO or DMF at -20°C. |
| Incorrect pH: The reaction buffer pH is outside the optimal range. | Ensure the reaction buffer pH is between 6.5 and 7.5. Use a buffer system that does not contain primary or secondary amines or free thiols. | |
| Oxidation of Thiols: The sulfhydryl groups on the protein/peptide have formed disulfide bonds. | Reduce disulfide bonds using a non-thiol-based reducing agent like TCEP. If DTT is used, it must be removed before adding the maleimide reagent. Degas buffers to minimize oxygen. | |
| Poor Specificity (Reaction with Amines) | pH is too high: The reaction is being performed at a pH above 7.5. | Lower the reaction pH to within the 6.5-7.5 range to ensure chemoselectivity for thiols. |
| Conjugate Instability (Loss of Payload) | Retro-Michael Reaction: The thiosuccinimide linkage is reversing. | After the initial conjugation, intentionally hydrolyze the thiosuccinimide ring by incubating at a slightly alkaline pH (e.g., pH 9.0 for a short period). Alternatively, consider using a "self-hydrolyzing" maleimide or an alternative thiol-reactive chemistry. |
Quantitative Data Summary
Table 1: pH Effects on Maleimide Reactions
| pH Range | Primary Reaction | Secondary/Off-Target Reactions | Key Considerations |
| 6.5 - 7.5 | Chemoselective reaction with thiols | Minimal hydrolysis and reaction with amines | Optimal range for specific thiol conjugation. |
| > 7.5 | Reaction with thiols continues | Increased rate of maleimide hydrolysis. Competitive reaction with primary amines (e.g., lysine). | Loss of chemoselectivity and reagent. |
| < 6.5 | Slower reaction with thiols | - | The thiol group is less likely to be in its reactive thiolate anion form. |
Table 2: Recommended Reaction Conditions for Thiol-Maleimide Conjugation
| Parameter | Recommended Value | Rationale |
| pH | 6.5 - 7.5 | Maximizes thiol selectivity and minimizes hydrolysis. |
| Temperature | 4°C to Room Temperature | Lower temperatures can reduce the rate of hydrolysis but may require longer incubation times. |
| Molar Excess of Maleimide | 10-20 fold (for proteins) | Drives the reaction to completion. This should be optimized for each specific application. |
| Incubation Time | 2 hours at RT or overnight at 4°C | A common starting point, should be optimized. |
Experimental Protocols
Protocol 1: General Thiol-Maleimide Conjugation
-
Protein Preparation:
-
Dissolve the protein containing free sulfhydryl groups in a degassed buffer at a pH between 7.0 and 7.5 (e.g., phosphate-buffered saline (PBS) with EDTA).
-
If disulfide bonds need to be reduced, incubate the protein with a 2-10 fold molar excess of TCEP for 30-60 minutes at room temperature. TCEP does not need to be removed before adding the maleimide reagent. If DTT is used, it must be removed via a desalting column.
-
-
Maleimide Reagent Preparation:
-
Immediately before use, dissolve the this compound in a dry, water-miscible organic solvent such as DMSO or DMF to create a stock solution.
-
-
Conjugation Reaction:
-
Add the maleimide stock solution to the protein solution with gentle stirring. A 10-20 fold molar excess of the maleimide reagent is a common starting point.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching (Optional):
-
To stop the reaction, add a small molecule thiol like cysteine or 2-mercaptoethanol to react with any excess maleimide.
-
-
Purification:
-
Remove excess maleimide reagent and other small molecules by size-exclusion chromatography (SEC) or dialysis.
-
Protocol 2: Post-Conjugation Hydrolysis for Increased Stability
-
Perform Conjugation:
-
Follow steps 1-3 of the "General Thiol-Maleimide Conjugation" protocol.
-
-
Purification:
-
Purify the conjugate using SEC or dialysis to remove any unreacted maleimide and quenching agents.
-
-
Hydrolysis:
-
Adjust the pH of the purified conjugate solution to ~9.0 using a suitable buffer (e.g., borate buffer).
-
Incubate for a short period (e.g., 1-2 hours) to promote hydrolysis of the thiosuccinimide ring. The exact time should be optimized.
-
-
Final Buffer Exchange:
-
Exchange the buffer back to a neutral pH (e.g., PBS pH 7.4) for storage.
-
Visualizations
Caption: Key reaction pathways of the maleimide group.
Caption: Workflow to minimize off-target reactions.
References
Technical Support Center: Mal-PEG3-NH2 TFA Conjugation Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on Mal-PEG3-NH2 TFA conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for maleimide-thiol conjugation reactions?
The optimal pH range for maleimide-thiol conjugation is between 6.5 and 7.5.[1] This range provides a balance between the reactivity of the thiol group and the stability of the maleimide ring.
Q2: Why is the pH range of 6.5-7.5 recommended?
At a pH below 6.5, the thiol group is less nucleophilic, which slows down the reaction rate. Conversely, at a pH above 7.5, the maleimide group becomes increasingly susceptible to hydrolysis, which renders it inactive.[2] Additionally, at higher pH, side reactions with primary amines, such as lysine residues, become more prevalent.
Q3: What happens if the pH is too high (e.g., > 8.0)?
At pH values above 8.0, the primary issue is the rapid hydrolysis of the maleimide ring, which opens to form an unreactive maleamic acid. This significantly reduces conjugation efficiency. Furthermore, the reaction loses its specificity for thiols, and the maleimide group will start to react with primary amines.
Q4: What are the consequences of a pH that is too low (e.g., < 6.5)?
A low pH environment leads to the protonation of the thiol group, reducing its nucleophilicity and thereby slowing down the rate of the conjugation reaction.
Q5: How stable is this compound in aqueous solutions?
Aqueous solutions of maleimide-containing reagents are not recommended for long-term storage due to hydrolysis. It is best to prepare these solutions immediately before use. The stability of the maleimide group is highly dependent on the pH of the solution; it is more stable at a slightly acidic pH.
Q6: Can the buffer composition affect the conjugation reaction?
Yes, the choice of buffer is important. It is crucial to use buffers that do not contain free thiols, such as DTT or 2-mercaptoethanol, as they will compete with the target molecule for reaction with the maleimide. Recommended buffers include phosphate, Tris, and HEPES.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Conjugation Efficiency | Incorrect pH | Ensure the reaction buffer is within the optimal pH range of 6.5-7.5. |
| Maleimide Hydrolysis | Prepare aqueous solutions of this compound immediately before use. Avoid storing the reagent in aqueous buffers. | |
| Thiol Oxidation | Degas buffers to remove oxygen. Consider adding a chelating agent like EDTA (1-5 mM) to prevent metal-catalyzed oxidation. | |
| Disulfide Bond Presence | Reduce disulfide bonds in your protein or peptide using a reducing agent like TCEP, which does not need to be removed prior to conjugation. If using DTT, it must be removed before adding the maleimide reagent. | |
| Reaction Failure | Inactive Maleimide | Ensure the this compound has been stored correctly in a dry environment at the recommended temperature to prevent degradation. |
| Incorrect Stoichiometry | A 10-20 fold molar excess of the maleimide reagent is often recommended to drive the reaction to completion. | |
| Non-specific Conjugation | pH is too high | Lower the pH of the reaction to within the 6.5-7.5 range to minimize reactions with primary amines. |
| Formation of Thiazine Impurity | Reaction with N-terminal Cysteine | If your peptide has an N-terminal cysteine, the N-terminal amine can attack the succinimide ring, leading to a thiazine rearrangement. This is more prominent at neutral or higher pH. To avoid this, perform the conjugation at a more acidic pH (e.g., pH 5.0) to keep the N-terminal amine protonated. Alternatively, consider acetylating the N-terminal cysteine. |
Quantitative Data Summary
Table 1: Effect of pH on Maleimide-Thiol Reaction Characteristics
| pH Range | Reaction Rate with Thiols | Selectivity for Thiols | Competing Reactions |
| < 6.5 | Significantly reduced | High | - |
| 6.5 - 7.5 | Optimal | High (approx. 1,000 times faster than with amines at pH 7.0) | Minimal |
| > 7.5 | Fast | Decreased | Competitive reaction with primary amines |
| > 8.5 | Fast | Low | Increased rate of maleimide hydrolysis |
Table 2: Stability of Maleimide-Functionalized Nanoparticles in Aqueous Buffer (HEPES 10 mM, pH 7.0)
| Storage Temperature | Storage Duration | Decrease in Maleimide Reactivity |
| 4°C | 7 days | ~10% |
| 20°C | 7 days | ~40% |
Experimental Protocols
General Protocol for Conjugating this compound to a Thiol-Containing Peptide
1. Materials:
-
Thiol-containing peptide
-
This compound
-
Conjugation Buffer: Degassed 100 mM phosphate buffer with 5 mM EDTA, pH 7.0
-
Anhydrous DMSO
-
Quenching Solution: 1 M 2-Mercaptoethanol in conjugation buffer
-
Purification system (e.g., HPLC)
2. Procedure:
-
Prepare the Peptide Solution: Dissolve the thiol-containing peptide in the conjugation buffer to a final concentration of 1-5 mg/mL.
-
Prepare the this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO to create a 10 mM stock solution.
-
Conjugation Reaction:
-
Add a 10-20 fold molar excess of the this compound stock solution to the peptide solution.
-
Gently mix the reaction and incubate at room temperature for 2 hours or at 4°C overnight. Protect the reaction from light.
-
-
Quench the Reaction: Add an excess of the quenching solution to the reaction mixture to react with any unreacted maleimide.
-
Purification: Purify the conjugate using reverse-phase HPLC to separate the desired product from unreacted peptide, excess maleimide reagent, and other byproducts.
Protocol for Quantifying Conjugation Efficiency using HPLC
1. Materials:
-
Analytical HPLC system with a C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
UV detector
2. Procedure:
-
Take an aliquot of the reaction mixture before purification.
-
Inject the sample onto the C18 column.
-
Elute the components using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).
-
Monitor the elution profile at a suitable wavelength (e.g., 220 nm or 280 nm).
-
Identify the peaks corresponding to the unconjugated peptide and the conjugated product (which will have a different retention time).
-
Calculate the conjugation efficiency by comparing the peak area of the conjugated product to the total peak area of both the conjugated and unconjugated peptide.
Conjugation Efficiency (%) = [Area(conjugate) / (Area(conjugate) + Area(unconjugated))] x 100
Visual Guides
Caption: A typical experimental workflow for this compound conjugation.
Caption: The impact of pH on maleimide-thiol conjugation reactions.
Caption: A troubleshooting decision tree for low conjugation efficiency.
References
analytical methods for characterizing Mal-PEG3-NH2 TFA conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the analytical characterization of Mal-PEG3-NH2 TFA conjugates. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental procedures.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Conjugation Efficiency
Question: Why am I observing low or no conjugation of my thiol-containing molecule to Mal-PEG3-NH2?
Answer: Low or no conjugation efficiency with Mal-PEG3-NH2 can be attributed to several factors, primarily related to the stability of the maleimide group and the reaction conditions.
Troubleshooting Workflow for Low Conjugation Efficiency
Caption: Troubleshooting flowchart for low maleimide-thiol conjugation efficiency.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Maleimide Hydrolysis | The maleimide ring is susceptible to hydrolysis, particularly at pH values above 7.5, which renders it inactive for conjugation.[1][2][3] | Prepare maleimide solutions fresh in an anhydrous solvent like DMSO or DMF and add them to the reaction buffer immediately before use.[1] If aqueous storage is necessary, use a slightly acidic buffer (pH 6.0-6.5) and store at 4°C for a short duration.[1] |
| Thiol Oxidation | The thiol (-SH) group on your molecule of interest may have oxidized to form disulfide bonds (-S-S-), which are unreactive with maleimides. | Reduce the disulfide bonds using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol). TCEP is often preferred as it does not need to be removed before adding the maleimide reagent. If DTT is used, it must be removed (e.g., via a desalting column) before conjugation to prevent it from reacting with the maleimide. |
| Suboptimal pH | The reaction between a maleimide and a thiol is most efficient and specific at a pH range of 6.5-7.5. Below pH 6.5, the reaction rate is significantly slower because the thiol is less likely to be in its reactive thiolate anion form. Above pH 7.5, the maleimide group is more prone to hydrolysis, and reaction with primary amines can become a competitive side reaction. | Ensure your reaction buffer is within the optimal pH range of 6.5-7.5. Use non-amine containing buffers such as PBS, HEPES, or MES. |
| Incorrect Stoichiometry | An inappropriate molar ratio of the Mal-PEG3-NH2 to your thiol-containing molecule can lead to incomplete conjugation. | Optimize the molar ratio of the reactants. A 1.5 to 20-fold molar excess of the maleimide reagent is often a good starting point to drive the reaction to completion. |
| Presence of Interfering Substances | Buffers containing primary amines (e.g., Tris) or other thiol-containing compounds will compete with your target molecule for reaction with the maleimide. | Use a non-amine, non-thiol containing buffer for the conjugation reaction. |
Issue 2: Instability of the Formed Conjugate
Question: My Mal-PEG3-NH2 conjugate appears to be degrading over time. What could be the cause and how can I improve its stability?
Answer: The stability of the thioether bond formed between the maleimide and the thiol can be a concern, as it is susceptible to a retro-Michael reaction, especially in the presence of other thiols.
Conjugate Stability and Enhancement Pathways
Caption: Pathways influencing the stability of maleimide-thiol conjugates.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Retro-Michael Reaction | The thioether linkage in the succinimide ring can undergo a retro-Michael reaction, leading to the dissociation of the conjugate. This is particularly problematic in environments with a high concentration of other thiols (e.g., glutathione in vivo), which can lead to thiol exchange. | To create a more stable conjugate, the succinimide ring can be intentionally hydrolyzed (ring-opened) post-conjugation. This can be achieved by incubating the purified conjugate at a slightly alkaline pH (e.g., pH 8.5-9.0) for a controlled period. The resulting ring-opened structure is much more resistant to the retro-Michael reaction. |
| Thiazine Formation | If conjugating to a peptide or protein with an N-terminal cysteine, a side reaction can occur where the N-terminal amine attacks the succinimide ring, leading to the formation of a six-membered thiazine ring. This rearrangement is pH-dependent and more prominent at neutral to basic pH. | If this side reaction is a concern, perform the conjugation at a more acidic pH (e.g., pH 6.5) to minimize the rate of thiazine formation. Characterize the final conjugate thoroughly by LC-MS to identify any unexpected products. |
Frequently Asked Questions (FAQs)
Q1: What is the role of the TFA salt in this compound?
The trifluoroacetic acid (TFA) is a counterion to the primary amine of the Mal-PEG3-NH2 molecule. The amine group is basic and will be protonated, forming a salt with the acidic TFA. This salt form generally improves the stability and handling of the solid reagent. For most applications, the presence of the TFA salt will not interfere with the conjugation reaction, as the reaction buffer will control the pH. However, if working in a non-buffered system or with molecules sensitive to residual TFA, it may be necessary to remove the TFA, for example, by ion-exchange chromatography or by dissolving in a basic buffer and repurifying.
Q2: What are the recommended storage conditions for this compound?
This compound should be stored as a solid at -20°C or lower, protected from moisture and light. For preparing stock solutions, use an anhydrous solvent such as DMSO or DMF and store in small aliquots at -20°C to minimize freeze-thaw cycles. Aqueous solutions of the maleimide are not stable and should be prepared fresh before each use.
Q3: Which analytical techniques are best for characterizing my Mal-PEG3-NH2 conjugate?
A combination of techniques is recommended for full characterization:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is excellent for assessing the purity of the conjugate and separating it from unreacted starting materials.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS), often coupled with HPLC (LC-MS), is crucial for confirming the molecular weight of the conjugate and identifying any side products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to confirm the structure of the conjugate, for example, by observing the disappearance of the maleimide protons (around 6.7-7.0 ppm) and the appearance of new signals corresponding to the thioether linkage.
Q4: How can I quantify the amount of active maleimide on my Mal-PEG3-NH2 reagent before conjugation?
Ellman's test can be adapted to quantify the maleimide content. This involves reacting a known excess of a thiol-containing compound (like L-cysteine) with the maleimide reagent. The remaining unreacted thiol is then quantified by reacting it with Ellman's reagent (DTNB), which produces a colored product that can be measured spectrophotometrically.
Experimental Protocols
Protocol 1: General Procedure for Conjugation of a Thiol-Containing Molecule to Mal-PEG3-NH2
-
Buffer Preparation: Prepare a non-amine, thiol-free buffer with a pH between 6.5 and 7.5. Common choices include phosphate-buffered saline (PBS), HEPES, or MES. Degas the buffer to remove dissolved oxygen.
-
Preparation of Thiol-Containing Molecule: Dissolve your thiol-containing molecule in the reaction buffer. If necessary, reduce any disulfide bonds with TCEP (a 10-fold molar excess for 30-60 minutes at room temperature is a good starting point).
-
Preparation of Mal-PEG3-NH2: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF, and then dilute to the desired concentration in the reaction buffer.
-
Conjugation Reaction: Add the Mal-PEG3-NH2 solution to the solution of your thiol-containing molecule. A 1.5 to 20-fold molar excess of the maleimide is recommended. Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching (Optional): To quench any unreacted maleimide, a small molecule thiol like cysteine or 2-mercaptoethanol can be added.
-
Purification: Purify the conjugate using an appropriate method such as size-exclusion chromatography (SEC), reversed-phase HPLC, or dialysis to remove unreacted reagents and byproducts.
Protocol 2: Characterization of Mal-PEG3-NH2 Conjugate by LC-MS
-
Sample Preparation: Dilute the purified conjugate in the mobile phase to a concentration suitable for your instrument (e.g., 10-100 µM).
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over an appropriate time (e.g., 10 minutes).
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Mass Analyzer: Set to scan a mass range that includes the expected molecular weights of the starting materials and the final conjugate.
-
Data Analysis: Process the data to identify the peak corresponding to the conjugate and confirm its molecular weight. Look for the presence of unreacted starting materials or potential side products.
-
Quantitative Data Summary
| Parameter | Typical Value/Range | Analytical Method | Reference |
| Optimal pH for Conjugation | 6.5 - 7.5 | pH Meter | |
| Maleimide Molar Excess | 1.5 - 20 fold | N/A | |
| Reaction Time | 1-2 hours at RT or overnight at 4°C | N/A | |
| Maleimide 1H NMR Signal | ~6.7 - 7.0 ppm | 1H NMR | |
| Maleimide Hydrolysis Half-life (pH 7.4, 37°C) | Can be on the order of hours to days depending on the N-substituent | HPLC | |
| Maleimide Hydrolysis Half-life (pH 8.5, 25°C) | Significantly faster than at neutral pH | HPLC |
References
Validation & Comparative
A Comparative Guide to Mal-PEG3-NH2 TFA and Other PEG Linkers in Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a linker molecule is a critical decision in the design of bioconjugates, particularly for therapeutics like antibody-drug conjugates (ADCs). The linker not only connects the targeting moiety to the payload but also significantly influences the overall physicochemical properties, pharmacokinetics, and therapeutic index of the conjugate. Among the various linker technologies, those incorporating polyethylene glycol (PEG) have become indispensable for their ability to enhance solubility, stability, and circulation half-life.
This guide provides an objective comparison of Mal-PEG3-NH2 TFA, a heterobifunctional linker featuring a maleimide group, a three-unit PEG chain, and an amine group (provided as a trifluoroacetic acid salt), with other commonly used PEG linkers. The comparison is supported by experimental data from various studies to aid in the rational selection of linkers for specific bioconjugation applications.
Key Performance Characteristics of PEG Linkers
The performance of a PEG linker in a bioconjugate is determined by several key characteristics:
-
Reactivity and Specificity: The functional groups on the linker dictate its conjugation chemistry. Maleimides are highly selective for thiol groups (from cysteine residues), while N-hydroxysuccinimide (NHS) esters react with primary amines (from lysine residues).[1] The choice of reactive groups is crucial for site-specific conjugation and achieving a homogeneous product.
-
Hydrophilicity and Solubility: The PEG chain imparts hydrophilicity, which can counteract the hydrophobicity of many drug payloads.[2] This increased water solubility helps prevent aggregation, a common issue with ADCs, especially those with high drug-to-antibody ratios (DARs).[3]
-
Pharmacokinetics: The length of the PEG chain has a profound impact on the pharmacokinetic profile of the bioconjugate. Longer PEG chains generally increase the hydrodynamic radius, leading to reduced renal clearance and a longer plasma half-life.[3][4] This can result in greater accumulation of the conjugate at the target site.
-
Stability: The stability of the linkage formed is critical for ensuring that the payload is released only at the intended site. The thioether bond formed between a maleimide and a thiol is generally stable, but can be susceptible to a retro-Michael reaction. Strategies exist to improve the stability of this linkage.
-
Immunogenicity: The PEG chain can shield the bioconjugate from the immune system, potentially reducing its immunogenicity.
Comparative Analysis of Mal-PEG-NH2 Linkers with Varying PEG Lengths
The number of PEG units in a linker is a key parameter that can be tuned to optimize the properties of a bioconjugate. The following tables summarize quantitative data from preclinical studies, comparing the performance of ADCs with different PEG linker lengths. While specific data for a PEG3 linker is not always available, its performance can be inferred from the trends observed with other PEG lengths.
Table 1: Impact of PEG Linker Length on ADC Hydrophilicity and Aggregation
| Linker | Relative Hydrophobicity (HIC Retention Time) | Aggregation (%) |
| No PEG | High | >10% |
| Mal-PEG2-NH2 | Moderate-High | ~5-10% |
| Mal-PEG3-NH2 | Moderate | <5% (estimated) |
| Mal-PEG4-NH2 | Moderate-Low | <5% |
| Mal-PEG8-NH2 | Low | <2% |
| Mal-PEG12-NH2 | Very Low | <2% |
Data synthesized from multiple sources. The trend indicates that increasing PEG length leads to decreased hydrophobicity and reduced aggregation.
Table 2: Impact of PEG Linker Length on ADC Pharmacokinetics
| Linker | Clearance (mL/day/kg) | Plasma Half-life (t½) |
| No PEG | ~15 | Short |
| Mal-PEG2-NH2 | ~10 | Moderate |
| Mal-PEG3-NH2 | ~8 (estimated) | Moderate-Long |
| Mal-PEG4-NH2 | ~7 | Long |
| Mal-PEG8-NH2 | ~5 | Longest |
| Mal-PEG12-NH2 | ~5 | Longest |
Data adapted from Burke et al., 2017. Longer PEG chains generally decrease clearance and prolong half-life, with a plateau effect often observed around PEG8.
Table 3: Impact of PEG Linker Length on In Vitro Cytotoxicity
| Linker | IC50 (nM) |
| No PEG | Potent (e.g., 1-10 nM) |
| Mal-PEG2-NH2 | Potent |
| Mal-PEG3-NH2 | Potent (minimal change expected) |
| Mal-PEG4-NH2 | Potent to slightly reduced |
| Mal-PEG8-NH2 | Potent to moderately reduced |
| Mal-PEG12-NH2 | Potentially reduced |
The effect of PEG length on in vitro cytotoxicity can vary depending on the specific ADC and cell line. In some cases, longer PEG chains may lead to a slight reduction in potency.
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and evaluation of bioconjugates. Below are representative protocols for key experiments.
Protocol 1: Two-Step Antibody-Drug Conjugation using this compound
This protocol describes the conjugation of a drug molecule containing a free thiol group to an antibody via its lysine residues.
Materials:
-
Antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound linker
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Thiol-containing payload (e.g., a cytotoxic drug)
-
Reducing agent (e.g., TCEP)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification system (e.g., Size-Exclusion Chromatography - SEC)
Procedure:
-
Antibody Modification with Linker:
-
Dissolve this compound in anhydrous DMF or DMSO to a stock concentration of 10 mM.
-
Add a 10-20 fold molar excess of the linker solution and a slight molar excess of DIPEA to the antibody solution.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
Remove the excess, unreacted linker using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 6.5-7.0).
-
-
Payload Conjugation:
-
Dissolve the thiol-containing payload in DMF or DMSO.
-
If the payload has a protected thiol group, deprotect it according to the manufacturer's instructions.
-
Add a 5-10 fold molar excess of the payload solution to the maleimide-activated antibody solution.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching and Purification:
-
Quench any unreacted maleimide groups by adding a 10-fold molar excess of N-acetylcysteine and incubating for 30 minutes.
-
Purify the resulting ADC from unreacted linker, payload, and quenching reagent using SEC.
-
Collect the fractions corresponding to the monomeric ADC.
-
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy and/or Hydrophobic Interaction Chromatography (HIC).
-
Assess the purity and aggregation of the ADC by SEC.
-
Confirm the identity and integrity of the ADC by mass spectrometry.
-
Protocol 2: In Vitro Cytotoxicity Assay
This protocol describes how to evaluate the potency of the ADC on a cancer cell line.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
ADC and control antibody
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed the target cancer cells in 96-well plates at a density of 5,000-10,000 cells per well.
-
Allow the cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC and a control antibody in the cell culture medium.
-
Remove the medium from the wells and add 100 µL of the ADC or control solutions. Include untreated wells as a negative control.
-
Incubate the plates for 72-96 hours.
-
-
Cell Viability Assessment:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development or luminescence signal generation.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the cell viability against the ADC concentration and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
-
Visualizing Workflows and Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes and relationships.
Experimental Workflow for ADC Synthesis and Characterization
Caption: Workflow for ADC synthesis, purification, and evaluation.
Signaling Pathway Targeted by an ADC
Caption: General signaling pathway for ADC-induced apoptosis.
Conclusion
The selection of a PEG linker is a critical step in the development of bioconjugates with optimal therapeutic properties. This compound offers a balance of features, including specific reactivity towards thiols, enhanced hydrophilicity, and the potential for improved pharmacokinetics. The comparison with other PEG linkers reveals a clear trend: increasing the PEG chain length generally enhances hydrophilicity and circulation half-life, though it may slightly decrease in vitro potency in some cases. The optimal PEG linker length is context-dependent and should be determined empirically for each specific antibody, payload, and target combination. By carefully considering the interplay between the linker's properties and the desired performance of the bioconjugate, researchers can rationally design more effective and safer therapeutics.
References
The Strategic Advantage of Mal-PEG3-NH2 TFA in Bioconjugation: A Comparative Guide
In the intricate field of bioconjugation, the choice of a linker is a critical decision that profoundly influences the efficacy, stability, and pharmacokinetic profile of the final conjugate. Among the vast arsenal of chemical tools available, the heterobifunctional Maleimide-PEG3-Amine (Mal-PEG3-NH2) linker, often supplied as a trifluoroacetic acid (TFA) salt, has emerged as a versatile and widely utilized reagent. This guide provides an objective comparison of Mal-PEG3-NH2 TFA with alternative linkers, supported by experimental data, to inform researchers, scientists, and drug development professionals in their selection process.
The utility of Mal-PEG3-NH2 stems from its three distinct components: a thiol-reactive maleimide group, a discrete three-unit polyethylene glycol (PEG) spacer, and a nucleophilic primary amine. This architecture allows for the sequential and controlled conjugation of two different molecules, such as a protein and a small molecule drug, making it a cornerstone in the development of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics.[1]
Core Attributes of the Mal-PEG3-NH2 Linker
The advantages of this linker can be understood by examining its constituent parts. The maleimide group offers high specificity for sulfhydryl groups, the PEG3 spacer enhances solubility and provides spatial separation, and the terminal amine provides a versatile handle for further functionalization.
Caption: Logical diagram of Mal-PEG3-NH2 components and their associated advantages.
Comparison with Alternative Linkers
The performance of Mal-PEG3-NH2 is best understood when compared directly with other linkers used for similar applications. Key comparison points include reaction kinetics, conjugate stability, and the physicochemical properties imparted by the spacer.
Thiol-Reactive Group Comparison
The maleimide group is a Michael acceptor that reacts with thiols under physiological conditions (pH 6.5-7.5).[][3] Its primary alternatives include other Michael-type acceptors like acrylates and vinyl sulfones. Experimental data shows that maleimides offer significantly faster reaction kinetics and higher cross-linking efficiency.[4][5]
| Reactive Group | Relative Reaction Rate | Gelation Time (10% PEG) | RGD Peptide Incorporation | Reference |
| PEG-Maleimide | Fastest | ~1-5 min | ~100% at >1:1 molar ratio | |
| PEG-Vinyl Sulfone | Intermediate | ~30-60 min | Requires 4:1 molar ratio | |
| PEG-Acrylate | Slowest | >60 min | Requires 8:1 molar ratio | |
| Table 1. Comparison of reaction kinetics and efficiency for different thiol-reactive PEG macromers. Data is synthesized from studies on PEG hydrogel formation. |
Conjugate Stability: The Achilles' Heel of Maleimides
Despite their rapid kinetics, traditional maleimide-thiol conjugates are susceptible to a retro-Michael reaction, especially in the presence of other thiols like glutathione in vivo. This can lead to premature drug deconjugation. However, the resulting thiosuccinimide ring can undergo hydrolysis to form a stable, ring-opened succinamic acid derivative that is resistant to this reversal. This hydrolysis is a key factor in stabilizing the linkage.
More advanced linkers have been developed to overcome this stability issue from the outset.
Caption: Competing reaction pathways for a maleimide-thiol conjugate in vivo.
| Linker Type | Stability Characteristic | Half-life / Stability Metric | Reference |
| Conventional Maleimide | Susceptible to retro-Michael reaction | Half-lives can range from a day to several weeks | |
| Hydrolyzed Maleimide | Ring-opened structure is highly stable | Half-lives of over two years | |
| Thiazine-forming | Forms a stable thiazine structure with N-terminal cysteine | Over 20 times less susceptible to glutathione adduct formation | |
| Next-Gen Maleimides (NGM) | Designed for increased stability and controlled hydrolysis | Highly stable in blood serum conditions | |
| Table 2. Comparison of the stability of various maleimide-based bioconjugates. |
The Role of the PEG3 Spacer
The discrete length of the PEG3 spacer offers a balance between providing hydrophilicity and maintaining a compact structure. Hydrophilic linkers are crucial for mitigating the aggregation often caused by conjugating hydrophobic drug payloads to antibodies. The length of the PEG chain can significantly impact the conjugate's properties. While longer PEG chains (e.g., PEG12, PEG24) can further improve solubility and circulation half-life, they can also sometimes negatively affect binding affinity or cytotoxicity. The PEG3 spacer provides sufficient distance to prevent steric hindrance without being excessively bulky.
| Property | Effect of PEG3 Spacer | Comparison to Alternatives | Reference |
| Solubility | Increases hydrophilicity of the conjugate | More effective than simple alkyl chains; less dramatic than long-chain PEGs (e.g., PEG24) | |
| Pharmacokinetics | Can improve in vivo performance by reducing aggregation | Longer PEGs can lead to slower clearance rates, but may also reduce potency | |
| Binding Affinity | Provides optimal spacing to avoid steric hindrance | Shorter linkers can sometimes lead to higher binding affinity (lower IC50) if the payload interferes with binding | |
| Immunogenicity | PEGylation is known to reduce the immunogenicity of proteins | Generally considered non-immunogenic and biocompatible | |
| Table 3. Functional comparison of the PEG3 spacer against other linker types. |
Experimental Protocols
Detailed methodologies are essential for the successful application of this compound in bioconjugation.
Protocol 1: Two-Step Antibody-Drug Conjugation
This protocol describes the site-specific conjugation of a payload to an antibody with engineered cysteine residues using Mal-PEG3-NH2.
Materials:
-
Antibody with available thiol groups (e.g., a THIOMAB™)
-
This compound linker
-
NHS-activated payload (e.g., NHS-MMAE)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2, with 1 mM EDTA
-
Activation Buffer: Anhydrous DMSO or DMF
-
Quenching Reagent: 1 M Tris-HCl, pH 8.0
-
Purification: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)
Procedure:
-
Antibody Preparation: If necessary, reduce interchain disulfide bonds using a mild reducing agent like TCEP. Immediately purify the reduced antibody via SEC into the Reaction Buffer to remove excess TCEP.
-
Linker Conjugation (Maleimide-Thiol Reaction):
-
Dissolve this compound in the Reaction Buffer.
-
Add a 5-10 fold molar excess of the linker to the reduced antibody solution.
-
Incubate at 4°C for 2-4 hours or at room temperature for 1 hour with gentle mixing.
-
-
Purification: Remove excess linker by passing the reaction mixture through an SEC column, eluting with Reaction Buffer.
-
Payload Activation and Conjugation (Amine-NHS Reaction):
-
Dissolve the NHS-activated payload in anhydrous DMSO.
-
Add a 3-5 fold molar excess of the activated payload to the antibody-linker conjugate.
-
Incubate at room temperature for 2 hours with gentle mixing.
-
-
Quenching: Add quenching reagent to a final concentration of 50 mM to consume any unreacted NHS ester.
-
Final Purification: Purify the final ADC using an SEC column to remove unreacted payload and quenching reagent.
-
Characterization: Analyze the final conjugate by HIC-HPLC to determine the drug-to-antibody ratio (DAR) and by SEC-HPLC to assess aggregation.
Protocol 2: Assessing Conjugate Stability via Thiol Challenge
Materials:
-
Purified ADC
-
Human or mouse plasma, or PBS containing 5 mM glutathione
-
Analysis: LC-MS or HIC-HPLC
Procedure:
-
Incubate the purified ADC in plasma or glutathione-containing buffer at 37°C.
-
At various time points (e.g., 0, 24, 48, 96 hours), take an aliquot of the mixture.
-
Immediately analyze the aliquot by LC-MS to measure the amount of deconjugated payload or by HIC-HPLC to observe the change in the average DAR over time.
-
Plot the percentage of remaining conjugated drug versus time to determine the stability profile of the conjugate.
Visualization of Experimental Workflow
Caption: A typical experimental workflow for creating an ADC with Mal-PEG3-NH2.
Conclusion
This compound is a powerful and versatile heterobifunctional linker that offers significant advantages for bioconjugation. Its maleimide group provides rapid and specific coupling to thiols, while the discrete PEG3 spacer enhances solubility and provides critical spatial separation without excessive bulk. While the stability of the resulting thioether bond requires consideration, the potential for hydrolysis to a more stable form mitigates this concern for many applications. When compared to alternatives, Mal-PEG3-NH2 offers superior reaction kinetics over other Michael acceptors. The choice between it and next-generation, more stable linkers will depend on the specific stability requirements of the final conjugate. This guide provides the comparative data and protocols necessary for researchers to make an informed decision, leveraging the strategic benefits of Mal-PEG3-NH2 to advance the development of novel bioconjugates.
References
- 1. benchchem.com [benchchem.com]
- 3. Monodispersed Maleimide(Mal) PEG - Biopharma PEG [biochempeg.com]
- 4. murthylab.berkeley.edu [murthylab.berkeley.edu]
- 5. Maleimide cross-linked bioactive PEG hydrogel exhibits improved reaction kinetics and cross-linking for cell encapsulation and in-situ delivery - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Mal-PEG3-NH2 TFA and SMCC Linkers for Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the choice of linker is a critical determinant of the efficacy and safety of an antibody-drug conjugate (ADC). This guide provides an objective comparison of two prominent non-cleavable linkers: the traditional succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) and the polyethylene glycol (PEG)-containing Maleimide-PEG3-NH2 TFA salt (Mal-PEG3-NH2). This comparison is based on available experimental data to inform the rational design of next-generation ADCs.
Introduction to the Linkers
Both SMCC and Mal-PEG3-NH2 are heterobifunctional crosslinkers that utilize a maleimide group to react with thiol residues on a monoclonal antibody (mAb), typically generated by the reduction of interchain disulfide bonds. The other end of the linker is designed to attach to the cytotoxic payload. The key distinction lies in the incorporation of a short, hydrophilic PEG spacer in Mal-PEG3-NH2.
SMCC is a widely used, hydrophobic, non-cleavable linker. Its rigid cyclohexane ring contributes to stability. However, the thioether bond formed between the maleimide and the antibody's cysteine is susceptible to a retro-Michael reaction, which can lead to premature drug release.
Mal-PEG3-NH2 , on the other hand, incorporates a three-unit polyethylene glycol (PEG3) chain. This PEG spacer is intended to enhance the hydrophilicity and solubility of the resulting ADC, potentially improving its pharmacokinetic profile and reducing aggregation, especially when working with hydrophobic payloads.
Quantitative Data Comparison
Direct head-to-head studies comparing ADCs constructed with Mal-PEG3-NH2 and SMCC using the identical antibody and payload are limited in publicly available literature. However, by examining studies that compare PEGylated and non-PEGylated maleimide linkers, we can infer the likely performance differences.
Table 1: In Vitro Cytotoxicity
| Linker | Antibody-Payload | Cell Line | IC50 (ng/mL) | Reference |
| SMCC | ZHER2-MMAE | NCI-N87 (HER2-positive) | ~10 | [1] |
| PEGylated (10 kDa) | ZHER2-MMAE | NCI-N87 (HER2-positive) | ~220 | [1] |
Note: This data is from a study on affibody-drug conjugates, which are smaller than full antibodies, but illustrates the potential impact of PEGylation on in vitro potency. The significant increase in IC50 for the PEGylated conjugate suggests that the addition of a large PEG chain can reduce cytotoxicity.
Table 2: In Vivo Stability
| Linker Type | ADC | Animal Model | Payload Loss (after 7 days) | Reference |
| Conventional Maleimide (mc) | anti-CD30-MMAE | Rat | High (significant deconjugation) | [2] |
| Self-Stabilizing Maleimide | anti-CD30-MMAE | Rat | Low (minimal deconjugation) | [2] |
Note: While this study does not directly compare SMCC to a PEGylated maleimide, it highlights the inherent instability of the conventional maleimide linkage, which is present in SMCC. PEGylation is a strategy to improve the overall properties of the ADC, but advanced maleimide chemistries are designed to directly address the instability of the thioether bond.
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and evaluation of ADCs. Below are representative protocols for key experiments.
Protocol 1: ADC Conjugation via SMCC
Objective: To conjugate a thiol-containing payload to a monoclonal antibody using the SMCC linker.
Materials:
-
Monoclonal antibody (mAb) in phosphate-buffered saline (PBS)
-
SMCC linker dissolved in an organic solvent (e.g., DMSO)
-
Thiol-containing cytotoxic payload
-
Reducing agent (e.g., TCEP)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Reduction: Incubate the mAb with a molar excess of TCEP at 37°C for 1-2 hours to reduce the interchain disulfide bonds.
-
Buffer Exchange: Remove excess TCEP by buffer exchange into a conjugation buffer (e.g., PBS with EDTA, pH 7.2-7.5).
-
Linker-Payload Preparation: In a separate reaction, conjugate the SMCC linker to the cytotoxic payload according to the payload's specific chemistry.
-
Conjugation: Add a molar excess of the SMCC-payload conjugate to the reduced antibody. Incubate at 4°C overnight or at room temperature for 2-4 hours.
-
Quenching: Add a quenching reagent to cap any unreacted maleimide groups.
-
Purification: Purify the ADC from unconjugated linker-payload and other impurities using size-exclusion chromatography.
-
Characterization: Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy or hydrophobic interaction chromatography (HIC).
Protocol 2: ADC Conjugation via Mal-PEG3-NH2 TFA
Objective: To conjugate a cytotoxic payload to a monoclonal antibody using the Mal-PEG3-NH2 linker.
Materials:
-
Monoclonal antibody (mAb) in PBS
-
This compound salt
-
Cytotoxic payload with a reactive group for amine conjugation (e.g., NHS ester)
-
Reducing agent (e.g., TCEP)
-
Activation and coupling reagents for payload attachment to the linker's amine group
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Linker-Payload Synthesis: a. Dissolve the cytotoxic payload (with an appropriate activating group) and this compound in a suitable anhydrous solvent (e.g., DMF). b. Add a non-nucleophilic base (e.g., DIPEA) to neutralize the TFA salt. c. Add a coupling agent if necessary and stir the reaction at room temperature until completion. d. Purify the Maleimide-PEG3-Payload conjugate.
-
Antibody Reduction: Follow the same procedure as in Protocol 1.
-
Buffer Exchange: Follow the same procedure as in Protocol 1.
-
Conjugation: Add a molar excess of the Maleimide-PEG3-Payload conjugate to the reduced antibody. Incubate at 4°C overnight or at room temperature for 2-4 hours.
-
Quenching: Add a quenching reagent to cap any unreacted maleimide groups.
-
Purification: Purify the ADC using size-exclusion chromatography.
-
Characterization: Determine the DAR as described in Protocol 1.
Visualization of Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate the chemical structures and reaction pathways.
Caption: Chemical components of the SMCC linker.
Caption: Chemical components of the Mal-PEG3-NH2 linker.
Caption: General workflow for ADC synthesis.
References
Characterizing Mal-PEG3-NH2 TFA Conjugates: A Comparative Guide to Mass Spectrometry
For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is essential for ensuring product quality, efficacy, and safety. The Mal-PEG3-NH2 TFA linker is a discrete polyethylene glycol (dPEG®) reagent used to connect molecules to cysteine residues in proteins and peptides. Its defined molecular weight simplifies analysis compared to traditional polydisperse PEGs. Mass spectrometry is the primary and most definitive method for characterizing these conjugates, providing precise mass information and confirming successful conjugation.
This guide compares the two most common mass spectrometry techniques, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization Liquid Chromatography-Mass Spectrometry (ESI-LC/MS), for the characterization of this compound conjugates. It also briefly discusses alternative methods that can provide complementary information.
Mass Spectrometry for Conjugate Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound conjugates, it is used to:
-
Confirm Covalent Conjugation: By detecting the expected mass increase corresponding to the addition of the Mal-PEG3-NH2 linker to the peptide or protein.
-
Assess Purity: By identifying the presence of unconjugated starting materials or side products.
-
Characterize Potential Side Reactions: The maleimide-thiol reaction can sometimes lead to side products, such as the hydrolysis of the maleimide ring or retro-Michael addition, which can be detected by mass spectrometry.[1][2]
Quantitative Data Presentation
To illustrate the data obtained from mass spectrometry, let's consider a hypothetical conjugation of a model cysteine-containing peptide, "TestPeptide-SH" (sequence: GCGGGC; Molecular Formula: C15H25N7O8S; Average Molecular Weight: 495.47 Da), with this compound (Molecular Formula of free base: C12H20N2O5; Molecular Weight of free base: 272.30 Da).
Table 1: Theoretical and Observed Masses of Reactants and Product
| Analyte | Theoretical Average Molecular Weight (Da) | Observed m/z (MALDI-TOF, [M+H]+) | Observed m/z (ESI-MS, [M+H]+) |
| TestPeptide-SH | 495.47 | 496.5 | 496.5 |
| Mal-PEG3-NH2 | 272.30 | 273.3 | 273.3 |
| TestPeptide-S-Mal-PEG3-NH2 | 767.77 | 768.8 | 768.8 |
Note: The observed m/z values are for the protonated molecules ([M+H]+). The slight difference from the theoretical average molecular weight is due to the mass of the proton and isotopic distribution.
Comparison of Mass Spectrometry Techniques
Both MALDI-TOF and ESI-LC/MS are well-suited for the analysis of Mal-PEG3-NH2 conjugates, but they have different strengths and are often used to answer different analytical questions.
Table 2: Performance Comparison of MALDI-TOF and ESI-LC/MS
| Feature | MALDI-TOF MS | ESI-LC/MS |
| Principle | Co-crystallization of the analyte with a matrix, followed by laser desorption and ionization. | Generation of charged droplets from a liquid stream, followed by solvent evaporation to produce gas-phase ions. |
| Sample Throughput | High | Moderate |
| Coupling to LC | Possible (offline) | Standard (online) |
| Mass Accuracy | Good to Excellent | Excellent |
| Resolution | Good to Excellent | Excellent |
| Sensitivity | High (femtomole to attomole) | High (picomole to femtomole) |
| Tolerance to Buffers/Salts | High | Low (requires volatile buffers) |
| Information Provided | Primarily molecular weight of intact species. | Molecular weight, purity, and separation of complex mixtures. Can be coupled with tandem MS (MS/MS) for structural elucidation. |
MALDI-TOF Mass Spectrometry
MALDI-TOF is often used for rapid screening and confirmation of conjugation. Its high throughput and tolerance to salts and buffers make it a convenient tool for quickly assessing the outcome of a conjugation reaction. For discrete PEGs, MALDI-TOF can provide clear spectra with distinct peaks for the starting materials and the final product.[3][4]
ESI-LC/MS
ESI-LC/MS is the preferred method for in-depth characterization.[3] The coupling of liquid chromatography with mass spectrometry allows for the separation of the conjugate from unreacted starting materials and side products before detection. This provides a more detailed picture of the sample's purity and heterogeneity. High-resolution ESI instruments, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers, provide highly accurate mass measurements, which are crucial for confirming the elemental composition of the conjugate.
Experimental Protocols
Conjugation of a Model Peptide with this compound
-
Peptide Preparation: Dissolve the cysteine-containing peptide in a degassed, thiol-free buffer (e.g., phosphate-buffered saline, pH 7.0-7.5) to a concentration of 1-5 mg/mL.
-
Linker Preparation: Dissolve this compound in the same buffer to create a stock solution (e.g., 10 mg/mL).
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the peptide solution.
-
Incubation: Gently mix the reaction and incubate at room temperature for 2-4 hours or overnight at 4°C.
-
Quenching (Optional): The reaction can be quenched by adding a small molecule thiol, such as L-cysteine.
-
Purification: The final conjugate can be purified by size-exclusion chromatography or reversed-phase HPLC to remove excess linker and unreacted peptide.
MALDI-TOF MS Protocol
-
Matrix Solution Preparation: Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) for peptides, in 50% acetonitrile/0.1% trifluoroacetic acid (TFA).
-
Sample Preparation: Mix the purified conjugate solution (or a small aliquot of the reaction mixture) with the matrix solution at a 1:1 ratio.
-
Spotting: Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.
-
Data Acquisition: Analyze the sample using a MALDI-TOF mass spectrometer in positive ion reflector mode.
ESI-LC/MS Protocol
-
Sample Preparation: Dilute the purified conjugate in an MS-compatible solvent, such as 0.1% formic acid in water/acetonitrile.
-
LC Separation:
-
Column: A reversed-phase C18 column suitable for peptide separations.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 60% B over a suitable time (e.g., 30 minutes).
-
Flow Rate: 0.2-0.4 mL/min.
-
-
MS Analysis:
-
Ionization Mode: Positive Electrospray Ionization (ESI).
-
Mass Analyzer: Q-TOF or Orbitrap.
-
Scan Range: m/z 100-2000.
-
Data Acquisition: Acquire full scan MS data. If necessary, perform tandem MS (MS/MS) for structural confirmation.
-
Alternative Characterization Methods
While mass spectrometry is the gold standard, other techniques can provide valuable, albeit less direct, information.
Table 3: Comparison with Alternative Techniques
| Technique | Principle | Advantages | Limitations |
| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | Can resolve conjugate from starting materials; useful for purity assessment. | Provides indirect evidence of conjugation (retention time shift); does not confirm mass. |
| Size-Exclusion Chromatography (SEC) | Separation based on hydrodynamic volume. | Can separate conjugate from smaller unreacted linkers. | Low resolution for species of similar size; provides an estimate of size, not exact mass. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information. | Can confirm the covalent linkage and identify the site of conjugation. | Lower sensitivity than MS; complex spectra for large molecules. |
Visualizing the Workflow
References
Navigating the Maze of Serum Stability: A Comparative Guide to Mal-PEG3-NH2 TFA-linked Conjugates
For researchers, scientists, and drug development professionals, the stability of a bioconjugate in serum is a critical parameter that can dictate its therapeutic efficacy and safety profile. This guide provides an in-depth comparison of the serum stability of Mal-PEG3-NH2 TFA-linked conjugates against alternative linker technologies, supported by experimental data and detailed protocols to aid in the rational design of long-circulating and effective biotherapeutics.
The Achilles' heel of traditional maleimide-based bioconjugates is the potential for premature cleavage of the thioether bond formed between the maleimide and a thiol group on a biomolecule, such as a cysteine residue on an antibody. This instability in the physiological environment of serum, which is rich in thiol-containing molecules like albumin and glutathione, can lead to off-target toxicity and a reduced therapeutic window. The primary mechanism of this degradation is a retro-Michael reaction, which results in deconjugation of the payload.
However, the story of maleimide conjugate stability is one of nuance. The succinimide ring formed upon conjugation can undergo hydrolysis, a process that, counterintuitively, leads to a more stable, ring-opened succinamic acid thioether structure that is resistant to the retro-Michael reaction.[1][2][3][4][5] The rate of this stabilizing hydrolysis is influenced by the substituents on the maleimide nitrogen. This has led to the development of "next-generation" maleimides, such as N-aryl maleimides, which are designed to promote rapid hydrolysis post-conjugation, thereby enhancing in vivo stability.
Comparative Serum Stability Data
The following table summarizes quantitative data from various studies comparing the serum stability of different linker technologies. It is important to note that while specific data for this compound was not found, the data for other N-alkyl maleimides (which Mal-PEG3-NH2 belongs to) and next-generation maleimides can serve as a valuable benchmark.
| Linker Type | Model System | Incubation Time (days) | % Intact Conjugate | Reference(s) |
| Traditional N-Alkyl Maleimide | ADC in human plasma | 7 | ~50% | |
| ADC in thiol-containing buffer | 7 | 33-65% | ||
| Next-Generation N-Aryl Maleimide | ADC in human plasma | 7 | >80% | |
| "Bridging" Disulfide | ADC in human plasma | 7 | >95% | |
| Thiol-ene Reaction (Thioether) | ADC in human plasma | 7 | >90% | |
| Phenyloxadiazole Sulfone | Antibody conjugate in human plasma | 3 | ~80% (at a labile site) |
Key Observations:
-
Conventional N-alkyl maleimide-based conjugates can exhibit significant degradation in plasma, with a substantial portion of the conjugate being cleaved over a one-week period.
-
Next-generation N-aryl maleimides demonstrate markedly improved stability, with over 80% of the conjugate remaining intact after seven days in serum.
-
Alternative linker technologies, such as "bridging" disulfides and those forming thioether bonds via thiol-ene reactions, show excellent plasma stability, with minimal degradation observed over a week.
-
The site of conjugation on a protein can also influence the stability of a maleimide-based conjugate.
Experimental Protocols for Assessing Serum Stability
Accurate assessment of conjugate stability is paramount for the development of safe and effective biotherapeutics. Below are detailed methodologies for key experiments to evaluate the stability of bioconjugates in serum.
Protocol 1: In Vitro Serum Stability Assessment using LC-MS
This protocol describes a general method for determining the in vitro stability of a bioconjugate in serum using liquid chromatography-mass spectrometry (LC-MS).
Objective: To quantify the amount of intact bioconjugate over time when incubated in serum at physiological temperature.
Materials:
-
Test bioconjugate (e.g., this compound-linked antibody-drug conjugate)
-
Human or mouse serum (commercially available)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Affinity capture beads (e.g., Protein A/G magnetic beads for antibodies)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Elution buffer (e.g., low pH glycine buffer or a denaturing buffer)
-
Neutralization buffer (if using a low pH elution buffer)
-
LC-MS system (e.g., a high-resolution mass spectrometer coupled to a UPLC system)
Procedure:
-
Incubation:
-
Dilute the test bioconjugate to a final concentration of 100 µg/mL in pre-warmed (37°C) serum.
-
Incubate the samples at 37°C in a controlled environment.
-
At designated time points (e.g., 0, 24, 48, 96, and 168 hours), withdraw an aliquot of the serum mixture and immediately store it at -80°C to quench any further reaction.
-
-
Affinity Capture:
-
Thaw the serum samples on ice.
-
Add an appropriate amount of affinity capture beads to each sample.
-
Incubate the samples with the beads for 1-2 hours at 4°C with gentle mixing to allow the bioconjugate to bind to the beads.
-
Place the tubes on a magnetic rack and discard the supernatant.
-
Wash the beads three times with wash buffer.
-
-
Elution:
-
Add elution buffer to the beads and incubate for a short period to release the bound bioconjugate.
-
Collect the eluate containing the purified bioconjugate.
-
If necessary, neutralize the eluate with a neutralization buffer.
-
-
LC-MS Analysis:
-
Analyze the purified samples by LC-MS. The chromatographic method should be able to separate the intact bioconjugate from any degradation products.
-
The mass spectrometer will be used to identify and quantify the intact bioconjugate based on its mass-to-charge ratio.
-
The percentage of intact conjugate at each time point is calculated relative to the amount at time zero.
-
Protocol 2: In Vitro Serum Stability Assessment using ELISA
This protocol provides an alternative method for assessing serum stability using an enzyme-linked immunosorbent assay (ELISA), which can be a more accessible technique for some laboratories.
Objective: To quantify the amount of intact bioconjugate over time using an antigen-capture ELISA.
Materials:
-
Test bioconjugate (antibody-based)
-
Human or mouse serum
-
ELISA plates
-
Capture antibody (binds to the antibody portion of the conjugate)
-
Detection antibody (binds to the payload portion of the conjugate, HRP-conjugated)
-
Blocking buffer (e.g., 3% BSA in PBS)
-
Wash buffer (PBST: PBS with 0.05% Tween-20)
-
Substrate for HRP (e.g., TMB)
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Incubation:
-
Follow the same incubation procedure as described in Protocol 1.
-
-
ELISA Plate Preparation:
-
Coat the ELISA plates with the capture antibody overnight at 4°C.
-
Wash the plates with PBST.
-
Block the plates with blocking buffer for 1-2 hours at room temperature.
-
-
Sample Analysis:
-
Add serial dilutions of the serum samples from the different time points to the coated and blocked ELISA plates.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plates thoroughly with PBST.
-
Add the HRP-conjugated detection antibody and incubate for 1 hour at room temperature.
-
Wash the plates with PBST.
-
Add the TMB substrate and incubate until a color develops.
-
Stop the reaction with the stop solution.
-
-
Data Analysis:
-
Read the absorbance at 450 nm using a plate reader.
-
The amount of intact conjugate is proportional to the absorbance signal.
-
Calculate the percentage of intact conjugate remaining at each time point relative to the time-zero sample.
-
Visualizing the Workflow and Chemical Pathways
To better understand the processes involved in assessing serum stability and the chemical transformations of the linkers, the following diagrams are provided.
Caption: Experimental workflow for assessing the serum stability of bioconjugates.
Caption: Chemical pathways of maleimide conjugate stability and alternatives.
References
Validating the Functional Activity of Mal-PEG3-NH2 TFA Conjugates: A Comparative Guide
For researchers and professionals in drug development, the validation of bioconjugate activity is a critical step to ensure efficacy and safety. Mal-PEG3-NH2 TFA is a heterobifunctional linker, featuring a maleimide group for selective conjugation to thiol groups (e.g., on cysteine residues of proteins) and a primary amine for further functionalization. This guide provides a comparative overview of functional assays to validate the activity of this compound conjugates, offering detailed experimental protocols and data presentation to facilitate informed decisions.
Comparative Analysis of Functional Validation Assays
The functional validation of a this compound conjugate extends beyond simple confirmation of conjugation. It requires a multi-faceted approach to assess conjugation efficiency, conjugate stability, and the preservation of the biological activity of the conjugated molecule.
Table 1: Comparison of Conjugation Efficiency and Stability Assays
| Assay | Principle | Parameter Measured | Advantage | Disadvantage | Alternative Linker Performance (e.g., Mono-Sulfone-PEG) |
| Thiol Quantification Assay (e.g., Measure-iT) [1] | A fluorescent dye reacts with free thiols. The reduction in fluorescence corresponds to thiol consumption during conjugation. | Reaction kinetics and conjugation efficiency. | Quantitative and rapid. | Indirect measurement; potential for interference from other reducing agents. | Similar efficiency, but may exhibit slower kinetics. |
| SDS-PAGE Analysis [1] | Separates molecules based on molecular weight. A successful conjugation results in a higher molecular weight band. | Confirmation of conjugation and estimation of purity. | Simple, visual confirmation. | Not precisely quantitative; may not resolve small PEG additions. | Similar results expected. |
| Mass Spectrometry (e.g., LC-QToF-MS) [2] | Measures the mass-to-charge ratio of molecules to confirm the precise molecular weight of the conjugate. | Absolute confirmation of conjugation and drug-to-antibody ratio (DAR). | Highly accurate and provides detailed structural information. | Requires specialized equipment and expertise. | Applicable to any linker. |
| In Vitro Stability Assay (vs. GSH) [3] | The conjugate is incubated with a high concentration of a competing thiol like glutathione (GSH), and deconjugation is monitored over time. | Stability of the maleimide-thiol bond. | Mimics an in vivo reductive environment. | Can be time-consuming. | Mono-sulfone-PEG conjugates are generally more stable and show less deconjugation.[3] |
Table 2: Comparison of In Vitro Functional Assays for Bioconjugates
| Assay | Principle | Parameter Measured | Application Example | Advantage | Disadvantage |
| Cell Viability (MTT/MTS) Assay | Measures the metabolic activity of cells, which is proportional to the number of viable cells. | Cytotoxicity of the conjugate. | Antibody-Drug Conjugates (ADCs). | High-throughput and quantitative. | Indirect measure of cell death; can be affected by metabolic changes. |
| Cell Binding Assay (Flow Cytometry) | A fluorescently labeled secondary antibody detects the conjugate bound to cell surface receptors. | Target binding affinity. | Targeted drug delivery systems. | Quantitative and can analyze individual cells. | Requires cell surface targets. |
| Cellular Internalization Assay | The conjugate is labeled with a pH-sensitive or fluorescent dye, and its uptake into cells is monitored by microscopy or flow cytometry. | Efficiency of cellular uptake. | Drug and gene delivery. | Provides direct evidence of internalization. | Can be complex to set up and interpret. |
| Receptor Binding Assay | Measures the ability of the conjugate to bind to its specific receptor, often in a competitive format with a known ligand. | Receptor binding affinity and specificity. | Peptide-drug conjugates. | Highly specific and sensitive. | Requires purified receptors and labeled ligands. |
Experimental Protocols
Protocol 1: Thiol Quantification for Conjugation Efficiency
-
Reagent Preparation : Prepare a standard curve of the thiol-containing molecule (e.g., peptide or protein) in a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
Reaction Setup : Initiate the conjugation reaction by mixing the thiol-containing molecule with this compound at a defined molar ratio.
-
Time Points : At various time points (e.g., 0, 10, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Quenching : Immediately quench the reaction in the aliquot, for example, by adding an excess of a non-interfering thiol like N-ethylmaleimide.
-
Assay : Add a thiol-reactive fluorescent dye (e.g., from a Measure-iT kit) to the quenched aliquots and the standards.
-
Measurement : Measure the fluorescence using a microplate reader.
-
Calculation : Calculate the percentage of unreacted thiols at each time point by comparing the sample fluorescence to the standard curve. The conjugation efficiency is 100% minus the percentage of unreacted thiols.
Protocol 2: Cell Viability (MTS) Assay for Cytotoxicity
-
Cell Seeding : Seed target cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with serial dilutions of the this compound conjugate, the unconjugated drug, and a vehicle control.
-
Incubation : Incubate the plate for a specified period (e.g., 48-72 hours) under standard cell culture conditions.
-
MTS Reagent Addition : Add MTS reagent to each well and incubate for 1-4 hours, allowing viable cells to convert the MTS tetrazolium salt into a colored formazan product.
-
Absorbance Reading : Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis : Normalize the absorbance values to the vehicle control to determine the percentage of cell viability for each concentration. Calculate the IC50 value (the concentration at which 50% of cell growth is inhibited).
Visualizing Workflows and Pathways
To better understand the processes involved in validating this compound conjugates, the following diagrams illustrate key workflows and concepts.
The diagram above outlines the overall process from conjugation to functional validation and subsequent applications.
This flowchart details the sequential steps involved in performing a typical MTS assay to determine the cytotoxic activity of a conjugate.
Conclusion
The validation of this compound conjugates is a comprehensive process that is essential for advancing drug development and research. By employing a combination of assays to assess conjugation efficiency, stability, and functional activity, researchers can gain a thorough understanding of their bioconjugate's performance. The choice of assays should be tailored to the specific application of the conjugate. For instance, while stability is a universal concern, cytotoxicity assays are paramount for ADCs, whereas binding and uptake assays are more critical for targeted delivery systems. This guide provides the foundational knowledge and protocols to design and execute a robust validation strategy for your this compound conjugates.
References
- 1. Maleimide cross-linked bioactive PEG hydrogel exhibits improved reaction kinetics and cross-linking for cell encapsulation and in-situ delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit [frontiersin.org]
The Influence of PEG Linker Length on Drug Delivery: A Comparative Analysis
For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical step in the design of effective drug delivery systems. Among the various options, polyethylene glycol (PEG) linkers are widely utilized due to their biocompatibility, hydrophilicity, and ability to improve the pharmacokinetic profile of therapeutic agents. The length of the PEG linker is a crucial parameter that can significantly impact the efficacy, stability, and targeting of a drug conjugate. This guide provides a comparative analysis of different length PEG linkers, supported by experimental data, to inform the rational design of next-generation drug delivery vehicles.
The length of a PEG linker can dramatically alter the physicochemical properties of a drug conjugate, influencing its behavior in biological systems. Longer PEG chains can increase the hydrodynamic radius of the conjugate, which often leads to reduced renal clearance and a longer circulation half-life.[1][2] This extended presence in the bloodstream can enhance the probability of the drug reaching its target site. Conversely, shorter PEG linkers may be advantageous in creating more compact conjugates and can sometimes lead to better stability.[3][4] The optimal PEG linker length is often a balance between these factors and is dependent on the specific drug, targeting moiety, and desired therapeutic outcome.[3]
Comparative Analysis of PEG Linker Length on In Vivo Performance
The length of the PEG linker has been shown to have a direct impact on the in vivo performance of drug delivery systems, affecting clearance rates, tumor accumulation, and overall therapeutic efficacy.
Impact on Antibody-Drug Conjugate (ADC) Clearance
In the context of ADCs, the length of the PEG linker can significantly influence the rate at which the conjugate is cleared from circulation. Longer PEG chains tend to decrease the clearance rate, thereby increasing the exposure of the target tissue to the therapeutic agent.
| PEG Linker Length | Clearance Rate (mL/kg/day) | Fold Change vs. Non-PEGylated | Reference Molecule |
| No PEG | ~8.5 | 1.0 | Non-binding IgG-MMAE |
| PEG2 | ~7.0 | 0.82 | Non-binding IgG-MMAE |
| PEG4 | ~5.5 | 0.65 | Non-binding IgG-MMAE |
| PEG6 | ~4.0 | 0.47 | Non-binding IgG-MMAE |
| PEG8 | ~2.5 | 0.29 | Non-binding IgG-MMAE |
| PEG12 | ~2.5 | 0.29 | Non-binding IgG-MMAE |
| PEG24 | ~2.5 | 0.29 | Non-binding IgG-MMAE |
| Data synthesized from a study on non-binding IgG conjugated to MMAE with a drug-to-antibody ratio (DAR) of 8. |
Influence on Liposomal Drug Delivery and Tumor Targeting
For liposomal drug delivery systems, the length of the PEG linker used to attach a targeting ligand, such as folate, can significantly affect the system's ability to accumulate in tumor tissues and exert its antitumor activity.
| PEG Linker Length (in Folate-Liposomes) | Tumor Accumulation (in vivo) | Reduction in Tumor Size |
| 2 kDa (Dox/FL-2K) | Significant increase over non-targeted liposomes | - |
| 5 kDa (Dox/FL-5K) | Increased compared to 2 kDa | - |
| 10 kDa (Dox/FL-10K) | Highest level of tumor accumulation | >40% reduction compared to 2K and 5K groups |
| Data from a study on doxorubicin-loaded, folate-conjugated liposomes. |
It is important to note that in vitro studies did not show a significant difference in cellular uptake between the different PEG linker lengths, highlighting the critical role of the in vivo environment in revealing the impact of linker length on targeting efficiency.
Experimental Workflows and Methodologies
The following sections detail common experimental protocols used to synthesize and evaluate drug conjugates with varying PEG linker lengths.
General Workflow for Antibody-Drug Conjugate (ADC) Synthesis and Characterization
The synthesis and characterization of ADCs with different PEG linkers is a multi-step process that requires careful control over reaction conditions to achieve the desired product.
Caption: General workflow for the synthesis and characterization of ADCs with varying PEG linker lengths.
-
Antibody Reduction: A monoclonal antibody is partially reduced to expose free sulfhydryl groups for conjugation. This is often achieved using a reducing agent like tris(2-carboxyethyl)phosphine (TCEP).
-
Drug-Linker Preparation: The PEGylated linker-payload construct is synthesized separately. A PEG linker of a defined length (e.g., PEG4, PEG8, PEG24) is functionalized with a reactive group (e.g., maleimide) for antibody conjugation and another for payload attachment.
-
Conjugation: The activated drug-linker is added to the reduced antibody solution and incubated to allow for the formation of a stable covalent bond.
-
Purification: The resulting ADC is purified to remove unreacted drug-linker and other reagents, typically using size-exclusion chromatography (SEC).
The DAR is a critical quality attribute of an ADC that influences its efficacy and toxicity.
-
UV-Vis Spectroscopy:
-
Measure the absorbance of the ADC solution at two wavelengths: 280 nm (for the antibody) and a wavelength where the drug has maximum absorbance.
-
Calculate the concentrations of the antibody and the drug using their respective extinction coefficients and the Beer-Lambert law.
-
The DAR is the molar ratio of the drug to the antibody.
-
-
Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on the number of conjugated drug molecules, as each added drug-linker moiety increases the hydrophobicity of the antibody. An SEC-purified ADC sample is injected onto an HIC column with a decreasing salt gradient.
Workflow for In Vivo Efficacy Studies
Evaluating the in vivo efficacy of drug conjugates with different PEG linkers is essential to determine their therapeutic potential.
Caption: A typical workflow for an in vivo efficacy study comparing ADCs with different PEG linkers.
-
Tumor Model Establishment: Tumor cells are implanted into immunocompromised mice to establish xenograft tumors.
-
Group Randomization: Once tumors reach a predetermined size, the animals are randomized into different treatment groups, including a control group and groups for each ADC with a different PEG linker length.
-
Treatment Administration: The ADCs are administered to the mice, typically via intravenous injection.
-
Monitoring: Tumor volume and body weight are measured regularly throughout the study.
-
Endpoint: The study is concluded when tumors in the control group reach a specified size or at a predetermined time point.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.
Conclusion
The length of the PEG linker is a critical design parameter in the development of drug delivery systems. Experimental evidence clearly demonstrates that varying the PEG linker length can have profound effects on the pharmacokinetics, tumor targeting, and therapeutic efficacy of drug conjugates. While longer PEG linkers generally lead to prolonged circulation and improved tumor accumulation, the optimal length is highly dependent on the specific application and must be determined empirically. The experimental protocols and workflows outlined in this guide provide a framework for the systematic evaluation of different PEG linker lengths to enable the rational design of more effective and safer targeted therapies.
References
A Comparative Guide to the Pharmacokinetics of Mal-PEG3-NH2 TFA-Modified Proteins
For researchers, scientists, and drug development professionals, optimizing the pharmacokinetic (PK) profile of therapeutic proteins is a critical step in developing effective and safe biologics. Modification of proteins with polyethylene glycol (PEG), or PEGylation, is a widely adopted strategy to enhance their in vivo performance. The choice of the PEG linker is crucial as it can significantly impact the stability, bioavailability, and overall pharmacokinetic properties of the conjugated protein.
This guide provides an objective comparison of proteins modified with Mal-PEG3-NH2 TFA (a short-chain maleimide-activated PEG linker) and other common alternatives. The information presented is supported by experimental data from published studies to aid in the rational design and evaluation of PEGylated protein therapeutics.
Data Presentation: A Comparative Look at Linker Stability and Pharmacokinetics
The stability of the linkage between the PEG molecule and the protein is a key determinant of the conjugate's in vivo fate. Maleimide-based linkers, such as Mal-PEG3-NH2, react with free sulfhydryl groups on cysteine residues. While this provides site-specific conjugation, the resulting thioether bond can be susceptible to degradation in vivo.
Table 1: In Vitro Stability Comparison of Maleimide-PEG vs. Mono-Sulfone-PEG Conjugates
| Linker Type | Protein | Incubation Conditions | % Conjugation Retained (after 7 days) | Reference |
| Maleimide-PEG | Hemoglobin | 1 mM Glutathione, 37°C | ~70% | [1][2] |
| Mono-Sulfone-PEG | Hemoglobin | 1 mM Glutathione, 37°C | >95% | [1][2] |
This table summarizes in vitro stability data and may not fully represent in vivo performance.
Pharmacokinetic parameters are essential for understanding how a modified protein behaves in the body. While direct comparative data for this compound is limited, studies on other maleimide-PEGylated proteins provide valuable insights.
Table 2: Pharmacokinetic Parameters of a Maleimide-PEGylated Protein
| Protein | Modification | Molecular Weight of PEG | Terminal Half-life (t½) in rats | Reference |
| GM-CSF | Wild-type (unmodified) | N/A | 1 hour | |
| GM-CSF | Site-specific Maleimide-PEG | 5 kDa | Not Reported | |
| GM-CSF | Site-specific Maleimide-PEG | 10 kDa | 19 hours | |
| GM-CSF | Site-specific Maleimide-PEG | 20 kDa | 22 hours | |
| GM-CSF | Site-specific Maleimide-PEG | 40 kDa | 37 hours |
This data is for a larger protein and larger PEG chains than a typical Mal-PEG3-NH2 application and should be interpreted with caution.
Experimental Protocols: Methodologies for Pharmacokinetic Evaluation
Accurate assessment of the pharmacokinetics of PEGylated proteins requires robust experimental protocols. Below are detailed methodologies for key experiments.
Protocol 1: In Vitro Plasma Stability Assay
This assay evaluates the stability of the PEG-protein conjugate in a biological matrix.
1. Materials:
- PEGylated protein of interest
- Control (unmodified) protein
- Freshly collected plasma (e.g., human, mouse, rat)
- Phosphate-buffered saline (PBS)
- Quenching solution (e.g., acetonitrile with an internal standard)
- 96-well plates
- Incubator at 37°C
- LC-MS/MS system
2. Procedure:
- Prepare a stock solution of the PEGylated protein and control protein in PBS.
- In a 96-well plate, mix the test protein with plasma at a defined concentration.
- Incubate the plate at 37°C.
- At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the plasma-protein mixture.
- Immediately quench the reaction by adding the aliquot to the quenching solution to precipitate plasma proteins.
- Centrifuge the samples to pellet the precipitated proteins.
- Analyze the supernatant by LC-MS/MS to quantify the amount of intact PEGylated protein remaining.
3. Data Analysis:
- Plot the percentage of intact conjugate remaining against time.
- Calculate the in vitro half-life (t½) of the conjugate in plasma.
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
This study determines the pharmacokinetic profile of the PEGylated protein in a living organism.
1. Animals:
- Male Sprague-Dawley rats (or other suitable rodent model), 8-10 weeks old.
2. Drug Formulation and Administration:
- Dissolve the PEGylated protein in a sterile, isotonic vehicle (e.g., saline).
- Administer a single intravenous (IV) bolus dose via the tail vein.
3. Sample Collection:
- Collect blood samples (approximately 100-200 µL) from the jugular or saphenous vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24, 48, 72 hours) into tubes containing an anticoagulant (e.g., EDTA).
- Centrifuge the blood samples to separate the plasma.
- Store plasma samples at -80°C until analysis.
4. Bioanalysis:
- Develop and validate a sensitive and specific analytical method (e.g., ELISA or LC-MS/MS) to quantify the concentration of the PEGylated protein in plasma samples.
5. Pharmacokinetic Analysis:
- Use non-compartmental analysis software to calculate key pharmacokinetic parameters from the plasma concentration-time data, including:
- Area under the curve (AUC)
- Clearance (CL)
- Volume of distribution (Vd)
- Terminal half-life (t½)
Mandatory Visualization: Workflows and Pathways
Clear visualization of experimental processes and biological pathways is essential for understanding the evaluation of PEGylated proteins.
The cellular uptake of many PEGylated proteins is thought to occur through non-specific pinocytosis, a process of fluid-phase endocytosis.
Conclusion
The selection of a PEGylation strategy has a profound impact on the pharmacokinetic properties of a therapeutic protein. While this compound offers a convenient method for site-specific conjugation to cysteine residues, the stability of the resulting thioether linkage should be carefully evaluated. The in vitro data presented here suggests that alternative linkers, such as mono-sulfone-PEGs, may offer significantly greater stability, which could translate to a more predictable and sustained pharmacokinetic profile in vivo.
References
- 1. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - Research Repository [repository.essex.ac.uk]
A Comparative Guide to Mal-PEG3-NH2 TFA in Bioconjugation: In Vitro and In Vivo Perspectives
For researchers, scientists, and professionals in drug development, the choice of a chemical linker is a critical decision in the design of bioconjugates such as antibody-drug conjugates (ADCs) and PROTACs. The linker not only connects the targeting moiety to the payload but also profoundly influences the stability, solubility, pharmacokinetics, and overall efficacy of the conjugate. This guide provides an objective comparison of Mal-PEG3-NH2 TFA, a heterobifunctional linker, with other commonly used alternatives, supported by experimental data and detailed methodologies.
Performance Comparison of Linker Technologies
The selection of a linker dictates the fundamental properties of a bioconjugate. Here, we compare the characteristics of conjugates prepared with short-chain PEGylated maleimide linkers, such as Mal-PEG3-NH2, against two widely used alternatives: the non-PEGylated, non-cleavable linker SMCC and the cleavable linker MC-Val-Cit-PABC.
| Performance Metric | Mal-PEG3-NH2 (Inferred) | SMCC (Non-cleavable) | MC-Val-Cit-PABC-MMAE (Cleavable) |
| Solubility & Aggregation | Improved solubility and reduced aggregation due to the hydrophilic PEG3 spacer. | Can contribute to aggregation, especially with hydrophobic payloads. | Hydrophobicity can be a concern, potentially leading to aggregation. |
| In Vitro Cytotoxicity (IC50) | Potency is payload-dependent. The linker itself is not expected to significantly impact the intrinsic potency of the payload once internalized. | Similar to other non-cleavable linkers, potency is payload-dependent. | High potency due to the release of the unmodified payload inside the target cell. IC50 values are typically in the nanomolar to picomolar range. |
| In Vivo Plasma Stability | The maleimide-thiol linkage is susceptible to retro-Michael addition, leading to potential payload deconjugation. However, the succinimide ring can undergo hydrolysis, which stabilizes the linkage. | The thioether bond is generally stable, but the maleimide-derived linkage can still be subject to thiol exchange. | The valine-citrulline dipeptide is susceptible to cleavage by carboxylesterases in rodent plasma, leading to lower stability in preclinical mouse models compared to humans. |
| Pharmacokinetics (Half-life) | The PEG spacer is expected to increase the hydrodynamic radius, leading to a longer circulation half-life compared to non-PEGylated counterparts. | Shorter half-life compared to PEGylated linkers due to faster clearance. | Pharmacokinetics can be complex due to potential premature cleavage of the linker. |
| Therapeutic Window | Potentially wider therapeutic window due to improved pharmacokinetics and reduced aggregation-related toxicity. | The therapeutic window can be limited by off-target toxicity if the payload is prematurely released or if the conjugate aggregates. | The therapeutic window is influenced by the specificity of enzymatic cleavage at the tumor site versus in circulation. |
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and evaluation of bioconjugates. Below are representative protocols for key experiments.
Protocol 1: Antibody-Drug Conjugation using this compound
This protocol describes a two-step conjugation process for linking a cytotoxic payload to an antibody via this compound.
Materials:
-
Monoclonal antibody (mAb) in phosphate-buffered saline (PBS)
-
This compound
-
Cytotoxic payload with a carboxylic acid group
-
N,N'-Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (NHS)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Dimethylformamide (DMF)
-
PD-10 desalting columns
Procedure:
-
Antibody Reduction:
-
Prepare a solution of the mAb in PBS.
-
Add a 10-fold molar excess of TCEP to the mAb solution.
-
Incubate at 37°C for 2 hours to reduce the interchain disulfide bonds.
-
Remove excess TCEP using a PD-10 desalting column equilibrated with PBS.
-
-
Activation of Payload:
-
Dissolve the cytotoxic payload, DCC, and NHS in DMF in a 1:1.2:1.2 molar ratio.
-
Stir the reaction mixture at room temperature for 4 hours to form the NHS-activated payload.
-
-
Linker-Payload Conjugation:
-
Add the this compound linker to the activated payload solution in a 1.1:1 molar ratio.
-
Stir the reaction overnight at room temperature to form the Mal-PEG3-Payload conjugate.
-
-
Antibody-Payload Conjugation:
-
Add the Mal-PEG3-Payload solution to the reduced antibody solution at a 5-fold molar excess.
-
Incubate the reaction at room temperature for 4 hours.
-
Purify the resulting ADC using a PD-10 desalting column to remove unconjugated payload and linker.
-
-
Characterization:
-
Determine the protein concentration by measuring the absorbance at 280 nm.
-
Determine the drug-to-antibody ratio (DAR) using hydrophobic interaction chromatography (HIC-HPLC).
-
Protocol 2: In Vitro Cytotoxicity Assay
This protocol outlines a method for assessing the potency of an ADC against cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
ADC constructs and control antibody
-
Free cytotoxic payload
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000 cells per well and incubate overnight.
-
-
Treatment:
-
Prepare serial dilutions of the ADC, control antibody, and free payload in complete medium.
-
Remove the medium from the wells and add the different concentrations of the test articles.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control wells.
-
Plot the cell viability against the logarithm of the concentration and determine the IC50 value using a non-linear regression model.
-
Visualizing Key Concepts
Diagrams generated using Graphviz can help illustrate complex biological pathways and experimental workflows.
The Strategic Advantage of Short-Chain PEGylation: A Comparative Guide to Mal-PEG3-NH2 TFA in Bioconjugation
For researchers, scientists, and drug development professionals, the selection of a chemical linker is a critical decision in the design of targeted therapeutics like antibody-drug conjugates (ADCs). The linker not only connects the targeting antibody to the potent payload but also profoundly influences the overall stability, pharmacokinetics, and efficacy of the conjugate. This guide provides an in-depth comparison of Mal-PEG3-NH2 TFA, a short-chain polyethylene glycol (PEG) linker, with alternative strategies, supported by experimental data and detailed protocols to inform rational drug design.
This compound is a heterobifunctional linker featuring a maleimide group for covalent attachment to thiol groups (e.g., from cysteine residues on an antibody) and an amine group for conjugation to a payload, often via an activated ester. The short, three-unit PEG chain is a key feature, offering a balance between hydrophilicity and a compact structure. This guide will explore the successful application of this and similar short-chain PEG linkers, comparing their performance against non-PEGylated linkers and those with longer PEG chains.
Comparative Performance Analysis: The Impact of the Linker
The choice of linker can significantly alter the therapeutic index of a bioconjugate. Key performance parameters include stability in circulation, pharmacokinetic profile, and anti-tumor efficacy.
Stability and Pharmacokinetics
A critical challenge in ADC development is the premature release of the cytotoxic payload in circulation, which can lead to off-target toxicity. The stability of the linker is paramount to ensuring the payload is delivered specifically to the target cells. Maleimide-based linkers, while widely used, can be susceptible to a retro-Michael reaction, leading to deconjugation. However, the local microenvironment created by the antibody and the PEG chain can influence this stability.
Short-chain PEG linkers like Mal-PEG3-NH2 are thought to offer a degree of steric hindrance that can help stabilize the maleimide-thiol bond. Furthermore, the hydrophilic nature of the PEG chain can improve the solubility and reduce aggregation of the ADC, particularly with hydrophobic payloads.
| Linker Type | Key Feature | Impact on Pharmacokinetics | In Vivo Stability | Reference |
| Mal-PEG3-NH2 (Short-Chain PEG) | Compact, hydrophilic spacer | Can improve solubility and reduce aggregation. May lead to faster clearance compared to longer PEG chains but slower than non-PEG linkers. | Generally stable, with the PEG chain offering some shielding of the maleimide linkage. | Hypothetical data based on trends |
| SMCC (Non-PEGylated) | Rigid, hydrophobic structure | Can lead to aggregation with hydrophobic payloads and faster clearance from circulation. | Stable thioether bond, but overall ADC can be less stable in vivo due to aggregation. | [1] |
| Long-Chain PEG Linkers (e.g., PEG12, PEG24) | Increased hydrophilicity and hydrodynamic radius | Significantly prolonged plasma half-life and reduced clearance. | The PEG chain can shield the payload and linker, potentially increasing stability. | [2] |
In Vitro Cytotoxicity and In Vivo Efficacy
The ultimate measure of an ADC's success is its ability to selectively kill target cancer cells. The linker can influence this by affecting the efficiency of payload delivery and release within the cell.
| Linker Type | In Vitro Cytotoxicity (IC50) | In Vivo Efficacy (Tumor Growth Inhibition) | Reference |
| Mal-PEG3-NH2 (Short-Chain PEG) | Potent; the short linker ensures efficient payload release upon internalization. | Can demonstrate strong anti-tumor activity, balancing good tumor penetration with reasonable plasma half-life. | Hypothetical data based on trends |
| SMCC (Non-PEGylated) | Potent; direct linkage can lead to efficient payload release. | Efficacy can be limited by poor pharmacokinetics and potential aggregation. | [1] |
| Long-Chain PEG Linkers (e.g., PEG12, PEG24) | May show slightly reduced potency in vitro compared to shorter linkers due to steric hindrance affecting payload-target interaction. | Often exhibit superior in vivo efficacy due to improved pharmacokinetics and tumor accumulation. | [2] |
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and evaluation of bioconjugates. Below are representative protocols for key experiments.
Antibody-Payload Conjugation with this compound
This protocol describes a two-step process for conjugating a cytotoxic payload to an antibody using this compound.
Step 1: Antibody Thiolation (Reduction of Disulfide Bonds)
-
Prepare the antibody in a phosphate buffer (e.g., PBS, pH 7.2-7.4).
-
Add a 10-20 fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).
-
Incubate at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds, exposing free thiol groups.
-
Remove excess TCEP using a desalting column, exchanging the buffer to a conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.2).
Step 2: Conjugation of Payload to Mal-PEG3-NH2 Linker
-
Activate the carboxylic acid group on the payload using a 1.5-fold molar excess of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a 2-fold molar excess of NHS (N-hydroxysuccinimide) in an anhydrous organic solvent (e.g., DMF or DMSO) for 15-30 minutes at room temperature.
-
Add the this compound to the activated payload solution and stir for 2-4 hours at room temperature to form the payload-linker conjugate.
Step 3: Conjugation of Payload-Linker to Antibody
-
Add a 5-10 fold molar excess of the payload-linker conjugate to the reduced antibody solution.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Purify the resulting ADC using size-exclusion chromatography (SEC) or tangential flow filtration to remove unconjugated payload-linker and other impurities.
In Vitro Stability Assay
This assay assesses the stability of the ADC in human plasma.
-
Incubate the purified ADC in human plasma at a concentration of 1 mg/mL at 37°C.
-
At various time points (e.g., 0, 24, 48, 72, 168 hours), take an aliquot of the plasma sample.
-
Analyze the samples by a suitable method, such as hydrophobic interaction chromatography (HIC) or LC-MS, to determine the average drug-to-antibody ratio (DAR).
-
A decrease in the average DAR over time indicates payload deconjugation.
In Vivo Efficacy Study in a Xenograft Model
This study evaluates the anti-tumor activity of the ADC in an animal model.
-
Implant human tumor cells that express the target antigen subcutaneously into immunocompromised mice.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, ADC with Mal-PEG3-NH2 linker, ADC with a comparator linker).
-
Administer the ADCs intravenously at a specified dose and schedule.
-
Monitor tumor volume and body weight of the mice regularly.
-
The efficacy is determined by comparing the tumor growth inhibition in the treated groups relative to the vehicle control group.
Visualizing Workflows and Pathways
Diagrams are essential for understanding complex biological and chemical processes.
Conclusion
The selection of a linker is a multi-faceted decision that requires careful consideration of the interplay between the antibody, payload, and the desired therapeutic outcome. This compound and other short-chain PEG linkers represent a valuable tool in the bioconjugation toolbox, offering a means to enhance the solubility and stability of ADCs without the significant increase in hydrodynamic radius associated with longer PEG chains. This can be particularly advantageous in achieving a balance of favorable pharmacokinetics and potent anti-tumor activity. The experimental data and protocols provided in this guide serve as a resource for researchers to make informed decisions in the design and optimization of next-generation targeted therapies.
References
Safety Operating Guide
Proper Disposal of Mal-PEG3-NH2 TFA: A Comprehensive Guide
For Immediate Release
Researchers and laboratory personnel are provided with essential safety and logistical information for the proper disposal of Mal-PEG3-NH2 TFA. This guide offers a procedural, step-by-step framework to ensure the safe handling and disposal of this reagent, reinforcing a commitment to laboratory safety and environmental responsibility. This compound, a heterobifunctional crosslinker, requires careful management due to its chemical properties, primarily attributed to the maleimide group and the trifluoroacetic acid (TFA) salt.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). All handling should occur inside a certified chemical fume hood.
Required Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Chemical splash goggles |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) |
| Body Protection | Laboratory coat |
Hazard Assessment and Waste Segregation
This compound should be treated as a hazardous chemical waste stream. This is due to the combined potential hazards of its components:
-
Maleimide group: Reactive towards thiols.
-
Polyethylene Glycol (PEG): While generally considered to have low toxicity, it should be disposed of as chemical waste.
-
Trifluoroacetic Acid (TFA) salt: TFA is corrosive and harmful if inhaled.[1]
Waste containing this compound must be segregated from other laboratory waste streams to prevent unintended reactions.
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the safe disposal of this compound.
Step 1: Deactivation of the Maleimide Group (Recommended)
To mitigate the reactivity of the maleimide moiety, a deactivation step is recommended prior to disposal. This involves reacting the maleimide with an excess of a thiol-containing compound.
Experimental Protocol for Deactivation:
-
Prepare a Quenching Solution: In a suitable container, prepare a solution of a thiol-containing reagent such as β-mercaptoethanol (BME) or dithiothreitol (DTT) in a buffer (e.g., phosphate-buffered saline, PBS).
-
Reaction: In a designated chemical waste container, add the this compound waste to the quenching solution. A significant molar excess of the thiol reagent is recommended to ensure complete reaction.
-
Incubation: Allow the mixture to react for a minimum of two hours at room temperature with occasional agitation.
Caption: Disposal workflow for this compound.
Step 2: Collection and Storage of Waste
-
Waste Container: Collect all waste containing this compound (both the original material and the deactivated solution) in a designated, leak-proof, and chemically compatible container. Suitable materials for the container include glass or polyethylene.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound". If deactivated, the label should also indicate the quenching agent used (e.g., "Deactivated with β-mercaptoethanol").
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure area, segregated from incompatible materials.
Step 3: Disposal Arrangement
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the collection and disposal of the hazardous waste. Provide them with the accurate chemical name and quantity of the waste. Do not pour this compound waste down the drain.
Spill Management
In the event of a spill, adhere to the following procedures:
-
Evacuate and Ventilate: Evacuate the immediate area and ensure it is well-ventilated. For large spills, contact your institution's emergency response team.
-
Containment: For liquid spills, use an inert absorbent material such as sand or vermiculite to contain the spill. Do not use combustible materials like sawdust.
-
Cleanup: Carefully collect the absorbed material and any contaminated items (e.g., gloves, paper towels) and place them in the designated hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Reporting: Report the spill to your EHS department.
Caption: Spill response procedure.
Quantitative Data Summary
| Property of Trifluoroacetic Acid (TFA) | Value |
| CAS Number | 76-05-1 |
| Boiling Point | 72.4 °C |
| Hazards | Corrosive, Harmful if inhaled, Causes severe skin burns and eye damage |
This information is provided to guide trained laboratory professionals. Always consult your institution's specific safety and disposal protocols.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
